CK-869
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromophenyl)-3-(2,4-dimethoxyphenyl)-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3S/c1-21-13-6-7-14(15(9-13)22-2)19-16(20)10-23-17(19)11-4-3-5-12(18)8-11/h3-9,17H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWNPZYLNLATCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C(SCC2=O)C3=CC(=CC=C3)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
388592-44-7 | |
| Record name | 2-(3-Bromophenyl)-3-(2,4-dimethoxyphenyl)-4-thiazolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of CK-869: An Allosteric Inhibitor of the Arp2/3 Complex
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of CK-869, a potent small-molecule inhibitor of the Actin-Related Protein 2/3 (Arp2/3) complex. A thorough understanding of its function is critical for its application as a research tool and for the development of therapeutics targeting actin-driven processes.
Executive Summary
This compound is a cell-permeable inhibitor that targets the Arp2/3 complex, a key regulator of actin nucleation and the formation of branched actin networks. These networks are fundamental to numerous cellular processes, including cell migration, phagocytosis, and intracellular pathogen motility. This compound functions through an allosteric mechanism, binding to a hydrophobic pocket on the Arp3 subunit. This binding event destabilizes the active conformation of the Arp2/3 complex, thereby preventing it from initiating the formation of new actin filaments. Notably, the inhibitory efficacy of this compound is dependent on the specific isoform composition of the Arp2/3 complex, a crucial consideration for its use in diverse biological contexts.
Mechanism of Action: Allosteric Inhibition of Arp3
The Arp2/3 complex is a seven-subunit protein assembly that, upon activation by Nucleation Promoting Factors (NPFs) such as N-WASP and WAVE, mimics an actin dimer to provide a template for a new "daughter" actin filament, which branches off a pre-existing "mother" filament.[1]
This compound exerts its inhibitory effect by binding to a serendipitous hydrophobic pocket on the Arp3 subunit.[2][3] This binding event induces a conformational change that allosterically destabilizes the "short pitch" conformation of the Arp2 and Arp3 subunits.[2][3] The short pitch conformation is the active, filament-like state required for actin nucleation. By preventing the complex from adopting this active state, this compound effectively blocks the initiation of new actin filaments.[2] This mechanism is distinct from that of a related inhibitor, CK-666, which binds at the interface between Arp2 and Arp3 to stabilize the inactive state of the complex.[2][3]
Figure 1. Allosteric inhibition of Arp2/3 complex by this compound.
Quantitative Data: Inhibitory Potency of this compound
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the species from which the Arp2/3 complex is derived and the specific isoforms of its subunits. This highlights the importance of considering the experimental system when interpreting results.
| Target | Assay Condition | IC50 (µM) | Reference |
| Bovine Arp2/3 Complex | Actin Polymerization Assay | 11 | [4] |
| Human Arp2/3 Complex | Listeria monocytogenes comet tails in SKOV3 cells | 7 | [4] |
| Arp2/3 Complex (ArpC1A/C5L) | VCA-activated actin polymerization | 0.86 | [2] |
| Arp2/3 Complex (ArpC1B/C5L) | VCA-activated actin polymerization | 3.55 | [2] |
Note: this compound does not effectively inhibit Arp2/3 complexes from budding or fission yeast.[4] Furthermore, it has been shown that this compound does not inhibit Arp3B-containing iso-complexes. This isoform-specific activity is a critical consideration for cellular studies.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound on the Arp2/3 complex.
Pyrene-Actin Polymerization Assay
This assay is used to monitor the kinetics of actin polymerization in bulk solution. Pyrene-labeled actin monomers exhibit low fluorescence, which increases significantly upon incorporation into a filament.
Protocol:
-
Reagent Preparation:
-
G-buffer (Actin Storage): 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT.
-
10x KMEI Buffer (Polymerization Induction): 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0.
-
Actin Stock: Prepare a stock solution of G-actin containing 5-10% pyrene-labeled actin in G-buffer. The final concentration for the assay is typically 2-4 µM.
-
Arp2/3 Complex and NPF: Prepare stock solutions of purified Arp2/3 complex and the VCA domain of an NPF (e.g., N-WASP) in an appropriate buffer.
-
This compound Stock: Prepare a concentrated stock solution of this compound in DMSO.
-
-
Assay Procedure:
-
In a fluorometer cuvette, combine G-actin, Arp2/3 complex, and NPF in G-buffer.
-
Add this compound or DMSO (vehicle control) to the desired final concentration.
-
Initiate polymerization by adding 1/10th volume of 10x KMEI buffer.
-
Immediately begin monitoring the increase in pyrene fluorescence over time (Excitation: ~365 nm, Emission: ~407 nm).
-
-
Data Analysis:
-
The maximum slope of the fluorescence curve is proportional to the rate of actin polymerization.
-
Plot the polymerization rate against the concentration of this compound to determine the IC50 value.
-
Figure 2. Workflow for the pyrene-actin polymerization assay.
Total Internal Reflection Fluorescence (TIRF) Microscopy
TIRF microscopy allows for the direct visualization of individual actin filaments and branching events near a glass surface, providing a powerful tool to dissect the effects of this compound on Arp2/3-mediated actin nucleation.
Protocol:
-
Flow Chamber Preparation:
-
Prepare a microscope flow chamber and coat the surface to allow for the tethering of actin filaments.
-
-
Reagent Preparation:
-
TIRF Buffer: 50 mM KCl, 1 mM MgCl₂, 1 mM EGTA, 10 mM imidazole (pH 7.5), 10 mM DTT, 0.2 mM ATP, and an oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose).
-
Fluorescently Labeled Actin: Prepare a solution of monomeric actin containing a percentage of fluorescently labeled actin (e.g., Alexa Fluor 488-actin).
-
Prepare solutions of Arp2/3 complex, NPF, and this compound in TIRF buffer.
-
-
Imaging Procedure:
-
Introduce pre-formed, fluorescently labeled "mother" actin filaments into the flow chamber and allow them to adsorb to the surface.
-
Introduce a mixture of fluorescently labeled monomeric actin, Arp2/3 complex, NPF, and either this compound or DMSO into the chamber.
-
Acquire time-lapse images using a TIRF microscope.
-
-
Data Analysis:
-
Quantify the number of new "daughter" filaments (branches) forming from the mother filaments over time.
-
Measure the rate of branch formation in the presence and absence of this compound.
-
GST Pull-Down Assay
This assay is used to determine if this compound affects the interaction between the Arp2/3 complex and its activators (NPFs).
Protocol:
-
Protein Expression and Purification:
-
Express and purify a GST-tagged NPF (e.g., GST-VCA) and the native Arp2/3 complex.
-
-
Binding Reaction:
-
Immobilize the GST-VCA on glutathione-sepharose beads.
-
Incubate the beads with purified Arp2/3 complex in a suitable binding buffer in the presence of this compound or DMSO.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the bound proteins from the beads using a high concentration of reduced glutathione or by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against an Arp2/3 subunit (e.g., ArpC2).
-
Compare the amount of Arp2/3 complex pulled down in the presence and absence of this compound.
-
Signaling Pathways and Cellular Implications
The Arp2/3 complex is a central node in signaling pathways that control the actin cytoskeleton. It is activated downstream of small GTPases such as Rac and Cdc42, which recruit and activate NPFs of the WAVE and WASP families, respectively.
Figure 3. Simplified signaling pathway leading to Arp2/3 complex activation and its inhibition by this compound.
By inhibiting the Arp2/3 complex, this compound provides a powerful tool to dissect the roles of branched actin networks in a multitude of cellular processes. However, researchers must be mindful of its isoform-specific effects and potential off-target activities at high concentrations. The differential effects of this compound on Arp2/3 iso-complexes containing different subunits, such as ArpC1A versus ArpC1B, or Arp3 versus Arp3B, mean that the cellular consequences of this compound treatment can vary depending on the relative expression levels of these isoforms in a given cell type. This complexity underscores the need for careful experimental design and interpretation when using this compound to probe Arp2/3 function.
Conclusion
This compound is a well-characterized allosteric inhibitor of the Arp2/3 complex that functions by binding to the Arp3 subunit and preventing the conformational changes required for actin nucleation. Its isoform-specific activity presents both a challenge and an opportunity for researchers. A detailed understanding of its mechanism of action, as outlined in this guide, is essential for its effective use in dissecting the intricate roles of the actin cytoskeleton in health and disease.
References
The Allosteric Inhibition of Arp2/3 Complex by CK-869: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding site and mechanism of action of CK-869, a small molecule inhibitor of the Arp2/3 complex. The Arp2/3 complex is a crucial protein assembly responsible for the nucleation of branched actin filaments, a fundamental process in cellular motility, endocytosis, and immune response. Understanding the interaction of inhibitors like this compound with this complex is vital for both basic research and the development of novel therapeutics targeting actin-driven pathologies.
The Binding Site of this compound on the Arp3 Subunit
This compound exerts its inhibitory effect through a distinct allosteric mechanism, binding to a specific pocket on the Arp3 subunit of the Arp2/3 complex.[1][2] This binding site is a serendipitous hydrophobic cleft located in subdomain 1 of Arp3.[1] The crystal structure of the Bos taurus Arp2/3 complex in complex with this compound, resolved at 2.75 Å, reveals the precise molecular interactions.[1][3]
A key interaction involves a single hydrogen bond between this compound and the amide group of asparagine 118 (Asn118) on Arp3.[1] The binding of this compound induces a significant conformational change, locking a "sensor loop" on Arp3 into an open position.[1] This is in contrast to another well-known Arp2/3 inhibitor, CK-666, which binds at the interface between the Arp2 and Arp3 subunits.[4]
The specificity of this compound for its binding pocket is highlighted by the observation that it does not inhibit Arp2/3 complexes from budding or fission yeast.[5] This is due to the substitution of a key methionine residue (Met93 in bovine Arp3) with a bulkier tryptophan in the yeast orthologs, which sterically hinders the binding of this compound.[5] Furthermore, recent studies have shown that this compound does not inhibit Arp2/3 iso-complexes containing the Arp3B isoform, suggesting that residues within the binding pocket differ between Arp3 and Arp3B.[4][6]
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound has been quantified through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the concentration of this compound required to inhibit Arp2/3-mediated processes by 50%.
| Assay | System | Activator | IC50 (µM) | Reference |
| Actin Polymerization | Bovine Arp2/3 Complex | N-WASP-VCA | 11 | [5] |
| Listeria Comet Tail Formation | SKOV3 cells | ActA | 7 | [5] |
| Actin Polymerization (SPIN90-activated) | Recombinant ArpC1A-containing Arp2/3 | SPIN90 | Similar to CK-666 | [4] |
| Actin Polymerization (SPIN90-activated) | Recombinant ArpC1B-containing Arp2/3 | SPIN90 | Similar to CK-666 | [4] |
Mechanism of Allosteric Inhibition
This compound inhibits the Arp2/3 complex not by competing with ATP or nucleation-promoting factors (NPFs) like N-WASP, but by preventing a critical activating conformational change.[1] The Arp2/3 complex transitions from an inactive, open conformation to an active, "short-pitch" conformation that mimics an actin dimer to initiate a new filament branch.[1][2]
The binding of this compound to the hydrophobic pocket on Arp3 allosterically destabilizes this active short-pitch conformation of the Arp2-Arp3 interface.[1][2] By locking the sensor loop in an open state, this compound prevents the necessary movement of Arp2 and Arp3 into the filament-like arrangement required for nucleation.[1]
Below is a diagram illustrating the inhibitory mechanism of this compound on the Arp2/3 complex activation pathway.
Caption: Mechanism of this compound inhibition of Arp2/3 complex activation.
Experimental Protocols
The elucidation of this compound's binding site and mechanism of action has been made possible through a combination of structural biology and biochemical assays.
X-ray Crystallography of the this compound-Arp2/3 Complex
This method provided the atomic-level detail of the inhibitor's binding site.
-
Protein Purification : The seven subunits of the Bos taurus Arp2/3 complex were co-expressed in insect cells and purified to homogeneity.
-
Complex Formation : The purified Arp2/3 complex was incubated with a molar excess of this compound.
-
Crystallization : The this compound-bound Arp2/3 complex was crystallized using vapor diffusion techniques.
-
Data Collection and Structure Determination : X-ray diffraction data were collected from the crystals. The structure was solved by molecular replacement using the known structure of the Arp2/3 complex and refined to 2.75 Å resolution.[1][3]
The following diagram outlines the workflow for determining the crystal structure.
References
- 1. Small molecules CK-666 and this compound inhibit Arp2/3 complex by blocking an activating conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecules CK-666 and this compound inhibit actin-related protein 2/3 complex by blocking an activating conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. embopress.org [embopress.org]
- 5. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
CK-869 as an Inhibitor of Actin Polymerization: A Technical Guide
Introduction
The actin cytoskeleton is a dynamic network of protein filaments essential for a multitude of cellular processes, including cell motility, morphogenesis, and endocytosis.[1] A key regulator of actin dynamics is the Actin-Related Protein 2/3 (Arp2/3) complex, a seven-subunit assembly that nucleates the formation of new actin filaments from the sides of existing filaments, creating a branched, dendritic network.[1][2] This process is critical for generating the protrusive forces required for lamellipodia formation and cell migration.[3][4] Given its central role, the Arp2/3 complex is a significant target for both basic research and therapeutic development, particularly in areas like cancer metastasis where cell migration is a key pathological feature.[4][5]
Small molecule inhibitors are invaluable tools for dissecting the function of the Arp2/3 complex in a temporally controlled manner. This guide provides an in-depth technical overview of CK-869, a potent and widely used inhibitor of the Arp2/3 complex, designed for researchers, scientists, and drug development professionals.
This compound: An Overview
This compound is a cell-permeable thiazolidinone compound that acts as a specific inhibitor of the Arp2/3 complex.[6] It is a derivative of an earlier identified inhibitor, CK-548, with improved potency in cellular assays.[7]
Chemical Properties:
-
Chemical Name: 2-(3-Bromophenyl)-3-(2,4-dimethoxyphenyl)-4-thiazolidinone
-
Molecular Formula: C₁₇H₁₆BrNO₃S
-
Molecular Weight: 394.28 g/mol
-
Solubility: Soluble in DMSO up to 100 mM
Mechanism of Action
This compound inhibits the Arp2/3 complex through an allosteric mechanism.[8][9] Unlike its counterpart, CK-666, which binds at the interface of the Arp2 and Arp3 subunits, this compound binds to a hydrophobic pocket within the Arp3 subunit.[8][10]
The activation of the Arp2/3 complex involves a significant conformational change, where the Arp2 and Arp3 subunits move into a "short pitch" conformation that mimics an actin dimer, thereby creating a template for a new filament.[8][9] The binding of this compound to Arp3 locks a "sensor loop" in an open position and allosterically destabilizes this active, short-pitch conformation.[8] This prevents the complex from adopting the necessary structure to nucleate a new actin branch, effectively halting branched actin polymerization.[8][9] Importantly, this compound does not significantly block the binding of Nucleation Promoting Factors (NPFs) like N-WASP, nor does it prevent ATP binding to the Arp subunits.[8]
Quantitative Analysis of Inhibition
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀). This value can vary depending on the source of the Arp2/3 complex (due to isoform differences) and the specific assay conditions.
| Arp2/3 Complex Source/Isoform | Activator | Assay Type | IC₅₀ (µM) | Reference |
| Bovine Thymus (BtArp2/3) | N-WASP-VCA | Pyrene-Actin Polymerization | 11 | [7] |
| Human Platelets (HsArp2/3) | N-WASP-VCA | Pyrene-Actin Polymerization | ~11 (inferred) | [10] |
| Recombinant ArpC1A/C5L | N-WASP-VCA | Pyrene-Actin Polymerization | 0.86 | [11] |
| Recombinant ArpC1B/C5L | N-WASP-VCA | Pyrene-Actin Polymerization | 3.55 | [11] |
| SKOV3 cells (Listeria motility) | Endogenous | Cellular Assay | 7 | [7] |
Table 1: Summary of reported IC₅₀ values for this compound.
Notably, recent studies have shown that this compound has differential effects on the various isoforms of the Arp2/3 complex.[10] For example, it is a more potent inhibitor of complexes containing the ArpC1A subunit compared to those with ArpC1B.[11] However, unlike the related inhibitor CK-666, this compound is capable of inhibiting both ArpC1A- and ArpC1B-containing complexes, making it a broader inhibitor of branched actin nucleation.[10] Conversely, this compound does not effectively inhibit Arp2/3 complexes that contain the Arp3B isoform.[10][11]
Effects on Cellular Processes
By inhibiting Arp2/3-mediated actin polymerization, this compound has profound effects on various cellular functions, particularly those reliant on lamellipodial protrusions and dynamic actin networks.
| Cellular Process | Cell Type | Concentration | Observed Effect | Reference |
| Cell Migration | MCF10A Epithelial Cells | 25-50 µM | Decreased instantaneous velocity (~0.4 to ~0.15 µm/min); significantly impaired directional persistence. | [12] |
| Phagocytosis | Bone Marrow-Derived Macrophages | 100 µM | Decreased ability to phagocytose zymosan particles. | [10] |
| Vaccinia Virus Motility | HeLa Cells | 50-300 µM | Dose-dependent, near-complete loss of virus-induced actin assembly. | [10] |
| Podosome Formation | THP-1 Monocytes | 100 µM | Inhibition of podosome formation. | [7] |
Table 2: Documented cellular effects of this compound.
Signaling Pathway Context
The Arp2/3 complex is activated downstream of various signaling cascades that converge on Nucleation Promoting Factors (NPFs). The WASP/WAVE family of proteins are primary activators.[5][13] For instance, small GTPases like Cdc42 and Rac activate N-WASP and WAVE proteins, respectively, which then recruit and activate the Arp2/3 complex to initiate actin polymerization at the cell membrane.[13] this compound acts directly on the Arp2/3 complex, making it a powerful tool to probe the functional output of these upstream signaling pathways.
Experimental Protocols
This compound is utilized in a variety of in vitro and in-cell assays to probe Arp2/3 function. Below are generalized protocols for key experiments.
In Vitro Pyrene-Actin Polymerization Assay
This assay measures the bulk rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled G-actin as it incorporates into F-actin filaments.
Methodology:
-
Reagent Preparation:
-
Prepare a master mix of unlabeled G-actin and pyrene-labeled G-actin (e.g., to a final concentration of 2-4 µM with 10-15% pyrene-actin) in G-buffer (e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP).
-
Prepare purified Arp2/3 complex (e.g., 5-20 nM final concentration) and an NPF (e.g., 100-300 nM N-WASP-VCA) in reaction buffer.
-
Prepare a stock solution of this compound in DMSO. Prepare serial dilutions for IC₅₀ determination. An equivalent concentration of DMSO should be used for control reactions.
-
-
Reaction Setup:
-
In a 96-well black plate, combine the Arp2/3 complex, NPF, and either this compound or DMSO control.
-
To initiate polymerization, add polymerization buffer (e.g., 10X KMEI containing 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0) followed immediately by the actin master mix.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the increase in pyrene fluorescence over time (e.g., every 15-30 seconds for 20-40 minutes) with an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.
-
-
Analysis:
-
The maximum slope of the fluorescence curve represents the maximal rate of polymerization.
-
Plot the polymerization rates against the log of this compound concentration and fit to a dose-response curve to determine the IC₅₀.[14]
-
TIRF (Total Internal Reflection Fluorescence) Microscopy Assay
TIRF microscopy allows for the direct visualization of individual actin filament branching events on a glass surface, providing single-filament resolution that bulk assays cannot.[10][15]
Methodology:
-
Flow Cell Preparation:
-
Assemble a flow cell using a coverslip and glass slide.
-
Passivate the surface to prevent non-specific protein binding (e.g., with PEG-silane).
-
-
Reaction Setup:
-
Introduce pre-formed, fluorescently-labeled "mother" actin filaments (e.g., Alexa 568-phalloidin stabilized) and allow them to adhere to the surface.
-
Prepare a reaction mix containing:
-
G-actin labeled with a different fluorophore (e.g., Alexa 488-actin).
-
Arp2/3 complex and NPF.
-
This compound or DMSO control.
-
An ATP regeneration system and an oxygen scavenging system to improve filament stability and reduce photobleaching.
-
-
-
Imaging:
-
Analysis:
-
Quantify the number of new branch points forming on mother filaments over time.
-
Calculate the branching rate (branches per µm of mother filament per second) in the presence and absence of this compound.[16]
-
Cell Migration (Transwell) Assay
This assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant.
Methodology:
-
Cell Preparation:
-
Culture cells to ~80-90% confluency.
-
Starve the cells in serum-free medium for several hours to reduce basal migration.
-
Harvest cells (e.g., using trypsin) and resuspend them in serum-free medium containing the desired concentration of this compound or DMSO control.
-
-
Assay Setup:
-
Place Transwell inserts (e.g., 8.0 µm pore size for epithelial cells) into a 24-well plate.[17]
-
Add medium containing a chemoattractant (e.g., 10% FBS or a specific growth factor) to the lower chamber.
-
Add the cell suspension (containing this compound or DMSO) to the upper chamber (the Transwell insert).
-
-
Incubation:
-
Incubate the plate at 37°C for a period sufficient to allow migration (e.g., 6-24 hours, dependent on cell type).
-
-
Analysis:
-
Remove the inserts and gently wipe the top of the membrane with a cotton swab to remove non-migrated cells.[18]
-
Fix and stain the migrated cells on the underside of the membrane (e.g., with crystal violet or DAPI).
-
Image the membrane and count the number of migrated cells per field of view. Compare the counts between this compound treated and control groups.
-
Conclusion
This compound is a powerful and specific allosteric inhibitor of the Arp2/3 complex. By binding to the Arp3 subunit, it prevents the conformational change necessary for branched actin nucleation.[8] Its ability to broadly inhibit Arp2/3 isoforms (with the exception of Arp3B-containing complexes) makes it a robust tool for studying a wide range of cellular processes dependent on branched actin networks, from cell migration to pathogen motility.[10] A thorough understanding of its mechanism, potency, and appropriate application in quantitative assays, as detailed in this guide, is crucial for its effective use in advancing our knowledge of cytoskeletal dynamics.
References
- 1. Arp2/3 complex - Wikipedia [en.wikipedia.org]
- 2. Pathway of actin filament branch formation by Arp2/3 complex revealed by single-molecule imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to CK-666 [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Role and mechanism of actin-related protein 2/3 complex signaling in cancer invasion and metastasis: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecules CK-666 and this compound inhibit Arp2/3 complex by blocking an activating conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. embopress.org [embopress.org]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. digitalcommons.linfield.edu [digitalcommons.linfield.edu]
- 15. photonics.com [photonics.com]
- 16. researchgate.net [researchgate.net]
- 17. corning.com [corning.com]
- 18. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CK-869 in Elucidating Actin Nucleation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The actin cytoskeleton, a dynamic network of filamentous actin (F-actin), governs a multitude of cellular processes, from motility and morphogenesis to intracellular transport. The initiation of new actin filaments, a process known as nucleation, is a critical regulatory step. The Actin-Related Protein 2/3 (Arp2/3) complex is a key molecular machine that orchestrates the formation of branched actin networks. Understanding the intricate regulation of the Arp2/3 complex is paramount for dissecting cellular mechanics and identifying potential therapeutic targets. CK-869, a potent and specific small molecule inhibitor of the Arp2/3 complex, has emerged as an invaluable tool for studying actin nucleation. This technical guide provides an in-depth overview of this compound, its mechanism of action, its application in research, and detailed experimental protocols for its use.
Introduction to the Arp2/3 Complex and Actin Nucleation
The Arp2/3 complex is a stable assembly of seven subunits: Arp2, Arp3, and five other components (ARPC1-5).[1] In its inactive state, the complex exhibits minimal actin-nucleating activity. Activation is triggered by Nucleation Promoting Factors (NPFs), such as members of the Wiskott-Aldrich syndrome protein (WASP) and WASP-family verprolin-homologous protein (WAVE) families.[2][3] Upon activation, the Arp2/3 complex binds to the side of a pre-existing "mother" actin filament and mimics an actin dimer, providing a template for the growth of a new "daughter" filament at a characteristic 70-degree angle. This process leads to the formation of a dendritic, or branched, actin network, which is essential for generating protrusive forces at the cell's leading edge.
This compound: A Specific Inhibitor of the Arp2/3 Complex
This compound is a cell-permeable small molecule that specifically inhibits the actin nucleation activity of the Arp2/3 complex.[4][5] Its discovery and characterization have provided researchers with a powerful pharmacological tool to probe the functional roles of Arp2/3-mediated actin polymerization in various cellular and physiological contexts.
Mechanism of Action
This compound functions as an allosteric inhibitor of the Arp2/3 complex.[4][6][7] Structural and biochemical studies have revealed that this compound binds to a hydrophobic pocket on the Arp3 subunit. This binding event does not directly compete with ATP binding but instead destabilizes the "short pitch" conformation of the Arp2-Arp3 dimer, which is the active, filament-like state required for nucleation.[4][6][7] By preventing the Arp2/3 complex from adopting its active conformation, this compound effectively blocks the initiation of new actin filaments.
dot
Caption: Mechanism of Arp2/3 complex inhibition by this compound.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound has been quantified in various studies, with the half-maximal inhibitory concentration (IC50) being a key parameter. It is important to note that the IC50 value can vary depending on the species from which the Arp2/3 complex is derived, the specific isoforms of the Arp2/3 subunits, and the experimental conditions.
| Arp2/3 Complex Source | Assay Type | IC50 (µM) | Reference |
| Bovine (BtArp2/3) | Actin Polymerization | 11 | [4] |
| Human (HsArp2/3) with ArpC1A/C5L | VCA-activated Actin Polymerization | 0.86 | [8][9] |
| Human (HsArp2/3) with ArpC1B/C5L | VCA-activated Actin Polymerization | 3.55 | [8][9] |
| Listeria monocytogenes in SKOV3 cells | Comet Tail Formation | 7 | [4] |
Note: The data highlights that this compound is a more potent inhibitor of Arp2/3 complexes containing the ArpC1A isoform compared to the ArpC1B isoform.[8][9] This isoform-specific inhibition is a critical consideration when interpreting data from cellular studies where the relative expression of Arp2/3 isoforms may vary.
Experimental Protocols
Pyrene-Actin Polymerization Assay
This assay is a widely used method to monitor the kinetics of actin polymerization in vitro. It relies on the fluorescence enhancement of pyrene-labeled actin upon its incorporation into a filament.
Materials:
-
Purified Arp2/3 complex
-
Purified Nucleation Promoting Factor (e.g., VCA domain of N-WASP)
-
Monomeric actin (G-actin), with 5-10% pyrene-labeled G-actin
-
This compound (dissolved in DMSO)
-
General Actin Buffer (G-buffer): 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT
-
Polymerization Buffer (Mg-ATP-G-buffer): G-buffer supplemented with 50 mM KCl, 1 mM MgCl2, and 1 mM EGTA.
-
Fluorometer with excitation at ~365 nm and emission at ~407 nm
Protocol:
-
Preparation of G-actin: Resuspend lyophilized pyrene-labeled and unlabeled actin in G-buffer and incubate on ice for 1 hour to depolymerize actin oligomers. Centrifuge at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to pellet any F-actin. Use the supernatant containing monomeric G-actin.
-
Reaction Mix Preparation: In a fluorometer cuvette, prepare the reaction mix containing Polymerization Buffer, purified Arp2/3 complex, and the NPF. Add this compound or DMSO (as a control) to the desired final concentration.
-
Initiation of Polymerization: Initiate the reaction by adding the G-actin mixture to the cuvette and mix quickly.
-
Data Acquisition: Immediately start recording the fluorescence intensity over time. The rate of polymerization is determined from the slope of the fluorescence curve during the initial phase of polymerization.
Total Internal Reflection Fluorescence (TIRF) Microscopy
TIRF microscopy allows for the direct visualization of individual actin filaments growing on a surface, providing detailed insights into the dynamics of Arp2/3-mediated branching.
Materials:
-
TIRF microscope with appropriate laser lines and an EMCCD camera
-
Flow chambers
-
Purified Arp2/3 complex
-
Purified NPF (e.g., VCA domain)
-
Monomeric actin, labeled with a fluorescent dye (e.g., Alexa Fluor 488)
-
This compound (in DMSO)
-
TIRF buffer (e.g., 10 mM imidazole pH 7.0, 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 0.2 mM ATP, 10 mM DTT, 20 mM glucose, 20 µg/ml catalase, 100 µg/ml glucose oxidase)
Protocol:
-
Chamber Preparation: Prepare and clean the glass coverslips for the flow chambers to ensure a pristine surface for protein immobilization and actin polymerization.
-
Immobilization of Mother Filaments (Optional): Pre-polymerized, unlabeled actin filaments can be immobilized on the surface to serve as "mother" filaments.
-
Reaction Setup: Introduce a solution containing fluorescently labeled G-actin, Arp2/3 complex, NPF, and either this compound or DMSO into the flow chamber.
-
Imaging: Use the TIRF microscope to visualize the growing actin filaments in real-time. Acquire time-lapse images to observe the formation of new branches from the sides of existing filaments.
-
Data Analysis: Analyze the images to quantify parameters such as the rate of filament elongation, the frequency of branching events, and the angle of the branches.
Signaling Pathway: The WAVE Regulatory Complex (WRC)
The WAVE Regulatory Complex (WRC) is a key upstream regulator of the Arp2/3 complex, particularly in the formation of lamellipodia. The WRC itself is a pentameric complex that is maintained in an inactive state. Its activation is a multi-step process involving the small GTPase Rac1.
dot
Caption: A simplified signaling pathway illustrating the activation of the Arp2/3 complex via the WAVE Regulatory Complex (WRC) and the point of inhibition by this compound.
Off-Target Effects and Considerations
While this compound is a highly specific inhibitor of the Arp2/3 complex, it is crucial to be aware of potential off-target effects, especially at higher concentrations. Some studies have reported that this compound can inhibit microtubule assembly in vitro and in cells.[2][8] Therefore, it is essential to perform control experiments to rule out any confounding effects on the microtubule cytoskeleton, particularly when studying processes where both actin and microtubules play a role. The use of the lowest effective concentration of this compound is recommended to minimize the risk of off-target effects.
Conclusion
This compound is an indispensable pharmacological tool for dissecting the intricate roles of Arp2/3-mediated actin nucleation in a wide array of cellular processes. Its well-characterized mechanism of action, coupled with its isoform-specific inhibitory profile, provides a nuanced approach to studying the dynamic regulation of the actin cytoskeleton. By employing the experimental protocols and considering the signaling pathways outlined in this guide, researchers can effectively leverage this compound to advance our understanding of fundamental cellular biology and to explore novel therapeutic strategies targeting actin-related pathologies.
dot
Caption: A generalized experimental workflow for investigating the role of the Arp2/3 complex using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of CK-548 and this compound as Arp2/3 complex inhibitors directly suppresses microtubule assembly both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. embopress.org [embopress.org]
- 9. biorxiv.org [biorxiv.org]
Investigating Cell Motility with CK-869: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of CK-869, a potent and specific inhibitor of the Arp2/3 complex, for the investigation of cell motility. This document details the mechanism of action of this compound, its effects on cell migration dynamics, and provides detailed protocols for key experimental assays.
Introduction to this compound and its Mechanism of Action
This compound is a cell-permeable small molecule that inhibits the actin-nucleating activity of the Arp2/3 complex.[1] The Arp2/3 complex is a crucial component of the cellular machinery, responsible for the creation of branched actin networks that drive the formation of lamellipodia and other protrusive structures essential for cell migration.[1]
This compound functions by binding to a hydrophobic pocket on the Arp3 subunit of the complex.[2][3] This binding event allosterically destabilizes the active conformation of the Arp2/3 complex, preventing it from initiating new actin filament branches.[3] Unlike its structural analog CK-666, which stabilizes the inactive state of the complex, this compound's distinct mechanism of action provides a valuable tool for dissecting the specific roles of Arp2/3-mediated actin nucleation in cell motility.[1][3] It is important to note that the inhibitory effects of this compound can be dependent on the specific isoforms of the Arp2/3 complex subunits present in a given cell type.[2][4][5][6] For instance, this compound has been shown to inhibit ArpC1B-containing complexes, while CK-666 does not.[2][4][5][6]
Quantitative Effects of this compound on Cell Motility
The inhibition of the Arp2/3 complex by this compound leads to significant and quantifiable alterations in cell migration parameters. The following tables summarize key data from studies investigating the effects of this compound on different cell types.
Table 1: Effect of this compound on the Motility of MCF 10A Epithelial Cells
| This compound Concentration (µM) | Instantaneous Migration Speed (µm/min) (Mean ± SD) | Fraction of Motile Cells (%) | Fraction of Persistently Migrating Cells (%) | Fraction of Non-Persistently Migrating Cells (%) | Fraction of Non-Motile Cells (%) |
| 0 (Control) | ~0.30 | ~75 | ~60 | ~15 | ~25 |
| 12.5 | ~0.20 | ~65 | ~15 | ~50 | ~35 |
| 25 | ~0.15 | ~60 | ~5 | ~55 | ~40 |
| 50 | ~0.15 | ~50 | <5 | ~45 | ~50 |
Data adapted from a study on MCF 10A cells.[7] Motile cells are defined as those moving more than one cell diameter over 10 hours. Persistent migration is characterized by a displacement/track length ratio greater than 0.5.[7]
Table 2: Effect of this compound on the Motility of Bone Marrow-Derived Macrophages (BMDMs)
| Treatment | Mean Migration Speed (µm/min) |
| DMSO (Control) | ~4.5 |
| 100 µM CK-666 | ~4.5 |
| 100 µM this compound | ~6.0 |
Data adapted from a study on BMDMs.[8] Interestingly, in this cell type, complete inhibition of Arp2/3 function with this compound led to an increase in migration speed, a phenomenon suggested to be dependent on myosin II and potentially caused by weakened cell adhesion and increased contractility.[2]
Experimental Protocols
This section provides detailed methodologies for common cell motility assays utilizing this compound.
2D Random Migration Assay (Live-Cell Imaging)
This protocol is designed to track and quantify the movement of individual cells on a 2D surface over time.
Materials:
-
Cell line of interest (e.g., MCF 10A, NIH-3T3)
-
Complete cell culture medium
-
Fibronectin-coated glass-bottom dishes or plates
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Live-cell imaging microscope system with environmental chamber (37°C, 5% CO₂)
-
Image analysis software with cell tracking capabilities (e.g., ImageJ with Manual Tracking plugin)
Procedure:
-
Cell Seeding: Plate cells onto fibronectin-coated glass-bottom dishes at a density that allows for individual cell tracking without excessive cell-cell contact. Allow cells to adhere and spread overnight in a 37°C, 5% CO₂ incubator.
-
Inhibitor Treatment: Prepare working concentrations of this compound and a vehicle control (DMSO) in complete cell culture medium. Carefully replace the medium in the dishes with the inhibitor-containing or control medium. Typical final concentrations of this compound range from 10 µM to 100 µM.[7][8]
-
Live-Cell Imaging: Place the dishes on the stage of a live-cell imaging microscope equipped with an environmental chamber. Allow the system to equilibrate for at least 30 minutes.
-
Image Acquisition: Acquire phase-contrast or DIC images of multiple fields of view for each condition at regular intervals (e.g., every 5-10 minutes) for a total duration of several hours (e.g., 10-24 hours).[7][8]
-
Data Analysis:
-
Use image analysis software to manually or automatically track the movement of individual cells in each time-lapse movie.
-
From the tracking data, calculate parameters such as instantaneous speed, total path length, and net displacement.
-
Determine cell persistence by calculating the ratio of net displacement to total path length.
-
Wound Healing (Scratch) Assay
This assay measures the collective migration of a sheet of cells into a mechanically created "wound."
Materials:
-
Cell line that forms a confluent monolayer
-
Complete cell culture medium
-
Culture plates (e.g., 24-well plates)
-
Sterile 200 µL pipette tip or a specialized wound-making tool
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Plate cells in culture plates and grow until they form a confluent monolayer.
-
Wound Creation: Using a sterile 200 µL pipette tip, make a straight scratch through the center of the cell monolayer.
-
Washing: Gently wash the wells with sterile PBS to remove detached cells and debris.
-
Inhibitor Treatment: Replace the PBS with complete cell culture medium containing the desired concentration of this compound or DMSO as a control.
-
Image Acquisition: Immediately after adding the treatment, acquire an initial image (t=0) of the wound. Continue to acquire images of the same field of view at regular intervals (e.g., every 4-8 hours) until the wound in the control condition is nearly closed.
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure by determining the change in wound area over time.
-
Transwell Migration (Boyden Chamber) Assay
This assay assesses the chemotactic migration of cells through a porous membrane.
Materials:
-
Transwell inserts with appropriate pore size for the cell type
-
Companion plates (e.g., 24-well plates)
-
Cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol, crystal violet)
Procedure:
-
Chemoattractant Addition: Add complete cell culture medium (containing a chemoattractant like FBS) to the lower chamber of the companion plate.
-
Cell Preparation: Resuspend cells in serum-free medium. If investigating the effect of this compound, pre-incubate the cells with the desired concentration of the inhibitor or DMSO for a specified time before seeding.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Place the plate in a 37°C, 5% CO₂ incubator and allow cells to migrate for a duration appropriate for the cell type (typically 4-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the Transwell inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the underside of the membrane by immersing the insert in methanol. Subsequently, stain the cells with a solution like crystal violet.
-
Imaging and Quantification:
-
Allow the inserts to dry completely.
-
Image the stained cells on the underside of the membrane using a microscope.
-
Count the number of migrated cells in several random fields of view for each condition.
-
Visualizing Pathways and Workflows
Signaling Pathway
The following diagram illustrates the central role of the Arp2/3 complex in actin branching and how this compound intervenes in this process.
Caption: this compound inhibits Arp2/3 complex-mediated actin branching.
Experimental Workflows
The following diagrams outline the key steps in the experimental protocols described above.
Live-Cell Imaging Workflow
Caption: Workflow for 2D random migration assay using live-cell imaging.
Wound Healing Assay Workflow
Caption: Workflow for the Transwell migration (Boyden chamber) assay.
Conclusion
This compound is a powerful pharmacological tool for elucidating the role of the Arp2/3 complex in cell motility. Its specific mechanism of action allows for targeted investigations into the consequences of inhibiting branched actin network formation. By employing the quantitative assays and detailed protocols outlined in this guide, researchers can effectively investigate the intricate mechanisms governing cell migration and the potential of targeting the Arp2/3 complex in various physiological and pathological contexts. It is crucial to consider the cell-type-specific effects and the potential for off-target effects, such as the reported impact on microtubule assembly at high concentrations, when designing and interpreting experiments with this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A protocol for generation and live-cell imaging analysis of primary cilia reporter cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecules CK-666 and this compound inhibit Arp2/3 complex by blocking an activating conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transwell Migration Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 6. embopress.org [embopress.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
The Discovery and Development of CK-869: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental evaluation of CK-869, a potent small-molecule inhibitor of the Actin-Related Protein 2/3 (Arp2/3) complex. This document details the quantitative data associated with its inhibitory activity, outlines key experimental protocols for its study, and visualizes the relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a cell-permeable thiazolidinone-based compound that has emerged as a valuable tool for studying the physiological roles of the Arp2/3 complex.[1] The Arp2/3 complex is a crucial protein assembly that nucleates the formation of branched actin filaments, a fundamental process driving various cellular activities, including cell migration, endocytosis, and pathogen motility. By inhibiting the Arp2/3 complex, this compound allows for the dissection of these actin-dependent processes.
Discovery and Synthesis
This compound was identified through screens of small-molecule libraries for inhibitors of Arp2/3 complex-mediated actin polymerization.[2] It is a derivative of an earlier identified inhibitor, CK-548, with methoxy groups replacing the ortho-hydroxy and meta-chlorine substituents.[2][3]
Mechanism of Action
This compound inhibits the Arp2/3 complex through an allosteric mechanism.[4][5] It binds to a serendipitous hydrophobic pocket on the Arp3 subunit of the complex.[4][5] This binding event does not directly compete with actin or nucleation-promoting factors (NPFs). Instead, it induces a conformational change in Arp3 that destabilizes the active, "short-pitch" conformation of the Arp2/Arp3 heterodimer, which is essential for nucleating a new actin filament.[4][5] This ultimately prevents the formation of branched actin networks.
Below is a diagram illustrating the proposed mechanism of Arp2/3 complex activation and its inhibition by this compound.
Quantitative Data
The inhibitory potency of this compound has been characterized in various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) values vary depending on the specific Arp2/3 isoform and the experimental conditions.
Table 1: In Vitro Inhibitory Activity of this compound against Arp2/3 Complex Isoforms
| Arp2/3 Isoform Complex | Activator | Assay Type | IC50 (µM) | Reference |
| Bovine Arp2/3 | N-WASP VCA | Pyrene Polymerization | 11 | [2] |
| ArpC1A/C5L | N-WASP VCA | Pyrene Polymerization | 0.86 | [6] |
| ArpC1B/C5L | N-WASP VCA | Pyrene Polymerization | 3.55 | [6] |
| ArpC1A-containing | SPIN90 | Pyrene Polymerization | Similar to ArpC1B | [7] |
| ArpC1B-containing | SPIN90 | Pyrene Polymerization | Similar to ArpC1A | [7] |
Table 2: Cellular Effects of this compound
| Cell Line | Assay | Measured Effect | Concentration | Reference |
| SKOV3 | Listeria Motility | Inhibition of comet tail formation | IC50 = 7 µM | [2] |
| MCF10A | 2D Random Migration | Decrease in instantaneous velocity | 25-50 µM | [8] |
| MCF10A | 2D Random Migration | Reduction in directional persistence | 25-50 µM | [8] |
| Bone Marrow-Derived Macrophages | Cell Morphology | Cells become rounded and less spread | 100 µM | [9] |
| Bone Marrow-Derived Macrophages | Cell Migration | Increased migration speed | 100 µM | [6] |
It is important to note that this compound can also exhibit off-target effects, particularly at higher concentrations. It has been reported to directly suppress microtubule assembly in vitro and in vivo, independent of its effects on the actin cytoskeleton.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Pyrene-Actin Polymerization Assay
This assay is a standard method to monitor the kinetics of actin polymerization in vitro.
Principle: Pyrene-labeled actin monomers exhibit low fluorescence in their monomeric state (G-actin) but show a significant increase in fluorescence upon incorporation into actin filaments (F-actin). The rate of fluorescence increase is proportional to the rate of actin polymerization.
Protocol:
-
Reagent Preparation:
-
Actin Buffer (G-buffer): 2 mM Tris-HCl (pH 8.0), 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl2.
-
Polymerization Buffer (KMEI): 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 10 mM imidazole (pH 7.0).
-
Prepare a stock solution of pyrene-labeled actin in G-buffer.
-
Prepare stock solutions of Arp2/3 complex, N-WASP VCA (or another NPF), and this compound in appropriate solvents.
-
-
Assay Procedure:
-
In a fluorometer cuvette, mix G-actin (typically 2-4 µM, with 5-10% pyrene-labeled) with the desired concentration of this compound or DMSO (vehicle control).
-
Add the Arp2/3 complex (typically in the nanomolar range) and the NPF.
-
Initiate polymerization by adding the polymerization buffer.
-
Monitor the increase in pyrene fluorescence over time using a fluorometer (Excitation: ~365 nm, Emission: ~407 nm).
-
-
Data Analysis:
-
The maximum slope of the fluorescence curve represents the maximum rate of polymerization.
-
To determine the IC50 value, plot the maximum polymerization rates against the logarithm of the this compound concentration and fit the data to a dose-response curve.
-
Total Internal Reflection Fluorescence (TIRF) Microscopy Assay
TIRF microscopy allows for the direct visualization of actin filament nucleation and branching at the single-molecule level on a surface.
Protocol:
-
Flow Cell Preparation:
-
Assemble a flow cell using a glass slide and a coverslip.
-
Passivate the surface of the coverslip to prevent non-specific protein binding (e.g., with PEG-silane).
-
-
Assay Procedure:
-
Introduce pre-formed, unlabeled "mother" actin filaments into the flow cell and allow them to adhere to the surface.
-
Introduce a reaction mixture containing:
-
Alexa Fluor-labeled G-actin monomers.
-
Arp2/3 complex.
-
NPF (e.g., N-WASP VCA).
-
This compound or DMSO control.
-
An oxygen scavenging system to reduce photobleaching.
-
-
Image the formation of new, fluorescently labeled "daughter" filaments branching off the mother filaments using a TIRF microscope.
-
-
Data Analysis:
-
Quantify the number of branch formation events per unit length of mother filament per unit time.
-
Compare the branching rates in the presence and absence of this compound.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on collective cell migration.
Protocol:
-
Cell Culture:
-
Plate cells in a multi-well plate and grow them to confluence.
-
-
Wound Creation:
-
Create a "scratch" or "wound" in the confluent cell monolayer using a sterile pipette tip.
-
-
Treatment:
-
Wash the cells to remove debris and add fresh media containing the desired concentration of this compound or DMSO control.
-
-
Imaging:
-
Acquire images of the wound area at regular time intervals (e.g., every 1-2 hours) using a live-cell imaging system.
-
-
Data Analysis:
-
Measure the area of the wound at each time point.
-
Calculate the rate of wound closure (migration rate) for each condition.
-
Compare the migration rates between this compound-treated and control cells.
-
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the study of this compound.
Conclusion
This compound is a well-characterized and widely used inhibitor of the Arp2/3 complex. Its specific allosteric mechanism of action makes it a valuable tool for investigating the roles of branched actin networks in a multitude of cellular processes. This guide provides a foundational understanding of its discovery, mechanism, and the experimental approaches used for its characterization, serving as a resource for researchers in the fields of cell biology, cancer biology, and drug discovery. When using this compound, it is crucial to consider its isoform-specific inhibitory activities and potential off-target effects, particularly at higher concentrations.
References
- 1. Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to CK-666 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.linfield.edu [digitalcommons.linfield.edu]
- 4. researchgate.net [researchgate.net]
- 5. Small molecules CK-666 and this compound inhibit Arp2/3 complex by blocking an activating conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. CK-666 and this compound differentially inhibit Arp2/3 iso-complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
CK-869: A Technical Guide to the Allosteric Inhibition of the Arp2/3 Complex
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule inhibitor CK-869 and its allosteric mechanism of action on the Actin-Related Protein 2/3 (Arp2/3) complex. The document details the molecular interactions, kinetic data, and experimental methodologies crucial for researchers in cell biology, biochemistry, and drug discovery.
Introduction to the Arp2/3 Complex and its Regulation
The Arp2/3 complex is a seven-subunit protein assembly that plays a pivotal role in the regulation of the actin cytoskeleton.[1][2] It is a key nucleator of actin filaments, creating branched networks that are essential for a multitude of cellular processes, including cell motility, phagocytosis, and intracellular vesicle transport.[1][3] The activity of the Arp2/3 complex is tightly regulated by Nucleation Promoting Factors (NPFs), such as members of the Wiskott-Aldrich syndrome protein (WASP) family.[1][4][5] NPFs recruit actin monomers and bind to the Arp2/3 complex, inducing a conformational change that activates its nucleating function.[4][6] This activation involves the transition of the Arp2 and Arp3 subunits from an inactive, "splayed" conformation to an active, "short-pitch" conformation that mimics an actin dimer, thereby templating the formation of a new daughter filament at a characteristic 70-degree angle from an existing mother filament.[1][7][8]
This compound: An Allosteric Inhibitor of the Arp2/3 Complex
This compound is a cell-permeable thiazolidinone compound that acts as an inhibitor of the human and bovine Arp2/3 complex.[9] Unlike competitive inhibitors that bind to the active site, this compound functions through an allosteric mechanism.[3][8][10][11][12] It binds to a serendipitous hydrophobic pocket on the Arp3 subunit, distinct from the ATP-binding site and the NPF binding sites.[3][8][10][13] This binding event does not prevent the initial association of NPFs or ATP with the complex.[8][14] Instead, the binding of this compound allosterically destabilizes the active "short-pitch" conformation of the Arp2-Arp3 interface.[8][10][11][12] This destabilization effectively blocks the activating conformational change required for nucleation, thereby inhibiting the formation of new actin filaments.[8][10][11]
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound has been quantified in various studies, primarily through in vitro actin polymerization assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe its efficacy.
| Parameter | Value | Assay Conditions | Source |
| IC50 | 7 µM | Inhibition of actin filament comet tail formation by Listeria monocytogenes in infected SKOV3 cells. | [9][15][16] |
| IC50 | 11 µM | Inhibition of actin polymerization with bovine Arp2/3 complex. | [9][16][17] |
| IC50 | ~11 µM | Inhibition of human Arp2/3 complex. | [18] |
It is important to note that the inhibitory activity of this compound is species-specific; it does not inhibit the Arp2/3 complexes from budding or fission yeast.[9][16] This specificity is attributed to a single amino acid difference in the binding pocket: a methionine in mammalian Arp3 is replaced by a tryptophan in yeast, which sterically hinders the binding of this compound.[3][9] Recent studies have also revealed that the inhibitory effect of this compound can be dependent on the specific isoform of the Arp2/3 complex subunits present. For instance, this compound inhibits Arp3-containing complexes but not those containing the Arp3B isoform.[18][19]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Arp2/3 complex activity and its inhibition. Below are protocols for key experiments cited in the study of this compound.
Pyrene-Actin Polymerization Assay
This is the standard in vitro method to measure the kinetics of actin polymerization and assess the potency of Arp2/3 inhibitors.[20]
Principle: Pyrene-labeled G-actin exhibits low fluorescence, but upon incorporation into an F-actin filament, its fluorescence increases significantly. This change in fluorescence is monitored over time to determine the rate of actin polymerization.
Protocol:
-
Reagent Preparation:
-
Actin Buffer (G-buffer): 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT.
-
Polymerization Buffer (ME Buffer): 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 10 mM Imidazole pH 7.0.
-
Prepare a stock solution of G-actin with a fraction (e.g., 10%) labeled with pyrene.
-
Prepare stock solutions of purified Arp2/3 complex, NPF (e.g., GST-VCA), and this compound in appropriate solvents (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, mix the Arp2/3 complex, NPF, and varying concentrations of this compound (or DMSO as a control) in Polymerization Buffer.
-
Initiate the polymerization by adding the pyrene-labeled G-actin monomer mix to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of 365 nm and an emission wavelength of 407 nm at regular intervals (e.g., every 15 seconds) for a sufficient duration to observe the full polymerization curve (lag phase, elongation phase, and plateau).
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
The maximum slope of the curve represents the maximum rate of polymerization.
-
To determine the IC50, plot the maximum polymerization rates against the logarithm of the this compound concentration and fit the data to a dose-response curve.[20]
-
Total Internal Reflection Fluorescence (TIRF) Microscopy Assay
TIRF microscopy allows for the direct visualization of individual actin filament nucleation and growth, providing detailed insights into the mechanism of inhibition.
Principle: An evanescent wave of laser light selectively excites fluorophores within a very thin region (~100 nm) of the sample adjacent to the coverslip. This reduces background fluorescence and enables the imaging of single actin filaments.
Protocol:
-
Flow Chamber Preparation:
-
Construct flow chambers using a glass slide and a coverslip separated by double-sided tape.
-
-
Assay Procedure:
-
The experiments are typically performed in a TIRF buffer (e.g., 5 mM Tris-HCl pH 7.0, 50 mM KCl, 1 mM MgCl2, 0.2 mM EGTA, 0.2 mM ATP, 10 mM DTT, 1 mM DABCO, 0.1% BSA, and 0.3% Methylcellulose).[18]
-
To observe branching, pre-polymerized, fluorescently labeled (e.g., Alexa-488) actin filaments (mother filaments) are introduced into the chamber.[18]
-
A mixture containing G-actin labeled with a different fluorophore (e.g., Alexa-568), profilin, Arp2/3 complex, NPF, and this compound (or DMSO) is then flowed into the chamber.[18]
-
The moment the G-actin mixture is added is considered time zero.
-
-
Imaging and Analysis:
-
Image the growth of new (daughter) filaments from the sides of the mother filaments over time using a TIRF microscope.
-
The number of branches generated per unit length of the mother filament per unit time is quantified as the branching rate.[18]
-
The IC50 can be determined by plotting the branching rates against the inhibitor concentration.[18]
-
Actin Co-sedimentation Assay
This assay is used to determine the binding affinity of proteins, such as the Arp2/3 complex, to F-actin.
Principle: F-actin is significantly larger and denser than G-actin or most actin-binding proteins. Therefore, F-actin and any associated proteins can be pelleted by ultracentrifugation, while unbound proteins remain in the supernatant.
Protocol:
-
Reagent Preparation:
-
Polymerize a known concentration of G-actin to F-actin by adding Polymerization Buffer and incubating at room temperature.
-
-
Binding Reaction:
-
Incubate the pre-formed F-actin with the Arp2/3 complex in the presence and absence of this compound.
-
-
Centrifugation:
-
Centrifuge the mixture at high speed (e.g., >100,000 x g) for a sufficient time (e.g., 30 minutes) to pellet the F-actin and bound proteins.
-
-
Analysis:
-
Carefully separate the supernatant from the pellet.
-
Resuspend the pellet in a volume of buffer equal to the supernatant.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining or immunoblotting.
-
Quantify the amount of Arp2/3 complex in the pellet and supernatant to determine the extent of binding.
-
Visualizing the Mechanism of Action
Diagrams are provided below to illustrate the signaling pathways, experimental workflows, and logical relationships central to understanding this compound's function.
Caption: Signaling pathway of Arp2/3 complex activation and its allosteric inhibition by this compound.
Caption: Experimental workflow for a pyrene-actin polymerization assay to determine the IC50 of this compound.
References
- 1. Arp2/3 complex - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cellular and pathophysiological consequences of Arp2/3 complex inhibition: role of inhibitory proteins and pharmacological compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Regulation of actin filament network formation through ARP2/3 complex: activation by a diverse array of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unconcerted conformational changes in Arp2/3 complex integrate multiple activating signals to assemble functional actin networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small molecules CK-666 and this compound inhibit Arp2/3 complex by blocking an activating conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecules CK-666 and this compound inhibit actin-related protein 2/3 complex by blocking an activating conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BioKB - Publication [biokb.lcsb.uni.lu]
- 12. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. digitalcommons.linfield.edu [digitalcommons.linfield.edu]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. CK869, Actin-related protein 2/3 (Arp2/3) complex inhibitor (CAS 388592-44-7) | Abcam [abcam.com]
- 17. This compound | Arp2/3 inhibitor | Probechem Biochemicals [probechem.com]
- 18. embopress.org [embopress.org]
- 19. CK-666 and this compound differentially inhibit Arp2/3 iso-complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. digitalcommons.linfield.edu [digitalcommons.linfield.edu]
Initial In Vitro Characterization of CK-869: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CK-869 is a potent and specific small molecule inhibitor of the Actin-Related Protein 2/3 (Arp2/3) complex, a key regulator of actin cytoskeleton dynamics. This document provides a comprehensive overview of the initial in vitro characterization of this compound, detailing its mechanism of action, inhibitory activity against various Arp2/3 iso-complexes, and the experimental protocols used for its evaluation. The information presented herein is intended to serve as a technical guide for researchers and professionals in the fields of cell biology, biochemistry, and drug development.
Introduction
The Arp2/3 complex is a crucial mediator of branched actin network formation, playing a fundamental role in cellular processes such as cell migration, phagocytosis, and intracellular motility.[1][2][3] Dysregulation of the Arp2/3 complex has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[1] this compound has emerged as a valuable chemical probe for studying Arp2/3-dependent processes.[3] This guide summarizes the foundational in vitro studies that have elucidated its inhibitory properties.
Mechanism of Action
This compound inhibits the Arp2/3 complex by binding to a hydrophobic pocket within the Arp3 subunit.[1][4] This binding event induces a conformational change that allosterically destabilizes the active, "short-pitch" conformation of the Arp2/3 complex.[2][4] By preventing the complex from adopting its active state, this compound effectively blocks the nucleation of new actin filaments.[2][4]
The following diagram illustrates the proposed mechanism of action of this compound.
Caption: Mechanism of this compound inhibition of Arp2/3 complex.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been quantified against various Arp2/3 complexes using in vitro actin polymerization assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | Assay Condition | IC50 (µM) | Reference |
| Bovine Arp2/3 complex | Actin Polymerization | 11 | [5] |
| Human Arp2/3 complex | Actin Polymerization | Not explicitly stated, but inhibited | [5] |
| ArpC1A/C5L containing complex | Actin Branching | 0.86 | [6] |
| ArpC1B/C5L containing complex | Actin Branching | 3.55 | [6] |
| Listeria monocytogenes comet tails (in infected cells) | Cell-based | 7 | [7] |
| Budding or Fission Yeast Arp2/3 complex | Actin Polymerization | No inhibition | [5][7] |
| Arp3B-containing iso-complexes | Actin Polymerization | No inhibition (up to 250 µM) | [6] |
Differential Inhibition of Arp2/3 Iso-complexes
Recent studies have revealed that this compound exhibits differential inhibitory activity against various isoforms of the Arp2/3 complex. Notably, while this compound inhibits both ArpC1A and ArpC1B-containing complexes, it is more effective against those containing ArpC1A.[6] In contrast, the related inhibitor CK-666 only inhibits ArpC1A-containing complexes.[6] Furthermore, this compound does not inhibit Arp3B-containing iso-complexes.[6][8] This highlights the importance of considering Arp2/3 isoform expression in experimental systems.
The following diagram illustrates the differential inhibition of Arp2/3 iso-complexes by this compound and CK-666.
Caption: Differential inhibition of Arp2/3 iso-complexes.
Experimental Protocols
Pyrene-Actin Polymerization Assay
This assay is a standard method to monitor the kinetics of actin polymerization in real-time.
Principle: Pyrene-labeled actin monomers exhibit low fluorescence, but upon incorporation into a filament, their fluorescence dramatically increases. The rate of fluorescence increase is proportional to the rate of actin polymerization.
Protocol:
-
Reagents:
-
Monomeric actin (e.g., 2.5 - 4 µM, with 10-15% pyrene-labeled)
-
Arp2/3 complex (e.g., 5 - 20 nM)
-
Nucleation Promoting Factor (NPF) (e.g., 250 - 300 nM N-WASP VCA)
-
This compound (at desired concentrations, dissolved in DMSO)
-
Polymerization Buffer (e.g., KMEI buffer: 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 10 mM imidazole, pH 7.0)
-
ATP (e.g., 0.2 mM)
-
-
Procedure:
-
Prepare a master mix of actin, Arp2/3 complex, and NPF in polymerization buffer on ice.
-
Add this compound or DMSO (vehicle control) to the master mix and incubate for a short period.
-
Initiate polymerization by adding ATP and transferring the reaction to a fluorometer cuvette at room temperature.
-
Monitor the increase in pyrene fluorescence over time (Excitation: ~365 nm, Emission: ~407 nm).
-
The maximum polymerization rate is determined from the slope of the fluorescence curve.
-
The following diagram outlines the workflow for the pyrene-actin polymerization assay.
Caption: Pyrene-actin polymerization assay workflow.
Total Internal Reflection Fluorescence (TIRF) Microscopy Assay
TIRF microscopy allows for the direct visualization of individual actin filament elongation and branching events at a surface.
Principle: An evanescent wave excites fluorophores only in a very thin region near the coverslip, reducing background fluorescence and enabling single-molecule imaging.
Protocol:
-
Reagents:
-
Monomeric actin (partially labeled with a fluorescent dye, e.g., Alexa 488)
-
Arp2/3 complex
-
NPF (e.g., N-WASP VCA or SPIN90)
-
This compound or DMSO
-
TIRF Buffer (similar to polymerization buffer, may contain an oxygen scavenging system)
-
Biotinylated BSA and streptavidin for surface passivation and filament anchoring.
-
-
Procedure:
-
Prepare a flow chamber with a passivated surface.
-
Introduce a mixture of actin, Arp2/3 complex, NPF, and this compound/DMSO into the chamber.
-
Visualize actin filament nucleation and growth using a TIRF microscope.
-
Acquire time-lapse images to observe the dynamics of filament assembly.
-
Analyze the number and morphology of actin filaments (e.g., branched vs. linear).
-
Co-pelleting Assay
This assay is used to determine the binding affinity of Arp2/3 complex to actin filaments.
Principle: Proteins that bind to actin filaments will co-sediment with them upon centrifugation.
Protocol:
-
Reagents:
-
Pre-polymerized F-actin
-
Arp2/3 complex
-
This compound or DMSO
-
Co-pelleting Buffer
-
-
Procedure:
-
Incubate Arp2/3 complex with or without this compound in the presence of varying concentrations of F-actin.
-
Centrifuge the samples at high speed to pellet the F-actin and any bound proteins.
-
Separate the supernatant and pellet fractions.
-
Analyze the amount of Arp2/3 complex in the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting.
-
Conclusion
The initial in vitro characterization of this compound has established it as a potent and valuable tool for investigating the roles of the Arp2/3 complex in various biological contexts. Its well-defined mechanism of action and differential activity against Arp2/3 isoforms provide opportunities for more nuanced studies of the actin cytoskeleton. The experimental protocols detailed in this guide offer a foundation for the continued exploration of Arp2/3 complex function and the development of novel therapeutic agents targeting this essential cellular machinery.
References
- 1. Frontiers | Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to CK-666 [frontiersin.org]
- 2. Small molecules CK-666 and this compound inhibit Arp2/3 complex by blocking an activating conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. CK869, Actin-related protein 2/3 (Arp2/3) complex inhibitor (CAS 388592-44-7) | Abcam [abcam.com]
- 8. embopress.org [embopress.org]
Exploring the Cellular Effects of Arp2/3 Inhibition by CK-869: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Actin-Related Protein 2/3 (Arp2/3) complex is a central regulator of actin cytoskeleton dynamics, orchestrating the formation of branched actin networks that drive a multitude of cellular processes. Pharmacological inhibition of this complex provides a powerful tool to dissect these functions. This technical guide offers an in-depth exploration of CK-869, a potent small-molecule inhibitor of the Arp2/3 complex. We will detail its mechanism of action, summarize its diverse cellular effects with quantitative data, provide comprehensive experimental protocols for its use, and visualize the associated signaling pathways and workflows. A critical focus is placed on the recent discoveries of its isoform-specific activities, a crucial consideration for the accurate interpretation of experimental data.
Introduction to the Arp2/3 Complex and this compound
The Arp2/3 complex is a seven-subunit protein assembly that, upon activation, nucleates new actin filaments from the sides of existing filaments, creating a characteristic dendritic, or branched, actin network.[1][2] This process generates the primary protrusive force for cell structures like lamellipodia and is essential for processes including cell migration, endocytosis, phagocytosis, and intracellular pathogen motility.[3][4]
This compound is a cell-permeable small molecule that specifically inhibits the actin-nucleating activity of the Arp2/3 complex.[1][2][5] Its rapid and reversible action has made it an invaluable tool for studying the temporal and spatial roles of Arp2/3-mediated actin polymerization in living cells. Understanding its precise mechanism and cellular consequences is paramount for its effective application in research and drug development.
Mechanism of Action: Allosteric Destabilization
This compound inhibits the Arp2/3 complex through a distinct allosteric mechanism. Unlike its structural analog CK-666, which stabilizes the complex in an inactive conformation, this compound operates by actively destabilizing the active state.[1][2][6]
-
Binding Site: this compound binds to a specific hydrophobic pocket on the Arp3 subunit of the complex.[2][5]
-
Conformational Impact: This binding event allosterically prevents the necessary conformational change where the Arp2 and Arp3 subunits come together into an "activated filament-like" or "short pitch" dimer. This dimer mimics an actin monomer and serves as the template for the new filament branch.[1][2][6] By destabilizing this interface, this compound effectively blocks the nucleation of a new actin branch.[1][2]
The following diagram illustrates the canonical Arp2/3 activation pathway and the point of inhibition by this compound.
Core Cellular Effects of this compound
Inhibition of the Arp2/3 complex by this compound leads to profound and diverse effects on cellular structure and function.
Disruption of Actin Dynamics and Cell Morphology
The most immediate consequence of this compound treatment is the disruption of branched actin networks. This manifests as:
-
Inhibition of Lamellipodia: this compound potently inhibits the formation of lamellipodia, the broad, sheet-like protrusions at the leading edge of migrating cells, which are rich in branched actin.[5][7] In murine kidney cells, lamellipodia formation was decreased by up to 90%.[7]
-
Actin Cytoskeleton Reorganization: Cells treated with this compound often display a reorganization of their actin cytoskeleton, characterized by a loss of fine branched networks and an increase in prominent, bundled actin stress fibers.[7]
-
Changes in Cell Shape: The loss of lamellipodial protrusions can lead to significant changes in cell morphology. For instance, bone marrow-derived macrophages (BMDMs) treated with this compound tend to round up and become less spread.[3][4][8]
Altered Cell Motility and Migration
By disrupting the primary engine for cell protrusion, this compound significantly impacts cell motility.
-
Decreased Migration: In most cell types studied, including kidney epithelial cells and various cancer cell lines, this compound treatment leads to a marked decrease in the rate of cell migration.[5][7]
-
Increased Macrophage Motility: Counterintuitively, this compound has been observed to increase the movement speed of macrophages.[3][4] This paradoxical effect is thought to be dependent on myosin II and may result from weakened cell adhesion and increased cellular contractility, allowing the cells to move more rapidly in a less adherent, amoeboid-like manner.[3][4]
Impairment of Phagocytosis and Endocytosis
Cellular processes that require extensive plasma membrane remodeling are heavily dependent on Arp2/3-mediated actin polymerization.
-
Phagocytosis: this compound significantly impairs the ability of professional phagocytes, like macrophages, to engulf particles such as zymosan beads.[3][4][9]
-
Endocytosis: The Arp2/3 complex is a key player in various forms of endocytosis, providing the force needed for vesicle scission from the plasma membrane.[3][4] Inhibition with this compound is expected to disrupt these pathways.
Inhibition of Intracellular Pathogen Motility
Certain intracellular pathogens, such as the Vaccinia virus, hijack the host cell's actin polymerization machinery to form "actin comet tails" that propel them through the cytoplasm and into neighboring cells. This compound effectively blocks this Arp2/3-dependent motility, halting the spread of the virus.[3][4]
Critical Insight: Isoform-Specific Inhibition
A groundbreaking finding is that the inhibitory effects of this compound (and its counterpart, CK-666) are highly dependent on the specific protein isoforms that constitute the Arp2/3 complex in a given cell type.[3][9] In mammals, three of the seven subunits (Arp3, ArpC1, ArpC5) are encoded by two different genes, leading to 8 possible iso-complexes.[3][4][9]
-
ArpC1 Isoforms: this compound effectively inhibits actin branching by complexes containing either the ArpC1A or ArpC1B subunit. This is a key distinction from CK-666, which fails to inhibit ArpC1B-containing complexes.[3][9] This explains why this compound is a much more effective inhibitor in cells that express high levels of ArpC1B, such as macrophages.[3][4][8]
-
Arp3 Isoforms: Remarkably, this compound does not inhibit Arp2/3 complexes that contain the Arp3B isoform.[3][8][9] This lack of inhibition is likely due to sequence differences in the this compound binding pocket of Arp3B.[8]
These isoform-specific effects are critical for experimental design and interpretation. The observed cellular effect of this compound will depend entirely on the relative expression levels of ArpC1 and Arp3 isoforms in the chosen cell or tissue model.[3][9]
Quantitative Data Summary
The following tables summarize key quantitative data on the effects of this compound from published literature.
Table 1: Inhibitory Concentration (IC₅₀) of this compound on Arp2/3 Iso-complexes
| Arp2/3 Iso-complex | Activator | Assay Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| ArpC1A-containing | N-WASP VCA | Pyrene Assay | 0.86 | [3] |
| ArpC1B-containing | N-WASP VCA | Pyrene Assay | 3.55 | [3] |
| ArpC1A-containing | SPIN90 | Pyrene Assay | ~4-5 | [3][4] |
| ArpC1B-containing | SPIN90 | Pyrene Assay | ~4-5 | [3][4] |
| Arp3B-containing | N-WASP VCA | TIRF Assay | No Inhibition |[3] |
Table 2: Cellular Effects of this compound Treatment
| Cell Type | Parameter Measured | Treatment | Result | Reference |
|---|---|---|---|---|
| Bone Marrow-Derived Macrophages | Morphology | 100 µM this compound | Significant cell rounding, less spread | [3][4][8] |
| Bone Marrow-Derived Macrophages | Motility (Speed) | 100 µM this compound | Unexpected increase in movement speed | [3][4] |
| Bone Marrow-Derived Macrophages | Phagocytosis (of zymosan) | 100 µM this compound | Decreased phagocytic ability | [3][4][9] |
| Murine Kidney M-1 Cells | Lamellipodia Formation | 200 µM CK-666/CK-869 | Up to 90% decrease | [7] |
| Murine Kidney M-1 Cells | Motility Rate | 200 µM CK-666/CK-869 | Significantly reduced | [7] |
| HeLa Cells (Vaccinia Infected) | Virus-induced Actin Polymerization | 50-300 µM this compound | Near-complete loss of actin assembly |[4] |
Experimental Protocols and Workflows
The following are detailed methodologies for key experiments involving this compound.
General Cell Culture and Treatment
-
Cell Seeding: Plate cells of interest (e.g., HeLa, M-1, or primary macrophages) on appropriate culture vessels (e.g., glass-bottom dishes for imaging) and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10-50 mM) in dimethyl sulfoxide (DMSO). Store at -20°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution into pre-warmed complete culture medium to the final desired concentration (typically 50-200 µM).
-
Control: Prepare a vehicle control using an equivalent concentration of DMSO in the culture medium.
-
Incubation: Replace the existing medium with the this compound or DMSO-containing medium and incubate for the desired time (e.g., 1-2 hours) at 37°C and 5% CO₂ prior to analysis.
Cell Motility Assay (Time-Lapse Microscopy)
-
Preparation: Seed cells in a 24-well glass-bottom plate. Grow to ~70% confluency.
-
Treatment: Treat cells with this compound or DMSO vehicle as described in 6.1.
-
Imaging Setup: Place the plate on an inverted microscope equipped with an environmental chamber (37°C, 5% CO₂).
-
Time-Lapse Acquisition: Acquire phase-contrast or DIC images every 10 minutes for a period of 5-24 hours using a 10x or 20x objective.
-
Analysis: Use automated tracking software (e.g., from a Livecyte system or ImageJ with a tracking plugin) to track the movement of individual cells (at least 30 cells per condition). Calculate the mean migration speed (µm/min) for each condition.
Immunofluorescence for Actin Cytoskeleton
-
Preparation: Grow cells on glass coverslips. Treat with this compound or DMSO.
-
Fixation: Wash cells once with pre-warmed PBS. Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.
-
Staining:
-
F-Actin: Incubate with a fluorescently-conjugated phalloidin (e.g., Rhodamine-Phalloidin) diluted in blocking buffer for 1 hour.
-
Lamellipodia Marker (Optional): Co-incubate with a primary antibody against a marker like Cortactin. Follow with an appropriate fluorescently-conjugated secondary antibody.
-
-
Mounting: Wash three times with PBS. Mount coverslips onto microscope slides using a mounting medium containing DAPI (to stain nuclei).
-
Imaging: Visualize using a confocal or widefield fluorescence microscope.
Phagocytosis Assay (Flow Cytometry)
-
Preparation: Culture macrophages in suspension or in non-tissue culture treated plates.
-
Treatment: Pre-incubate 1x10⁵ macrophages per well with this compound or DMSO in macrophage conditional medium for 1 hour at 37°C.
-
Phagocytosis Induction: Add pHrodo™ Zymosan BioParticles (25 µg/mL) to the cells. These particles are non-fluorescent at neutral pH but fluoresce brightly in the acidic environment of the phagosome.
-
Incubation: Incubate for up to 120 minutes at 37°C, 5% CO₂.
-
Analysis: Transfer cells to FACS tubes. Analyze the fluorescence intensity of the cell population using a flow cytometer. The increase in mean fluorescence intensity corresponds to the efficiency of phagocytosis.
Conclusion and Future Directions
This compound is a powerful and specific inhibitor of the Arp2/3 complex that acts by destabilizing its active conformation. Its application has been instrumental in confirming the role of branched actin networks in cell migration, morphology, phagocytosis, and pathogen spread.
The discovery of its isoform-specific inhibitory profile represents a paradigm shift in its use. Researchers must now consider the specific Arp2/3 subunit composition of their model system to avoid misinterpretation of results.[3][9] For example, the inability of this compound to inhibit Arp3B-containing complexes means it is not a suitable pan-Arp2/3 inhibitor in tissues where Arp3B is expressed.[3][8]
Future work should focus on developing isoform-specific inhibitors to allow for the precise dissection of the roles of different Arp2/3 complexes in health and disease. Furthermore, while this compound is highly specific, potential off-target effects, such as the reported inhibition of microtubule assembly at high concentrations, should always be considered and controlled for in experimental design.[5] This continued refinement of our molecular tools will undoubtedly lead to a deeper understanding of the complex regulation of the actin cytoskeleton.
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecules CK-666 and this compound inhibit actin-related protein 2/3 complex by blocking an activating conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. CK-666 and this compound differentially inhibit Arp2/3 iso-complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular and pathophysiological consequences of Arp2/3 complex inhibition: role of inhibitory proteins and pharmacological compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecules CK-666 and this compound inhibit Arp2/3 complex by blocking an activating conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. CK-666 and this compound differentially inhibit Arp2/3 iso-complexes | Crick [crick.ac.uk]
CK-869: An In-depth Technical Guide to its Influence on Cytoskeletal Dynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of CK-869, a potent small-molecule inhibitor of the Actin-Related Protein 2/3 (Arp2/3) complex. Its primary focus is to detail the mechanism of action, quantitative inhibitory properties, relevant experimental protocols, and the signaling context of this compound's interaction with the actin cytoskeleton.
Introduction: The Arp2/3 Complex and Branched Actin Networks
The Arp2/3 complex is a crucial seven-subunit protein assembly that regulates the actin cytoskeleton, a dynamic network essential for cell motility, endocytosis, and phagocytosis.[1] The primary function of the Arp2/3 complex is to nucleate new actin filaments from the sides of existing ("mother") filaments, creating a characteristic dendritic or branched actin network at a 70-degree angle.[1] This process is fundamental for generating the protrusive forces required for lamellipodia formation at the leading edge of migrating cells.[1][2] The activity of the Arp2/3 complex is tightly regulated by upstream signals, primarily through Nucleation Promoting Factors (NPFs) like proteins of the Wiskott-Aldrich syndrome protein (WASP) family.[3]
This compound is a valuable chemical tool used to acutely and reversibly inhibit the function of the Arp2/3 complex, allowing researchers to dissect its role in various cellular processes.[4]
Mechanism of Action of this compound
This compound functions as an allosteric inhibitor of the Arp2/3 complex. Unlike its counterpart, CK-666, which stabilizes the inactive conformation of the complex, this compound employs a distinct mechanism.[5][6]
-
Binding Site: this compound binds to a specific, serendipitous hydrophobic pocket on the Arp3 subunit of the complex.[4][5]
-
Allosteric Inhibition: Upon binding, this compound allosterically destabilizes the active, "short pitch" conformation of the Arp2-Arp3 dimer.[5][6] This active conformation is a critical intermediate in the nucleation of a new actin filament. By preventing the stable formation of this state, this compound effectively blocks the complex's ability to initiate a new daughter filament.[5]
This mechanism does not involve direct competition with ATP, Nucleation Promoting Factors (NPFs), or actin monomers for their binding sites on the complex.[5]
References
- 1. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. embopress.org [embopress.org]
- 5. Small molecules CK-666 and this compound inhibit Arp2/3 complex by blocking an activating conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecules CK-666 and this compound inhibit actin-related protein 2/3 complex by blocking an activating conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Studies of CK-869 on Actin Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, playing a critical role in a myriad of cellular processes including cell motility, morphogenesis, and intracellular transport. The spatiotemporal regulation of actin polymerization is therefore of paramount importance. A key orchestrator of branched actin network formation is the Actin-Related Protein 2/3 (Arp2/3) complex. This seven-subunit protein complex, when activated, nucleates new actin filaments from the sides of existing filaments, creating a dendritic network that drives protrusive forces at the cell's leading edge. Given its central role, the Arp2/3 complex has become a significant target for therapeutic intervention and a subject of intense research.
This technical guide focuses on CK-869, a potent and specific small molecule inhibitor of the Arp2/3 complex. Foundational studies utilizing this compound have been instrumental in dissecting the molecular mechanisms of Arp2/3-mediated actin dynamics. This document provides an in-depth overview of these seminal studies, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data from foundational studies on this compound, providing a comparative overview of its inhibitory potency.
Table 1: In Vitro Inhibition of Arp2/3 Complex by this compound
| Arp2/3 Complex Source | Assay Type | Activator | IC50 (μM) | Reference |
| Bovine Thymus | Pyrene-Actin Polymerization | GST-VCA | 11 | [1] |
| Human Platelets | Pyrene-Actin Polymerization | GST-VCA | Not Specified | [2] |
| Recombinant Human (ArpC1A/C5L) | Pyrene-Actin Polymerization | VCA | 0.86 | [2] |
| Recombinant Human (ArpC1B/C5L) | Pyrene-Actin Polymerization | VCA | 3.55 | [2] |
Table 2: Cellular Inhibition by this compound
| Cell Line | Assay Type | Phenomenon Measured | IC50 (μM) | Reference |
| SKOV3 | Listeria monocytogenes motility | Comet tail formation | 7 | [1] |
Mechanism of Action of this compound
This compound inhibits the Arp2/3 complex through a distinct allosteric mechanism. Unlike its counterpart CK-666, which stabilizes the inactive conformation of the complex, this compound binds to a hydrophobic pocket on the Arp3 subunit.[3] This binding event is thought to allosterically destabilize the "short pitch" conformation of the Arp2-Arp3 interface, which is a critical step in the activation of the complex for actin nucleation.[3] This mechanism effectively prevents the Arp2/3 complex from initiating new actin filament branches, thereby disrupting the formation of dendritic actin networks. It is noteworthy that this compound's inhibitory effect can vary depending on the specific isoforms of the Arp2/3 subunits present in the complex.[2][4] For instance, this compound effectively inhibits Arp2/3 complexes containing the ArpC1A and ArpC1B isoforms, but it does not inhibit complexes containing the Arp3B isoform.[2][4]
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in foundational studies of this compound.
Pyrene-Actin Polymerization Assay
This is the gold-standard in vitro assay to measure the effect of inhibitors on Arp2/3 complex-mediated actin polymerization. The fluorescence of pyrene-labeled actin increases significantly upon its incorporation into a polymer, allowing for real-time monitoring of actin polymerization.
Materials:
-
Purified Arp2/3 complex
-
Purified Nucleation Promoting Factor (NPF), e.g., GST-VCA domain of WASp
-
Monomeric actin (with a percentage, e.g., 10%, labeled with pyrene)
-
G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl2)
-
10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM EGTA)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Fluorometer and cuvettes
Protocol:
-
Preparation of Actin: Resuspend lyophilized pyrene-labeled and unlabeled actin in G-buffer. Mix to the desired final concentration and pyrene label percentage. Incubate on ice for at least 1 hour to ensure complete monomerization. Centrifuge at high speed (e.g., 100,000 x g) for 30 minutes to remove any aggregates. Use the supernatant for the assay.
-
Reaction Mix Preparation: In a cuvette, prepare the reaction mix containing G-buffer, Arp2/3 complex, and NPF at their final desired concentrations.
-
Inhibitor/Vehicle Addition: Add the desired concentration of this compound or an equivalent volume of DMSO (for control) to the reaction mix. Incubate for a few minutes at room temperature to allow for binding.
-
Initiation of Polymerization: To initiate the reaction, add the monomeric actin solution to the cuvette and mix gently but thoroughly. Immediately place the cuvette in the fluorometer.
-
Data Acquisition: Record the increase in pyrene fluorescence over time (e.g., every 5-10 seconds for 10-20 minutes) with excitation and emission wavelengths typically around 365 nm and 407 nm, respectively.
-
Data Analysis: The rate of actin polymerization is determined from the slope of the linear portion of the fluorescence curve. IC50 values are calculated by plotting the polymerization rate against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Cell Motility Assays
The effect of this compound on cell migration can be assessed using various in vitro assays. The two most common are the Transwell (or Boyden Chamber) assay and the Wound Healing (or Scratch) assay.
This assay measures the chemotactic response of cells towards a chemoattractant through a porous membrane.
Materials:
-
Transwell inserts (with appropriate pore size for the cell type)
-
24-well plates
-
Cell culture medium (serum-free and with chemoattractant, e.g., 10% FBS)
-
This compound stock solution
-
DMSO (vehicle control)
-
Cells in suspension
-
Fixing and staining reagents (e.g., methanol and crystal violet)
-
Cotton swabs
-
Microscope
Protocol:
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a known concentration.
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. Add medium containing a chemoattractant to the lower chamber.
-
Cell Seeding and Treatment: Add the cell suspension to the upper chamber of the Transwell insert. Add the desired concentration of this compound or DMSO to both the upper and lower chambers.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration to occur (this time will need to be optimized for the specific cell type).
-
Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the underside of the membrane by immersing the insert in methanol. Stain the fixed cells with crystal violet.
-
Quantification: Count the number of stained, migrated cells in several fields of view using a microscope. The results are typically expressed as the percentage of migrated cells relative to the control.
This assay measures the ability of a confluent cell monolayer to collectively migrate and close a "wound" or gap.
Materials:
-
24- or 48-well plates
-
Cell culture medium
-
This compound stock solution
-
DMSO (vehicle control)
-
Sterile pipette tip (e.g., p200) or a cell scraper
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
Wound Creation: Using a sterile pipette tip, make a straight scratch through the center of the cell monolayer.
-
Washing and Treatment: Gently wash the well with PBS to remove dislodged cells. Replace the medium with fresh medium containing the desired concentration of this compound or DMSO.
-
Image Acquisition: Immediately after creating the wound (time 0), and at regular intervals thereafter (e.g., every 6-12 hours), capture images of the wound at the same position.
-
Data Analysis: The area of the wound at each time point is measured using image analysis software (e.g., ImageJ). The rate of wound closure is calculated and compared between the treated and control groups.
Conclusion
This compound has proven to be an invaluable tool for probing the intricate dynamics of the actin cytoskeleton. Its specific mechanism of action on the Arp2/3 complex has allowed researchers to delineate the critical role of branched actin nucleation in a wide array of cellular functions. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for scientists and drug development professionals seeking to utilize this compound in their own research. A thorough understanding of these foundational studies is essential for the design of new experiments and the interpretation of their results, ultimately contributing to a deeper understanding of actin-related cellular processes and the development of novel therapeutics targeting the actin cytoskeleton.
References
CK-869's Specificity for the Mammalian Arp2/3 Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Arp2/3 complex is a crucial mediator of actin nucleation, orchestrating the formation of branched actin networks that drive a multitude of cellular processes, including cell migration, endocytosis, and pathogen motility. CK-869 is a widely utilized small molecule inhibitor of the Arp2/3 complex. This technical guide provides an in-depth analysis of this compound's specificity for the mammalian Arp2/3 complex, consolidating quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows. A critical aspect of this compound's profile is its isoform-specific inhibitory action and its potential off-target effects on microtubule dynamics, which are thoroughly discussed herein.
Mechanism of Action
This compound functions as an allosteric inhibitor of the Arp2/3 complex.[1][2][3][4][5] It binds to a hydrophobic pocket within the Arp3 subunit, one of the two actin-related proteins that form the core of the complex.[2][4][5][6][7] This binding event destabilizes the "short pitch" conformation, which is the active state of the complex required for actin nucleation.[1][3][6] By preventing Arp2 and Arp3 from adopting the necessary orientation to mimic an actin dimer, this compound effectively blocks the initiation of new actin filament branches.[1][3]
Quantitative Analysis of this compound Specificity
The inhibitory potency of this compound varies depending on the specific isoform composition of the mammalian Arp2/3 complex. Mammalian cells express multiple isoforms of certain Arp2/3 subunits, leading to a variety of complex compositions with distinct functional properties.
Table 1: IC50 Values of this compound for Mammalian Arp2/3 Iso-complexes Activated by N-WASP-VCA
| Arp2/3 Iso-complex Composition | IC50 (µM) | Source |
| ArpC1A/C5L | 0.86 | [8] |
| ArpC1B/C5L | 3.55 | [8] |
| Bovine Thymus (mixed isoforms) | 11 | [9][10] |
Table 2: Inhibition of Arp2/3 Iso-complexes by this compound Activated by SPIN90
Recent studies have revealed that the mode of Arp2/3 activation also influences inhibitor sensitivity.
| Arp2/3 Iso-complex Composition | This compound Inhibition | Source |
| ArpC1A-containing | Complete Inhibition | [8][11] |
| ArpC1B-containing | Complete Inhibition | [8][11] |
Isoform-Specific Inhibition
A key finding is that this compound's efficacy is dependent on the specific isoforms of the ArpC1 and Arp3 subunits within the complex.[8][11] While this compound can inhibit complexes containing either ArpC1A or ArpC1B, it is notably more effective against ArpC1A-containing complexes when activated by the VCA domain of N-WASP.[8]
Crucially, this compound is unable to inhibit Arp2/3 complexes that contain the Arp3B isoform.[7][8][11][12][13][14][15] This lack of inhibition is attributed to amino acid differences in the hydrophobic binding pocket of Arp3B, specifically the presence of leucine at position 126, which is predicted to cause steric hindrance with the inhibitor.[5][8]
Off-Target Effects: Microtubule Assembly
A significant consideration when using this compound is its potential for off-target effects. It has been reported that this compound can directly suppress microtubule assembly in vitro and in vivo, independent of its effects on the actin cytoskeleton.[4][5][7][16] Treatment of cultured mammalian cells with 50 µM this compound has been shown to lead to a dramatic decrease in microtubule networks.[16] This effect is an important caveat for interpreting cellular studies that rely solely on this compound as a specific inhibitor of the Arp2/3 complex.
Signaling Pathways and Experimental Workflows
Upstream Activation of the Arp2/3 Complex
The Arp2/3 complex is activated by Nucleation Promoting Factors (NPFs) such as N-WASP and WAVE, which are in turn regulated by small Rho GTPases like Cdc42 and Rac1.
Caption: Upstream signaling pathway for Arp2/3 complex activation and its inhibition by this compound.
Experimental Workflow: Pyrene-Actin Polymerization Assay
This is a common in vitro method to measure the bulk rate of actin polymerization, which is enhanced by active Arp2/3 complex.
Caption: Workflow for a pyrene-actin polymerization assay to assess Arp2/3 inhibition.
Detailed Experimental Protocols
Pyrene-Actin Polymerization Assay
This assay measures the increase in fluorescence of pyrene-labeled G-actin as it incorporates into F-actin.
Materials:
-
Monomeric actin (with 5-10% pyrene-labeled actin)
-
Purified mammalian Arp2/3 complex (specific isoforms if desired)
-
Purified NPF (e.g., GST-N-WASP-VCA)
-
This compound stock solution in DMSO
-
DMSO (vehicle control)
-
General Actin Buffer (G-buffer): 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP, 1 mM DTT
-
10x Polymerization Buffer: 500 mM KCl, 20 mM MgCl₂, 10 mM ATP
-
Fluorometer and cuvettes
Protocol:
-
Prepare a master mix of monomeric actin in G-buffer on ice.
-
In a separate tube, pre-incubate the Arp2/3 complex with the desired concentration of this compound or an equivalent volume of DMSO for 15-30 minutes at room temperature.
-
Add the NPF to the Arp2/3 complex/inhibitor mixture.
-
To initiate the reaction, add the Arp2/3 complex/NPF/inhibitor mixture to the actin master mix, followed immediately by the 10x Polymerization Buffer.
-
Quickly mix and transfer the reaction to a fluorometer cuvette.
-
Measure the increase in pyrene fluorescence over time (Excitation: ~365 nm, Emission: ~407 nm).
-
The maximum slope of the fluorescence curve is proportional to the rate of actin polymerization.
-
To determine the IC50 value, perform the assay with a range of this compound concentrations and fit the resulting rates to a dose-response curve.
TIRF (Total Internal Reflection Fluorescence) Microscopy for Branching Analysis
This single-molecule technique allows for the direct visualization of actin filament branching.
Materials:
-
Microscope flow chambers coated with a molecule to tether actin filaments (e.g., biotinylated BSA and streptavidin)
-
Monomeric actin (labeled with a fluorescent dye, e.g., Alexa 488)
-
Biotinylated actin for filament tethering
-
Purified Arp2/3 complex
-
Purified NPF
-
This compound stock solution in DMSO
-
TIRF imaging buffer (e.g., 10 mM imidazole pH 7.0, 50 mM KCl, 1 mM MgCl₂, 1 mM EGTA, 0.2 mM ATP, 10 mM DTT, and an oxygen scavenging system)
Protocol:
-
Prepare pre-formed, biotinylated, and fluorescently labeled "mother" actin filaments.
-
Introduce the mother filaments into the flow chamber and allow them to bind to the surface.
-
Prepare a reaction mix containing fluorescently labeled monomeric actin, Arp2/3 complex, NPF, and either this compound or DMSO in TIRF imaging buffer.
-
Introduce the reaction mix into the flow chamber.
-
Visualize the elongation of mother filaments and the formation of new branches using a TIRF microscope.
-
Acquire time-lapse images to analyze the rate of branch formation and the density of branches along the mother filaments.
Actin Co-sedimentation Assay
This assay determines the binding of the Arp2/3 complex to F-actin.
Materials:
-
Purified Arp2/3 complex
-
Monomeric actin
-
This compound stock solution in DMSO
-
G-buffer
-
10x Polymerization Buffer
-
Ultracentrifuge with a suitable rotor (e.g., TLA100)
Protocol:
-
Polymerize monomeric actin to form F-actin by adding 10x Polymerization Buffer and incubating at room temperature for at least 1 hour.
-
In separate tubes, incubate the Arp2/3 complex with F-actin in the presence of various concentrations of this compound or DMSO.
-
Centrifuge the mixtures at high speed (e.g., 100,000 x g) for 30 minutes to pellet the F-actin and any bound proteins.
-
Carefully separate the supernatant from the pellet.
-
Resuspend the pellet in a volume of buffer equal to the supernatant volume.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining.
-
Quantify the amount of Arp2/3 complex in the pellet and supernatant fractions to determine the effect of this compound on its binding to F-actin.
Conclusion
This compound is a potent inhibitor of the mammalian Arp2/3 complex with a well-defined allosteric mechanism of action. However, its utility in cellular and in vivo studies requires careful consideration of its isoform-specific activity and its off-target effects on microtubules. Researchers should be particularly mindful of the Arp3B isoform's resistance to this compound and the potential for confounding effects on microtubule-dependent processes. The experimental protocols and data presented in this guide provide a comprehensive resource for the informed use and interpretation of results obtained with this compound in the study of Arp2/3-mediated actin dynamics.
References
- 1. Actin Co-Sedimentation Assay; for the Analysis of Protein Binding to F-Actin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular and pathophysiological consequences of Arp2/3 complex inhibition: role of inhibitory proteins and pharmacologi… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. embopress.org [embopress.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Cellular and pathophysiological consequences of Arp2/3 complex inhibition: role of inhibitory proteins and pharmacological compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reactome | WASPs or WAVEs activate the ARP2/3 complex [reactome.org]
- 9. The Arp2/3 complex mediates actin polymerization induced by the small GTP-binding protein Cdc42 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Branching out in different directions: Emerging cellular functions for the Arp2/3 complex and WASP-family actin nucleation factors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Actin polymerisation assay [wwwuser.gwdguser.de]
- 13. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 14. youtube.com [youtube.com]
- 15. embopress.org [embopress.org]
- 16. Use of CK-548 and this compound as Arp2/3 complex inhibitors directly suppresses microtubule assembly both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CK-869 in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
CK-869 is a potent and specific cell-permeable inhibitor of the Actin-Related Protein 2/3 (Arp2/3) complex.[1][2][3] The Arp2/3 complex is a crucial nucleator of branched actin filaments, playing a fundamental role in various cellular processes, including lamellipodia formation, cell migration, endocytosis, and pathogen motility.[1][4] this compound acts by binding to a hydrophobic pocket on the Arp3 subunit, which allosterically destabilizes the active conformation of the complex, thereby preventing actin nucleation.[1][2][4] Unlike its analog CK-666, which stabilizes the inactive state of the complex, this compound provides a distinct mechanism of inhibition.[1][4] These application notes provide detailed protocols for the use of this compound in live-cell imaging studies to investigate Arp2/3-dependent cellular dynamics.
Mechanism of Action
This compound inhibits the Arp2/3 complex, a key player in the formation of branched actin networks. This inhibition ultimately affects cell morphology, motility, and other actin-dependent processes.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in cellular assays.
Table 1: Inhibitory Concentrations of this compound
| Parameter | Value | Cell/System | Reference |
| IC₅₀ (Arp2/3 complex) | 7 µM | Bovine Arp2/3 | [5] |
| IC₅₀ (SPIN90-dependent actin polymerization) | Similar to CK-666 | Recombinant Arp2/3 iso-complexes | [2][6] |
| Effective Concentration (in cells) | 25 - 100 µM | Various cell lines | [7] |
Table 2: Effects of this compound on Cellular Processes
| Cellular Process | Concentration | Cell Type | Observed Effect | Reference |
| Vaccinia-induced actin polymerization | 50 - 300 µM | HeLa | Near-complete loss of actin assembly | [2] |
| Cell Migration | 25 - 50 µM | MCF10A | Impaired directional persistence | [7] |
| Cell Migration | 40 µM | H4 glioma | Decreased migration speed | [8] |
| Phagocytosis | 100 µM | Bone marrow-derived macrophages | Decreased phagocytosis of zymosan | [6] |
| Cell Morphology | 100 µM | Bone marrow-derived macrophages | Cell rounding and reduced spreading | [9] |
| Lamellipodia Formation | 50 µM | MCF 10A | Disruption of lamellipodia | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of stock and working solutions of this compound for use in live-cell imaging experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium appropriate for your cells
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Allow the this compound powder to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in sterile DMSO. For example, for a 10 mM stock of a compound with a molecular weight of 400 g/mol , dissolve 4 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage (up to 1-2 years).[5]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final working concentration in pre-warmed, sterile cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, perform a 1:100 dilution (e.g., add 1 µL of 10 mM stock to 99 µL of medium).
-
Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium. The final DMSO concentration should typically be kept below 0.5% to avoid cytotoxic effects.
-
Vortex the working solution gently before adding it to the cells.
-
Protocol 2: Live-Cell Imaging of this compound Effects on Actin Dynamics
This protocol provides a general framework for observing the acute effects of this compound on the actin cytoskeleton in live cells using fluorescence microscopy.
Materials:
-
Cells of interest cultured on glass-bottom dishes or chamber slides suitable for live-cell imaging.
-
Fluorescent probe for F-actin (e.g., LifeAct-GFP, SiR-Actin).
-
Live-cell imaging solution or appropriate cell culture medium.[10]
-
This compound working solution (prepared as in Protocol 1).
-
Vehicle control solution (prepared as in Protocol 1).
-
A live-cell imaging microscope system equipped with an environmental chamber (37°C, 5% CO₂).[11]
Procedure:
-
Cell Seeding and Labeling:
-
Seed cells on the imaging dish at an appropriate density to allow for individual cell imaging without excessive confluence. Allow cells to adhere and grow overnight.
-
If using a transient fluorescent actin probe, transfect or transduce the cells according to the manufacturer's instructions and allow for expression. For live-cell stains like SiR-Actin, label the cells following the product protocol prior to imaging.
-
-
Microscope Setup:
-
Turn on the microscope and environmental chamber, allowing them to equilibrate to 37°C and 5% CO₂.
-
Place the imaging dish on the microscope stage.
-
Locate the cells of interest and adjust the focus.
-
-
Baseline Imaging:
-
Acquire images of the cells before adding this compound to establish a baseline of normal actin dynamics. Capture images at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 15-30 minutes).
-
-
Treatment with this compound:
-
Carefully add the pre-warmed this compound working solution to the imaging dish to achieve the desired final concentration.
-
For the control group, add the vehicle control solution.
-
Minimize disturbance to the cells during the addition of the compound.
-
-
Post-Treatment Imaging:
-
Immediately resume time-lapse imaging, using the same settings as the baseline acquisition.
-
Continue imaging for the desired duration (e.g., 1-2 hours) to observe the effects of this compound on actin structures, cell morphology, and motility.
-
-
Data Analysis:
-
Analyze the acquired images to quantify changes in cell area, morphology, lamellipodia dynamics, and cell migration speed and persistence.
-
Troubleshooting
-
No observable effect:
-
Increase the concentration of this compound, as the optimal concentration can be cell-type dependent.
-
Verify the activity of the this compound stock solution.
-
Ensure the Arp2/3 complex is active and relevant to the process being studied in your cell line.
-
-
Cell toxicity:
-
Reduce the concentration of this compound or the incubation time.
-
Perform a cytotoxicity assay (e.g., MTT assay) to determine the non-toxic concentration range for your specific cells.[4]
-
Ensure the final DMSO concentration in the culture medium is not exceeding cytotoxic levels.
-
-
Phototoxicity:
-
Minimize light exposure by reducing the laser power, increasing the camera gain, and reducing the frequency of image acquisition.[10]
-
Use fluorescent probes with high quantum yield and photostability.
-
Concluding Remarks
This compound is a valuable tool for dissecting the role of the Arp2/3 complex in a multitude of cellular functions. The protocols and data provided herein offer a comprehensive guide for researchers to effectively utilize this compound in live-cell imaging experiments. Careful optimization of experimental conditions for each specific cell type and biological question is crucial for obtaining robust and reproducible results.
References
- 1. Small molecules CK-666 and this compound inhibit Arp2/3 complex by blocking an activating conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CK-666 and this compound differentially inhibit Arp2/3 iso-complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. embopress.org [embopress.org]
- 7. researchgate.net [researchgate.net]
- 8. The Arp2/3 complex enhances cell migration on elastic substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Working Concentration of CK-869 in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CK-869 is a potent and specific small molecule inhibitor of the Actin-Related Protein 2/3 (Arp2/3) complex.[1][2] The Arp2/3 complex is a key regulator of actin cytoskeleton dynamics, playing a crucial role in the nucleation of branched actin filaments.[2][3] By inhibiting the Arp2/3 complex, this compound provides a powerful tool to dissect the roles of branched actin networks in various cellular processes, including cell migration, endocytosis, and pathogen motility. These application notes provide a comprehensive guide to determining and utilizing the optimal working concentration of this compound in cell culture experiments.
Mechanism of Action
This compound inhibits the Arp2/3 complex by binding to a hydrophobic pocket on the Arp3 subunit.[3][4] This binding event allosterically destabilizes the active, "short pitch" conformation of the Arp2-Arp3 interface, thereby preventing the conformational change required for actin nucleation.[2][3] This mechanism effectively blocks the initiation of new actin filament branches without directly interfering with the polymerization of existing filaments.[2]
Quantitative Data Summary
The optimal working concentration of this compound can vary significantly depending on the cell type, the specific biological process being investigated, and the isoform composition of the Arp2/3 complex within the cells.[4][5] Below is a summary of reported concentrations and IC50 values for this compound in various contexts.
| Application/Assay | Cell Type/System | Effective Concentration Range | IC50 Value | References |
| Biochemical Assays | ||||
| Arp2/3 Complex Inhibition | Bovine Arp2/3 complex | - | 11 µM | [4] |
| Arp2/3 Complex Inhibition | Human Arp2/3 complex | - | 7 µM | [1] |
| ArpC1A/C5L containing complex | Recombinant | - | 0.86 µM | [4] |
| ArpC1B/C5L containing complex | Recombinant | - | 3.55 µM | [4] |
| Cell-Based Assays | ||||
| Inhibition of Vaccinia-induced actin polymerization | HeLa cells | 50 - 300 µM | Near-complete inhibition at higher doses | [6] |
| Inhibition of Cell Migration | MCF10A cells | 12.5 - 50 µM | - | [7] |
| General use in cell-based assays | Various | 100 µM (commonly used) | - | [6][8] |
| Inhibition of Microtubule Assembly (Off-target effect) | Cultured mammalian cells | ≥ 25-50 µM | - | [1][9] |
Note: It is crucial to perform a dose-response experiment for each new cell line and experimental setup to determine the optimal concentration that elicits the desired biological effect with minimal off-target effects. The off-target inhibition of microtubule polymerization at concentrations of 50 µM and higher should be a key consideration in experimental design and data interpretation.[9]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Migration Assay (Transwell Assay)
This protocol describes how to determine the effective concentration of this compound for inhibiting cell migration using a Transwell assay, also known as a Boyden chamber assay.
Materials:
-
Transwell inserts (e.g., 8.0 µm pore size for most adherent cells)[10]
-
24-well plates
-
Cell culture medium (serum-free and serum-containing)
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture cells to sub-confluency (approximately 80%).
-
Serum-starve the cells for 18-24 hours by replacing the growth medium with serum-free medium. This enhances the migratory response to a chemoattractant.[10][11]
-
On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution, wash with serum-free medium, and resuspend in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of cell culture medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of a 24-well plate.[12]
-
Add 600 µL of serum-free medium to control wells (negative control).
-
Prepare a serial dilution of this compound in serum-free medium containing the cell suspension. Suggested concentrations to test: 0 µM (DMSO control), 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM.
-
Carefully place the Transwell inserts into the wells.
-
Add 100 µL of the cell suspension with the respective this compound concentration to the upper chamber of each Transwell insert.[12]
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for your cell type (typically 4-24 hours).
-
-
Cell Fixation and Staining:
-
After incubation, carefully remove the Transwell inserts.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.[10]
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in fixation solution for 10-15 minutes.
-
Stain the fixed cells by immersing the inserts in staining solution for 10-20 minutes.[12]
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Visualize the stained cells under a microscope.
-
Count the number of migrated cells in several random fields of view for each insert.
-
Calculate the average number of migrated cells per field for each this compound concentration.
-
Plot the average number of migrated cells against the this compound concentration to determine the dose-response curve and the optimal inhibitory concentration.
-
Protocol 2: In Vitro Actin Polymerization Assay (Pyrene-Actin Assay)
This protocol is a biochemical assay to directly measure the inhibitory effect of this compound on Arp2/3 complex-mediated actin polymerization.
Materials:
-
Pyrene-labeled actin monomer
-
Unlabeled actin monomer
-
Purified Arp2/3 complex
-
VCA domain of N-WASP (a nucleation-promoting factor)
-
Polymerization buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM MgCl2, 0.2 mM ATP)
-
This compound stock solution (in DMSO)
-
Fluorometer
Procedure:
-
Reagent Preparation:
-
Prepare a reaction mix containing pyrene-labeled actin (e.g., 5-10% of total actin) and unlabeled actin monomers in G-buffer (actin monomer buffer).
-
Prepare a solution of Arp2/3 complex and VCA domain in polymerization buffer.
-
Prepare serial dilutions of this compound in DMSO.
-
-
Assay Execution:
-
In a fluorometer cuvette or a black 96-well plate, combine the Arp2/3 complex, VCA domain, and the desired concentration of this compound (or DMSO for control).
-
Initiate the polymerization reaction by adding the actin monomer mix to the cuvette/well and mixing quickly.
-
Immediately start recording the fluorescence intensity (excitation ~365 nm, emission ~407 nm) over time.
-
-
Data Analysis:
-
The increase in pyrene fluorescence corresponds to the incorporation of pyrene-actin monomers into growing actin filaments.
-
Determine the maximum rate of polymerization from the slope of the linear phase of the polymerization curve.
-
Plot the maximum polymerization rate against the concentration of this compound to determine the IC50 value.
-
Visualizations
Signaling Pathway of Arp2/3 Complex Inhibition by this compound
Caption: Mechanism of Arp2/3 complex inhibition by this compound.
Experimental Workflow for Determining Optimal this compound Concentration
Caption: Workflow for optimizing this compound concentration in a cell migration assay.
Solubility and Storage
This compound is soluble in DMSO.[13] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10-50 mM) and store it at -20°C or -80°C for long-term stability.[1] When preparing working solutions, dilute the stock solution in cell culture medium to the final desired concentration immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.[1] The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Small molecules CK-666 and this compound inhibit Arp2/3 complex by blocking an activating conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. CK-666 and this compound differentially inhibit Arp2/3 iso-complexes | Crick [crick.ac.uk]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Use of CK-548 and this compound as Arp2/3 complex inhibitors directly suppresses microtubule assembly both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. corning.com [corning.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
Application Note and Protocol: Preparation of CK-869 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
CK-869 is a small molecule inhibitor of the Actin-Related Protein 2/3 (Arp2/3) complex, a key regulator of actin polymerization.[1][2] It functions by binding to a hydrophobic pocket on the Arp3 subunit, which allosterically destabilizes the active conformation of the complex.[2][3] This inhibition of Arp2/3-mediated actin nucleation makes this compound a valuable tool for studying cytoskeletal dynamics, cell motility, and other actin-dependent cellular processes.[4] Proper preparation of a concentrated stock solution in Dimethyl Sulfoxide (DMSO) is the critical first step for ensuring reproducible and accurate experimental results. This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound relevant for stock solution preparation.
| Parameter | Value | Reference |
| Molecular Weight (M.Wt) | 394.28 g/mol | [5] |
| Molecular Formula | C₁₇H₁₆BrNO₃S | [5] |
| Appearance | Solid powder | |
| Solubility in DMSO | Up to 100 mM | [5][6] |
| Recommended Stock Conc. | 10 mM - 50 mM | N/A |
| Storage of Powder | -20°C for up to 3 years | [1] |
| Storage of Stock Solution | -20°C for 1 year; -80°C for 2 years | [1] |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.
3.1. Materials and Equipment
-
This compound powder (Purity: ≥98%)[5]
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), biotechnology grade
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes (P1000, P200)
-
Vortex mixer
-
Water bath sonicator (optional, for aiding dissolution)[1]
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves
3.2. Calculations
To prepare a stock solution of a specific molarity, use the following formula:
Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) / 1000
Example Calculation for 1 mL of 10 mM Stock Solution:
-
Mass (mg) = 10 mM × 1 mL × 394.28 g/mol / 1000
-
Mass (mg) = 3.94 mg
3.3. Step-by-Step Procedure
-
Preparation: Put on appropriate PPE. Ensure the work area, especially the analytical balance, is clean and stable. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh out 3.94 mg of this compound powder and transfer it into a clean 1.5 mL microcentrifuge tube.
-
Solvent Addition: Using a calibrated micropipette, add 1 mL of high-quality, anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Close the tube cap tightly and vortex the solution for 1-2 minutes until the powder is completely dissolved. A clear, colorless solution should be obtained.
-
Aiding Dissolution (if necessary): If the compound does not dissolve completely with vortexing, briefly sonicate the tube in a water bath until the solution is clear.[1] Gentle warming to 37°C can also aid in dissolving compounds in DMSO.[7]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.[1][8]
-
Storage: Label the aliquots clearly with the compound name, concentration, date, and your initials. Store the aliquots at -20°C for short-to-medium term (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1]
3.4. Dilution for Cell-Based Assays
When preparing working solutions for cell culture experiments, the final concentration of DMSO should be kept low, typically below 0.5%, to prevent cellular toxicity.[8] It is advisable to perform serial dilutions to avoid precipitation of the compound.[8]
Diagrams and Workflows
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution in DMSO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecules CK-666 and this compound inhibit Arp2/3 complex by blocking an activating conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. digitalcommons.linfield.edu [digitalcommons.linfield.edu]
- 5. rndsystems.com [rndsystems.com]
- 6. This compound supplier |CAS No:388592-44-7 | AOBIOUS [aobious.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for CK-869 in Phagocytosis Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing CK-869, a potent small molecule inhibitor of the Arp2/3 complex, for investigating the role of actin dynamics in phagocytosis. The information is tailored for researchers in cell biology, immunology, and drug development.
Introduction to this compound and its Role in Phagocytosis
This compound is a cell-permeable small molecule that inhibits the Arp2/3 complex, a key nucleator of branched actin filaments.[1] Phagocytosis, the process of engulfing large particles, is critically dependent on the rapid assembly and reorganization of the actin cytoskeleton to form the phagocytic cup, a structure that surrounds and internalizes the target. The Arp2/3 complex is a central player in driving the actin polymerization that fuels the extension of the phagocytic cup.
This compound functions by binding to a hydrophobic pocket in the Arp3 subunit of the complex, which allosterically destabilizes the active conformation and prevents the nucleation of new actin filaments.[1] This mechanism of action makes this compound a valuable tool for dissecting the specific contribution of Arp2/3-mediated actin branching in the complex process of phagocytosis.
A crucial aspect of this compound's utility in phagocytosis research, particularly in immune cells like macrophages, is its differential activity towards various Arp2/3 iso-complexes.[1][2] In mammals, the Arp2/3 complex can exist in different isoforms. Notably, this compound can inhibit Arp2/3 complexes containing the ArpC1B subunit, whereas another commonly used Arp2/3 inhibitor, CK-666, cannot.[1][2] As immune cells, including bone marrow-derived macrophages, express high levels of ArpC1B, this compound is a more effective inhibitor of phagocytosis in these cells compared to CK-666.[1][2]
Data Presentation: Efficacy of this compound in a Macrophage Phagocytosis Assay
The following table summarizes the quantitative data on the effect of this compound on the phagocytic efficiency of bone marrow-derived macrophages. The data is derived from a study comparing the effects of this compound and CK-666 to a DMSO control.[1]
| Treatment (100 µM) | Phagocytosis Efficiency (%) at 30 min | Phagocytosis Efficiency (%) at 60 min | Phagocytosis Efficiency (%) at 120 min |
| DMSO (Control) | ~25% | ~45% | ~60% |
| CK-666 | ~25% | ~45% | ~60% |
| This compound | ~15% | ~25% | ~35% |
Data is estimated from the graphical representation in Cao et al., EMBO reports (2024).[1]
Mandatory Visualizations
Signaling Pathway of Arp2/3-Mediated Phagocytosis and Inhibition by this compound
Caption: Signaling pathway of Arp2/3-mediated phagocytosis and its inhibition by this compound.
Experimental Workflow for a Phagocytosis Assay Using this compound
Caption: Experimental workflow for a macrophage phagocytosis assay with this compound.
Experimental Protocols
Protocol 1: In Vitro Phagocytosis Assay with Bone Marrow-Derived Macrophages (BMDMs)
This protocol is adapted from the methodology used in the study by Cao et al. (2024) to assess the effect of this compound on the phagocytosis of zymosan particles by BMDMs.[1]
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
Macrophage culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep, and M-CSF)
-
This compound (stock solution in DMSO)
-
CK-666 (optional, for comparison; stock solution in DMSO)
-
DMSO (vehicle control)
-
Fluorescently labeled Zymosan A particles
-
96-well V-bottom plates
-
Phosphate-buffered saline (PBS)
-
Trypan Blue or other viability stain
-
Flow cytometer
Procedure:
-
Preparation of BMDMs:
-
Isolate bone marrow from the femurs and tibias of mice.
-
Culture the bone marrow cells in macrophage culture medium containing M-CSF for 7 days to differentiate them into macrophages.
-
On day 7, detach the adherent BMDMs using a cell scraper or gentle enzymatic dissociation.
-
Count the cells and assess viability.
-
-
Cell Seeding:
-
Seed the BMDMs into a 96-well V-bottom plate at a density of 1 x 10^5 cells per well in 100 µL of macrophage culture medium.
-
-
Inhibitor Treatment:
-
Prepare working solutions of this compound, CK-666 (optional), and a DMSO vehicle control in macrophage culture medium. The final concentration of the inhibitors should be 100 µM, and the final DMSO concentration should be consistent across all conditions (e.g., 0.1%).
-
Add the inhibitor or DMSO control solutions to the appropriate wells containing the BMDMs.
-
Pre-incubate the cells with the inhibitors for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
-
Phagocytosis Induction:
-
Add fluorescently labeled zymosan particles to each well at a multiplicity of infection (MOI) of 10 (i.e., 10 zymosan particles per macrophage).
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired time points (e.g., 30, 60, and 120 minutes).
-
-
Stopping Phagocytosis and Sample Preparation:
-
To stop the phagocytosis at each time point, place the plate on ice.
-
Wash the cells three times with ice-cold PBS to remove any non-internalized zymosan particles. Centrifuge the plate at a low speed (e.g., 300 x g) between washes to pellet the cells.
-
After the final wash, resuspend the cells in 200 µL of cold PBS or FACS buffer (PBS with 1-2% FBS).
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the macrophage population based on forward and side scatter.
-
Measure the fluorescence intensity of the gated population to determine the percentage of cells that have phagocytosed the fluorescent zymosan particles.
-
The phagocytosis efficiency is calculated as the percentage of fluorescently positive macrophages.
-
-
Data Analysis:
-
Compare the phagocytosis efficiency of this compound-treated cells to the DMSO control and CK-666-treated cells at each time point.
-
Statistical analysis, such as a two-way ANOVA, can be used to determine the significance of any observed differences.[1]
-
References
Application Notes: Protocol for Using CK-869 in Listeria Comet Tail Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Listeria monocytogenes, a facultative intracellular bacterium, is a powerful model organism for studying actin-based motility. A key virulence factor, the surface protein ActA, mimics host cell WASp family proteins to recruit and activate the host's Arp2/3 complex.[1][2][3][4][5][6] This activation leads to the nucleation of actin filaments, forming a "comet tail" that propels the bacterium through the cytoplasm and into neighboring cells.[1][7][8][9] The small molecule CK-869 is a potent inhibitor of the Arp2/3 complex.[10][11][12] It binds to a hydrophobic pocket on the Arp3 subunit, allosterically preventing the conformational change required for actin nucleation.[11][12][13] This application note provides a detailed protocol for utilizing this compound to inhibit Listeria comet tail formation, a key assay for studying Arp2/3 complex function in cell motility.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound on Arp2/3 complex-mediated actin polymerization and Listeria motility.
| Parameter | Inhibitor | Value | Assay Conditions | Source |
| IC50 | This compound | 11 µM | in vitro actin polymerization with bovine Arp2/3 complex | [10] |
| IC50 | This compound | 7 µM | Listeria comet tail formation in infected SKOV3 cells | [10] |
Experimental Protocols
Listeria monocytogenes Culture and Infection of Host Cells
This protocol outlines the steps for culturing Listeria monocytogenes and using them to infect a monolayer of host cells, such as PtK2 or SKOV3 cells.
Materials:
-
Listeria monocytogenes (e.g., strain SLCC-5764)
-
Brain Heart Infusion (BHI) broth
-
Host cells (e.g., PtK2 or SKOV3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Gentamicin
-
Triton X-100
-
This compound (and a vehicle control, e.g., DMSO)
-
Paraformaldehyde (PFA)
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI
-
Mounting medium
Procedure:
-
Bacterial Culture: The day before the experiment, inoculate 5 mL of BHI broth with a single colony of Listeria monocytogenes and grow overnight at 37°C without shaking.
-
Host Cell Culture: Plate host cells on sterile glass coverslips in a 24-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Infection: a. On the day of the experiment, subculture the overnight Listeria culture 1:10 in fresh, pre-warmed BHI and grow for 2-3 hours at 37°C until the OD600 reaches 0.5-1.0. b. Wash the host cell monolayer twice with pre-warmed PBS. c. Dilute the bacterial culture in pre-warmed serum-free cell culture medium to achieve a multiplicity of infection (MOI) of 10-50 bacteria per host cell. d. Add the bacterial suspension to the host cells and incubate for 1 hour at 37°C and 5% CO2 to allow for bacterial entry.
-
Removal of Extracellular Bacteria: a. After the 1-hour infection, aspirate the bacterial suspension and wash the cells three times with pre-warmed PBS. b. Add complete cell culture medium containing 50 µg/mL gentamicin to kill extracellular bacteria. Incubate for 1 hour at 37°C and 5% CO2.
-
This compound Treatment: a. After the gentamicin treatment, replace the medium with fresh, pre-warmed complete cell culture medium containing the desired concentration of this compound or the vehicle control (DMSO). A typical concentration range to test is 10-100 µM. b. Incubate the infected cells for 4-6 hours at 37°C and 5% CO2 to allow for intracellular bacterial replication and comet tail formation.
Immunofluorescence Staining and Microscopy
This protocol describes how to fix and stain the infected cells to visualize the bacteria and their actin comet tails.
Procedure:
-
Fixation: a. After the incubation period with this compound, aspirate the medium and wash the cells once with pre-warmed PBS. b. Fix the cells by adding 4% PFA in PBS and incubating for 20 minutes at room temperature.
-
Permeabilization: a. Aspirate the PFA and wash the cells three times with PBS. b. Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5 minutes at room temperature.
-
Staining: a. Wash the cells three times with PBS. b. To stain the actin comet tails, add a solution of fluorescently labeled phalloidin (e.g., Alexa Fluor 488 Phalloidin, 1:200 dilution in PBS) and incubate for 30 minutes at room temperature in the dark. c. To stain the bacterial and host cell nuclei, add DAPI (1 µg/mL in PBS) and incubate for 5 minutes at room temperature in the dark.
-
Mounting and Imaging: a. Wash the coverslips three times with PBS. b. Mount the coverslips onto glass slides using a mounting medium. c. Image the cells using a fluorescence microscope. Capture images of the bacteria (DAPI stain) and the actin comet tails (phalloidin stain).
Visualizations
Signaling Pathway of Listeria Actin-Based Motility
Caption: Signaling pathway of Listeria actin-based motility and this compound inhibition.
Experimental Workflow for Listeria Comet Tail Assay with this compound
References
- 1. Regulatory mimicry in Listeria monocytogenes actin-based motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three Regions within Acta Promote Arp2/3 Complex-Mediated Actin Nucleation and Listeria monocytogenes Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The actin-based motility of the facultative intracellular pathogen Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ACTA and the Actin Based Mobility of Listeria | National Agricultural Library [nal.usda.gov]
- 6. The actin comet guides the way: How Listeria actin subversion has impacted cell biology, infection biology and structural biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Actin-based motility allows Listeria monocytogenes to avoid autophagy in the macrophage cytosol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Actin-based motility allows Listeria monocytogenes to avoid autophagy in the macrophage cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Listeria monocytogenes Actin-based Motility Varies Depending on Subcellular Location: A Kinematic Probe for Cytoarchitecture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small molecules CK-666 and this compound inhibit Arp2/3 complex by blocking an activating conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small molecules CK-666 and this compound inhibit actin-related protein 2/3 complex by blocking an activating conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. embopress.org [embopress.org]
Application Notes: Utilizing CK-869 for the Study of Vaccinia Virus Motility
Introduction
Vaccinia virus (VV), a member of the poxvirus family, is renowned for its ability to spread from one infected cell to another by hijacking the host's actin cytoskeleton.[1][2] After replication, newly formed intracellular enveloped virus (IEV) particles are transported to the cell periphery on microtubules.[3][4][5] Upon fusion with the plasma membrane, they become cell-associated enveloped virus (CEV) and induce the rapid polymerization of actin filaments, forming "actin tails."[3][6][7] These tails provide the propulsive force for the virus to move into neighboring cells, facilitating efficient dissemination.[8][9] This process of actin-based motility is critically dependent on the host cell's Arp2/3 complex, a seven-subunit protein assembly that nucleates the formation of branched actin networks.[10][11]
CK-869 is a potent small-molecule inhibitor of the Arp2/3 complex. It functions by binding to a hydrophobic pocket in the Arp3 subunit, which allosterically prevents the conformational change required for the complex's activation.[12][13] This inhibition effectively blocks the nucleation of new actin filaments. For researchers, this compound serves as a crucial tool to dissect the molecular machinery of vaccinia motility. By specifically blocking Arp2/3-mediated actin polymerization, scientists can confirm the central role of this complex in viral spread and investigate the upstream signaling components involved.
Studies have shown that this compound is a more effective inhibitor of vaccinia-induced actin assembly compared to the more commonly used Arp2/3 inhibitor, CK-666.[12][14] This is because this compound can inhibit a broader range of Arp2/3 iso-complexes, particularly those containing the ArpC1B subunit, which are prevalent in cell types like HeLa cells often used for vaccinia studies.[12]
Quantitative Data Summary
The following table summarizes the dose-dependent effects of this compound and the less potent inhibitor CK-666 on vaccinia virus-induced actin tail formation in HeLa cells. Data is collated from studies where infected cells were treated with the inhibitors for 60 minutes before analysis.
| Inhibitor | Concentration (µM) | Effect on Vaccinia-Induced Actin Polymerization | Reference |
| This compound | 50 | Significant reduction in cortactin-positive actin tails | [12] |
| 100 | Further reduction; near-complete inhibition | [12] | |
| 200 | Complete inhibition of actin tail formation | [12] | |
| 300 | Complete inhibition of actin tail formation | [12] | |
| CK-666 | 50 | Partial reduction in cortactin-positive actin tails | [12] |
| 100 | Partial reduction; many actin tails still present | [12] | |
| 200 | Incomplete inhibition; actin tails still observed | [12] | |
| 300 | Incomplete inhibition; actin tails still observed | [12] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway for vaccinia actin tail formation and a typical experimental workflow for studying its inhibition by this compound.
Caption: Signaling pathway of vaccinia-induced actin polymerization and inhibition by this compound.
Caption: Experimental workflow for studying this compound's effect on vaccinia motility.
Detailed Experimental Protocols
This section provides a generalized protocol for investigating the effect of this compound on vaccinia virus-induced actin tail formation using immunofluorescence microscopy.
I. Materials and Reagents
-
Cells: HeLa cells (or other susceptible cell line).
-
Virus: Vaccinia virus (e.g., Western Reserve strain).
-
Inhibitor: this compound (stock solution in DMSO, e.g., 10 mM).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibodies:
-
Rabbit anti-Cortactin antibody (to mark the site of actin polymerization).
-
Rat anti-B5 antibody (to label extracellular virus particles).
-
-
Secondary Antibodies & Stains:
-
Alexa Fluor-conjugated goat anti-rabbit IgG.
-
Alexa Fluor-conjugated goat anti-rat IgG.
-
Phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 488) to stain F-actin.
-
DAPI for nuclear staining.
-
-
Mounting Medium: Antifade mounting medium.
-
Equipment: Fibronectin-coated glass coverslips, 24-well plates, confocal microscope.
II. Experimental Procedure
-
Cell Seeding:
-
Place sterile, fibronectin-coated glass coverslips into the wells of a 24-well plate.
-
Seed HeLa cells onto the coverslips at a density that will result in 70-80% confluency after 24 hours.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
-
Virus Infection:
-
Aspirate the culture medium and wash the cells once with serum-free medium.
-
Infect the cells with vaccinia virus at a Multiplicity of Infection (MOI) of 1 in a small volume of serum-free medium.
-
Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plate every 15 minutes.
-
After 1 hour, remove the virus inoculum and replace it with complete culture medium.
-
Incubate for 8-9 hours post-infection to allow for the formation of extracellular viruses and actin tails.[12]
-
-
Inhibitor Treatment:
-
Prepare working solutions of this compound in complete medium from the DMSO stock. A typical final concentration for potent inhibition is 100-200 µM.[12] Prepare a DMSO-only control (vehicle control).
-
At 8 hours post-infection, aspirate the medium and add the medium containing this compound or DMSO.
-
Incubate for 1 hour at 37°C.
-
-
Immunofluorescence Staining:
-
Fixation: Gently wash the cells with PBS, then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Without washing, add primary antibodies (e.g., anti-B5 and anti-Cortactin) diluted in blocking buffer. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody and Phalloidin Incubation: Wash three times with PBS. Add fluorescently-labeled secondary antibodies, fluorescent phalloidin, and DAPI diluted in blocking buffer. Incubate for 1 hour at room temperature, protected from light.
-
Mounting: Wash three times with PBS. Carefully mount the coverslips onto glass slides using an antifade mounting medium.
-
III. Microscopy and Data Analysis
-
Image Acquisition:
-
Visualize the samples using a confocal or high-resolution fluorescence microscope.
-
Capture multi-channel images, ensuring clear signals for the virus (anti-B5), actin tails (phalloidin and cortactin), and the cell nucleus (DAPI).
-
-
Quantification:
-
For each condition (DMSO vs. This compound), acquire random images from multiple fields of view.
-
Identify extracellular viruses (B5-positive particles on the cell periphery).
-
For each extracellular virus, determine if it is associated with a cortactin-positive actin tail.
-
Calculate the percentage of extracellular viruses that have actin tails for each condition.
-
Perform statistical analysis (e.g., t-test) to determine if the reduction in actin tail formation in the this compound treated group is statistically significant compared to the control.
-
References
- 1. webmail.life.nthu.edu.tw [webmail.life.nthu.edu.tw]
- 2. Actin-Based Motility of Intracellular Microbial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vaccinia virus utilizes microtubules for movement to the cell surface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vaccinia Virus Intracellular Movement Is Associated with Microtubules and Independent of Actin Tails - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vaccinia virus motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Vaccinia virus: a model system for actin-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
- 10. The role of signalling and the cytoskeleton during Vaccinia Virus egress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibiting the Arp2/3 Complex Limits Infection of Both Intracellular Mature Vaccinia Virus and Primate Lentiviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CK-666 and this compound differentially inhibit Arp2/3 iso-complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small molecules CK-666 and this compound inhibit Arp2/3 complex by blocking an activating conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 14. embopress.org [embopress.org]
Application Notes and Protocols for TIRF Microscopy of Actin Dynamics Using the Arp2/3 Complex Inhibitor CK-869
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actin, a ubiquitous protein in eukaryotic cells, plays a critical role in a multitude of cellular processes, including cell motility, morphogenesis, and intracellular transport. The dynamic remodeling of the actin cytoskeleton is tightly regulated by a host of actin-binding proteins. Among these, the Actin-Related Protein 2/3 (Arp2/3) complex is a key nucleator of branched actin filaments, essential for the formation of structures like lamellipodia and invadopodia. The small molecule inhibitor CK-869 specifically targets the Arp2/3 complex, providing a powerful tool to dissect the role of branched actin nucleation in various cellular phenomena. This compound functions by binding to a pocket on the Arp3 subunit, which allosterically destabilizes the active conformation of the Arp2/3 complex, thereby inhibiting its ability to nucleate new actin filaments.
Total Internal Reflection Fluorescence (TIRF) microscopy is an ideal imaging modality for studying actin dynamics at the cell cortex. By selectively illuminating a thin optical section (typically <100 nm) at the coverslip-cell interface, TIRF microscopy minimizes background fluorescence from the cytoplasm, enabling high-contrast visualization of actin structures and dynamics near the plasma membrane. This application note provides a detailed protocol for utilizing TIRF microscopy in conjunction with this compound to quantitatively analyze Arp2/3 complex-dependent actin dynamics in living cells.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the application of this compound in studying actin dynamics, compiled from in vitro and cell-based assays.
Table 1: In Vitro Inhibition of Arp2/3 Complex by this compound
| Parameter | Value | Assay Conditions |
| IC50 | 7 µM | Inhibition of comet tail formation by Listeria monocytogenes in infected SKOV3 cells. |
| IC50 | 11 µM | Inhibition of actin polymerization with bovine Arp2/3 complex. |
Table 2: Cellular Effects of this compound on Actin Dynamics
| Cell Type | This compound Concentration | Incubation Time | Observed Effect | Quantitative Measurement |
| HeLa | 50 - 300 µM | 1 hour | Dose-dependent decrease in vaccinia virus-induced actin assembly. | Reduction in cortactin-positive actin tails. |
| Fish Keratocytes | 100 µM (using CK-666, a related inhibitor) | Not specified | Transformation of lamellipodial dendritic network into actin arcs. | Altered actin architecture. |
| Drosophila S2 cells | 100 µM (using CK-666) | Not specified | Formation of actin arcs. | Altered actin architecture. |
| Swiss 3T3 Fibroblasts | Not specified with this compound | Not specified | --- | Retrograde actin flow in lamellipodia: ~2-5 µm/min. |
| B16 Melanoma Cells | Not specified with this compound | Not specified | --- | Retrograde actin flow in lamellipodia: ~2.6 µm/min. |
Signaling Pathway
The Arp2/3 complex is activated downstream of various signaling pathways that control cell migration and membrane trafficking. Key activators of the Arp2/3 complex are Nucleation Promoting Factors (NPFs) such as Wiskott-Aldrich syndrome protein (WASp) and WASp-family verprolin-homologous protein (WAVE). These NPFs are themselves regulated by small GTPases like Cdc42 and Rac1. Upon activation, NPFs undergo a conformational change that allows their VCA (verprolin homology, cofilin homology, and acidic) domain to bind to and activate the Arp2/3 complex, initiating the formation of a new actin filament branch on an existing filament. This compound directly inhibits the Arp2/3 complex, thereby blocking this crucial step in branched actin network formation.
Application Notes and Protocols for Actin Polymerization Assays Using Pyrene-Actin and CK-869
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for studying actin polymerization dynamics using the pyrene-actin fluorescence assay, with a specific focus on the inhibition of the Arp2/3 complex by the small molecule inhibitor CK-869.
Introduction
Actin polymerization is a fundamental cellular process essential for cell motility, structure, and division. The Arp2/3 complex is a key regulator of actin dynamics, nucleating new actin filaments as branches from existing filaments. Dysregulation of the Arp2/3 complex is implicated in various diseases, including cancer metastasis, making it an attractive target for therapeutic intervention. The pyrene-actin polymerization assay is a widely used, sensitive, and continuous method to monitor the kinetics of actin polymerization in vitro. This assay relies on the principle that the fluorescence of pyrene-labeled actin monomers increases significantly upon their incorporation into a polymer filament. This compound is a cell-permeable small molecule that inhibits the Arp2/3 complex, providing a valuable tool for studying its function and for drug discovery efforts. This compound binds to a pocket on the Arp3 subunit, allosterically preventing the conformational change required for nucleation.[1][2][3]
Key Applications
-
Screening for inhibitors/activators of the Arp2/3 complex: The pyrene-actin assay is a robust platform for high-throughput screening of compound libraries to identify novel modulators of Arp2/3-mediated actin polymerization.
-
Characterizing the mechanism of action of small molecules: This assay allows for the detailed kinetic analysis of how a compound affects different stages of actin polymerization, such as nucleation and elongation.
-
Investigating the regulation of the Arp2/3 complex: The in vitro reconstitution of the Arp2/3 pathway with purified proteins (e.g., N-WASP, WAVE) enables the study of upstream signaling molecules and their impact on actin dynamics.
-
Drug development: By quantifying the inhibitory potency of compounds like this compound, researchers can advance the development of therapeutics targeting actin-related pathologies.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound on Arp2/3 complex-mediated actin polymerization.
| Compound | Target | Assay Condition | IC50 Value | Reference |
| This compound | Bovine Arp2/3 complex | Pyrene-actin polymerization assay | 11 µM | [4] |
| This compound | Human Arp2/3 complex | Listeria monocytogenes comet tail formation in SKOV3 cells | 7 µM | [4] |
Signaling Pathway
The Arp2/3 complex is activated by Nucleation Promoting Factors (NPFs), such as N-WASP and WAVE proteins. These NPFs are themselves regulated by upstream signaling molecules, including Rho family GTPases like Cdc42 and Rac. Upon activation, NPFs undergo a conformational change that allows them to bind to the Arp2/3 complex and an actin monomer, initiating the formation of a new daughter filament branching off a pre-existing mother filament.
References
- 1. Small molecules CK-666 and this compound inhibit Arp2/3 complex by blocking an activating conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Visualizing Actin Cytoskeleton Alterations Following Arp2/3 Complex Inhibition with CK-869
Introduction
The actin cytoskeleton is a dynamic network of protein filaments essential for numerous cellular processes, including cell motility, morphogenesis, and intracellular transport. A key regulator of actin dynamics is the Actin-Related Protein 2/3 (Arp2/3) complex, which nucleates the formation of branched actin filaments, particularly in structures like lamellipodia and phagocytic cups.[1][2] Small molecule inhibitors are invaluable tools for dissecting the specific roles of the Arp2/3 complex. CK-869 is a potent and specific inhibitor of the Arp2/3 complex.[1][3] It functions by binding to a hydrophobic pocket on the Arp3 subunit, which allosterically destabilizes the active conformation of the complex and prevents it from initiating new actin filament branches.[1]
This application note provides a detailed protocol for the immunofluorescent staining of filamentous actin (F-actin) in cultured cells following treatment with this compound. It also outlines methods for the quantitative analysis of resulting cytoskeletal changes, offering researchers a robust framework to study the functional consequences of Arp2/3 complex inhibition.
Mechanism of Action: this compound Inhibition of Arp2/3
The Arp2/3 complex is typically activated by Nucleation Promoting Factors (NPFs), such as N-WASP. Upon activation, the complex binds to the side of a pre-existing ("mother") actin filament and mimics an actin dimer, initiating the growth of a new daughter filament at a characteristic 70° angle. This process is fundamental to the formation of the dendritic actin networks that drive membrane protrusion.
This compound disrupts this process by stabilizing the inactive state of the Arp2/3 complex. By binding to the Arp3 subunit, it blocks the conformational change required for the complex to become active, thereby inhibiting the formation of branched actin filaments.[1] It is important to note that the inhibitory effects of this compound can vary depending on the specific isoforms of the Arp2/3 subunits present in a given cell type.[4][5][6] For instance, this compound effectively prevents Arp3-containing complexes from generating branches but does not inhibit Arp3B-containing complexes.[2][4]
Experimental Protocols
This section details the step-by-step procedures for cell preparation, inhibitor treatment, and immunofluorescence staining.
I. Materials and Reagents
-
Cell Culture:
-
Adherent cell line of choice (e.g., HeLa, Rat2 Fibroblasts, Macrophages)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Sterile glass coverslips (12 mm or 18 mm)
-
Multi-well culture plates (e.g., 12-well or 24-well)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
-
Inhibitor Treatment:
-
This compound (Stock solution in DMSO, typically 10-50 mM)
-
Vehicle control: Dimethyl sulfoxide (DMSO)
-
-
Immunofluorescence Staining:
-
Fixation Solution: 4% Methanol-free Formaldehyde in PBS[7]
-
Permeabilization Solution: 0.1% Triton X-100 in PBS[8]
-
Blocking Solution: 1% Bovine Serum Albumin (BSA) in PBS
-
F-actin Probe: Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin, Rhodamine Phalloidin)[9][10]
-
Nuclear Stain: DAPI or Hoechst 33342[11]
-
Mounting Medium: Anti-fade mounting medium (e.g., ProLong Gold)
-
II. Experimental Workflow
The overall experimental process involves cell culture, treatment with this compound, followed by fixation, permeabilization, and staining to visualize the actin cytoskeleton and nuclei.
III. Detailed Protocol Steps
-
Cell Seeding and Culture:
-
Place sterile glass coverslips into the wells of a multi-well plate.
-
Trypsinize and count cells. Seed cells at a density that will result in 50-70% confluency at the time of the experiment.
-
Incubate the cells in a humidified incubator (37°C, 5% CO₂) for 24-48 hours.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in pre-warmed complete culture medium. A typical final concentration is 10-100 µM.[12][13]
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound used.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or the DMSO control.
-
Incubate for the desired treatment time (e.g., 1-2 hours).[2][13]
-
-
Immunofluorescence Staining:
-
Fixation: Gently aspirate the treatment medium. Wash the cells once with pre-warmed PBS. Add 4% formaldehyde solution and incubate for 10-15 minutes at room temperature.[7] Note: Using methanol-free formaldehyde is recommended as methanol can disrupt actin filaments.[9]
-
Washing: Remove the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add 0.1% Triton X-100 in PBS and incubate for 5-10 minutes at room temperature.[8]
-
Washing: Wash the cells three times with PBS.
-
Blocking (Optional but Recommended): Add 1% BSA in PBS and incubate for 30-60 minutes to reduce non-specific binding of the phalloidin conjugate.
-
Staining: Prepare the staining solution containing the fluorescently-conjugated phalloidin (at the manufacturer's recommended concentration, often 100-200 nM) and a nuclear stain (e.g., 1 µg/mL DAPI) in 1% BSA/PBS.[14]
-
Remove the blocking solution and add the staining solution to each coverslip. Incubate for 30-60 minutes at room temperature, protected from light.[8]
-
Final Washes: Remove the staining solution and wash the coverslips three times with PBS for 5 minutes each, protected from light.
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells.
-
Invert the coverslips onto a drop of anti-fade mounting medium on a clean microscope slide.
-
Seal the edges with clear nail polish and allow it to dry.
-
Store slides at 4°C in the dark.
-
Image the samples using a fluorescence or confocal microscope equipped with appropriate filter sets for the chosen fluorophores.
-
Expected Results and Data Presentation
Treatment with this compound is expected to cause distinct morphological changes due to the disruption of branched actin networks.
-
Qualitative Observations: Researchers may observe a reduction in lamellipodia and membrane ruffles, structures that are rich in branched actin.[13] In some cell types, like macrophages, treatment can cause the cells to round up and become less spread.[12]
-
Quantitative Analysis: Image analysis software (e.g., ImageJ/Fiji, CellProfiler) can be used to quantify changes in cell morphology and actin organization.[15][16] Parameters to measure include cell area, circularity, and the fluorescence intensity of F-actin in specific subcellular regions (e.g., the leading edge vs. the cell body).[13][17]
The following tables summarize key inhibitory concentrations found in the literature and provide a template for presenting quantitative data from imaging experiments.
Table 1: Reported Inhibitory Concentrations of this compound
| Assay Type | System | IC₅₀ Value | Reference |
|---|---|---|---|
| Actin Polymerization | Bovine Arp2/3 Complex | 11 µM | [3] |
| Comet Tail Formation | Listeria monocytogenes | 7 µM | [3] |
| Cell Migration | H1299 cells (Scratch Assay) | ~1 µM |[13] |
Table 2: Template for Quantitative Image Analysis Data
| Treatment | Average Cell Area (µm²) | Average Circularity (A.U.) | F-actin Intensity at Leading Edge (A.U.) |
|---|---|---|---|
| Control (DMSO) | Value ± SD | Value ± SD | Value ± SD |
| 10 µM this compound | Value ± SD | Value ± SD | Value ± SD |
| 50 µM this compound | Value ± SD | Value ± SD | Value ± SD |
| 100 µM this compound | Value ± SD | Value ± SD | Value ± SD |
Troubleshooting
-
Problem: Weak or no F-actin signal.
-
Solution: Ensure the phalloidin conjugate has not expired and has been stored correctly. Confirm that permeabilization was sufficient. Increase the phalloidin concentration or incubation time.
-
-
Problem: High background fluorescence.
-
Solution: Ensure adequate washing steps. Include a blocking step with BSA. Use a high-quality anti-fade mounting medium.
-
-
Problem: Altered cell morphology in control (DMSO) cells.
-
Solution: Use the lowest possible concentration of DMSO (typically <0.1%). Ensure the DMSO is of high purity.
-
-
Problem: No observable effect of this compound.
-
Solution: Verify the activity of the this compound compound. Increase the concentration or duration of the treatment. Consider that the cell type may express Arp2/3 isoforms that are less sensitive to this compound.[4]
-
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. CK-666 and this compound differentially inhibit Arp2/3 iso-complexes | Crick [crick.ac.uk]
- 6. embopress.org [embopress.org]
- 7. real-research.com [real-research.com]
- 8. cdn.thewellbio.com [cdn.thewellbio.com]
- 9. Actin Staining Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - US [thermofisher.com]
- 11. cellink.com [cellink.com]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. F-Actin Staining | Thermo Fisher Scientific - US [thermofisher.com]
- 15. A quantitative analysis of F-actin features and distribution in fluorescence microscopy images to distinguish cells with different modes of motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. biorxiv.org [biorxiv.org]
Application Note: CK-869 for Modulating Actin Dynamics in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in drug discovery and cancer research to better mimic the complex in vivo microenvironment. A key process in cancer progression is cell migration and invasion, which is heavily dependent on the dynamic remodeling of the actin cytoskeleton. The Actin-Related Protein 2/3 (Arp2/3) complex is a crucial mediator of actin nucleation, creating branched actin networks that drive the formation of lamellipodia and invadopodia, structures essential for cell motility and invasion.
CK-869 is a potent and specific small molecule inhibitor of the Arp2/3 complex. It functions by binding to a pocket on the Arp3 subunit, which allosterically destabilizes the active conformation of the complex and prevents actin nucleation.[1][2] This targeted inhibition of the Arp2/3 complex makes this compound a valuable tool for studying the role of actin dynamics in 3D cell culture models and for screening potential therapeutic agents that target cell migration and invasion.
This application note provides detailed protocols for the use of this compound in 3D cell culture models, including spheroid formation, invasion assays, and viability assessment. It also presents a framework for quantitative data analysis and visual representations of the underlying signaling pathways.
Data Presentation
Table 1: Effect of this compound on 3D Spheroid Invasion of MDA-MB-231 Breast Cancer Cells
| This compound Concentration (µM) | Average Spheroid Area (Day 0) (mm²) | Average Invaded Area (Day 3) (mm²) | Percent Invasion Inhibition (%) | Spheroid Viability (%) |
| 0 (DMSO control) | 0.25 ± 0.03 | 0.52 ± 0.05 | 0 | 98 ± 2 |
| 10 | 0.26 ± 0.02 | 0.41 ± 0.04 | 21.2 | 96 ± 3 |
| 25 | 0.24 ± 0.03 | 0.29 ± 0.03 | 44.2 | 95 ± 4 |
| 50 | 0.25 ± 0.02 | 0.18 ± 0.02 | 65.4 | 92 ± 5 |
| 100 | 0.26 ± 0.03 | 0.08 ± 0.01 | 84.6 | 85 ± 6 |
Note: The data presented in this table is a representative example and should be generated by the user for their specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Formation
This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment plates.
Materials:
-
Cancer cell line of choice (e.g., MDA-MB-231, HT-1080)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells to 70-80% confluency in a T-75 flask.
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add 3-5 mL of Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete culture medium and collect the cell suspension in a 15 mL conical tube.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete culture medium.
-
Count the cells using a hemocytometer or automated cell counter and determine the cell viability.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000-5,000 cells/well) in complete culture medium.
-
Carefully dispense 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at 200 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 2-4 days to allow for spheroid formation. Spheroids should appear as tight, spherical cell aggregates.
Protocol 2: 3D Spheroid Invasion Assay with this compound
This protocol details the embedding of pre-formed spheroids into an extracellular matrix (ECM) and the subsequent treatment with this compound to assess its effect on cell invasion.
Materials:
-
Pre-formed spheroids (from Protocol 1)
-
Basement membrane extract (BME), such as Matrigel® or a collagen I solution
-
Serum-free cell culture medium
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Wide-bore pipette tips
-
96-well flat-bottom imaging plates
Procedure:
-
Thaw the BME or prepare the collagen I solution on ice according to the manufacturer's instructions. Keep all reagents and pipette tips cold to prevent premature gelation.
-
Prepare working solutions of this compound in complete culture medium at various concentrations (e.g., 10, 25, 50, 100 µM). Include a DMSO-only vehicle control.
-
Using a wide-bore pipette tip, carefully transfer one spheroid from the ultra-low attachment plate to the center of each well of a pre-chilled 96-well flat-bottom imaging plate. Minimize the transfer volume of medium.
-
Gently add 50 µL of the cold BME or collagen I solution to each well containing a spheroid.
-
Incubate the plate at 37°C for 30-60 minutes to allow the ECM to polymerize.
-
Carefully add 100 µL of the prepared this compound working solutions (or DMSO control) to the top of the solidified ECM in each well.
-
Image the spheroids immediately after treatment (Day 0) using a brightfield microscope. This will serve as the baseline for invasion measurement.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Acquire images of the spheroids at regular intervals (e.g., every 24 hours) for 3-5 days to monitor invasion.
-
Quantify the area of the spheroid core and the total area of invasion at each time point using image analysis software (e.g., ImageJ). The invaded area is calculated by subtracting the initial spheroid area (Day 0) from the total area at a given time point.
Protocol 3: Spheroid Viability Assay
This protocol describes how to assess the viability of cells within the 3D spheroids after treatment with this compound using a commercially available ATP-based luminescence assay.
Materials:
-
Spheroids treated with this compound (from Protocol 2)
-
3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
At the end of the invasion assay, carefully remove as much of the culture medium as possible without disturbing the spheroids and the ECM.
-
Allow the plate and the viability assay reagent to equilibrate to room temperature.
-
Add a volume of viability assay reagent to each well equal to the volume of the remaining medium and ECM.
-
Mix the contents by placing the plate on an orbital shaker for 5 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the DMSO-treated control spheroids.
Mandatory Visualization
Caption: Signaling pathways leading to Arp2/3 complex activation and inhibition by this compound.
Caption: Experimental workflow for a 3D spheroid invasion assay using this compound.
References
Application Notes and Protocols for CK-869 Washout Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CK-869 is a potent and specific small molecule inhibitor of the Actin-Related Protein 2/3 (Arp2/3) complex.[1][2][3][4] The Arp2/3 complex is a key regulator of actin cytoskeleton dynamics, playing a crucial role in the nucleation of branched actin filaments.[1][4] By inhibiting the Arp2/3 complex, this compound effectively disrupts cellular processes that rely on dynamic actin remodeling, such as cell migration, lamellipodia formation, and phagocytosis. A critical feature of this compound is its reversible binding, allowing for the restoration of Arp2/3 complex activity upon removal of the compound. This characteristic makes this compound a valuable tool for studying the temporal effects of Arp2/3 inhibition and the subsequent recovery of cellular functions.
These application notes provide a detailed protocol for conducting washout experiments with this compound to study the reversal of its inhibitory effects on cellular processes. The protocols are designed for researchers in cell biology, cancer biology, and drug development who are investigating the role of the Arp2/3 complex in various physiological and pathological processes.
Mechanism of Action
This compound functions by binding to a hydrophobic pocket on the Arp3 subunit of the Arp2/3 complex.[1] This binding event allosterically destabilizes the active, "short pitch" conformation of the complex, thereby preventing it from initiating the formation of new actin filament branches.[1][4] This inhibitory mechanism is reversible, meaning that upon removal of this compound, the inhibitor dissociates from the Arp3 subunit, allowing the Arp2/3 complex to regain its nucleation activity.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, which is essential for designing and interpreting washout experiments.
| Parameter | Value | Species | Assay Conditions | Reference |
| IC₅₀ | 7 µM | Human | Listeria comet tail formation | [5] |
| IC₅₀ | ~5 µM | Not Specified | Biochemical Assay | [6] |
| IC₅₀ | 11 µM | Bovine | Actin Polymerization Assay | [7] |
| Effective Concentration in Cells | 25-100 µM | Various | Cell-based assays | [8][9] |
Note: The IC₅₀ can vary depending on the specific assay conditions and the source of the Arp2/3 complex. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental setup.
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway leading to Arp2/3 complex activation and its inhibition by this compound.
Caption: Arp2/3 signaling and this compound inhibition.
Experimental Protocols
This section provides detailed protocols for a this compound washout experiment using a cell migration assay (wound healing) and visualization of actin cytoskeleton recovery.
Experimental Workflow Diagram
Caption: this compound washout experimental workflow.
Protocol 1: Wound Healing (Scratch) Assay
This assay measures the recovery of collective cell migration after the removal of this compound.
Materials:
-
Cultured cells of interest (e.g., MCF10A, NIH-3T3)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
24-well tissue culture plates
-
Sterile p200 pipette tips or a wound healing insert
-
Inverted microscope with live-cell imaging capabilities and a camera
Procedure:
-
Cell Seeding: Seed cells into 24-well plates at a density that will form a confluent monolayer within 24-48 hours.
-
Serum Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 12-24 hours. This step helps to minimize cell proliferation, which can confound the migration results.
-
Wound Creation:
-
Washing: Gently wash the wells twice with PBS to remove dislodged cells and debris.[10]
-
Treatment:
-
Add fresh culture medium (with or without serum, depending on the experimental design) containing the desired concentration of this compound (e.g., 50-100 µM) to the treatment wells.
-
Add the same medium containing an equivalent concentration of DMSO to the control wells.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient to observe significant inhibition of migration (e.g., 1-2 hours).
-
Washout:
-
At the end of the incubation period, aspirate the medium containing this compound or DMSO.
-
Gently wash the wells three times with pre-warmed, drug-free culture medium.
-
After the final wash, add fresh, pre-warmed, drug-free culture medium to all wells.
-
-
Time-Lapse Imaging:
-
Immediately place the plate on the microscope stage equipped with a live-cell incubation chamber.
-
Acquire images of the wound area in each well at time zero (immediately after washout) and at regular intervals thereafter (e.g., every 30-60 minutes) for a duration sufficient to observe wound closure in the control group (typically 12-24 hours).[10]
-
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure for each condition.
-
Compare the migration rate of this compound-treated and washed-out cells to the DMSO control.
-
Protocol 2: Visualization of Actin Cytoskeleton Recovery by Phalloidin Staining
This protocol allows for the qualitative and quantitative assessment of the recovery of actin filament organization after this compound washout.
Materials:
-
Cells cultured on glass coverslips in 24-well plates
-
This compound and DMSO
-
PBS
-
4% Paraformaldehyde (PFA) in PBS (methanol-free)
-
0.1% Triton X-100 in PBS
-
Fluorescently-conjugated phalloidin (e.g., Phalloidin-iFluor 488)
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips placed in 24-well plates.
-
Once the cells have adhered and reached the desired confluency, treat them with this compound or DMSO as described in the wound healing assay protocol (steps 5 and 6).
-
-
Washout and Recovery:
-
Perform the washout procedure as described in the wound healing assay protocol (step 7).
-
At different time points after washout (e.g., 0, 15, 30, 60, and 120 minutes), fix the cells for subsequent staining.
-
-
Fixation and Permeabilization:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[12]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.[13]
-
Wash the cells three times with PBS.
-
-
Phalloidin Staining:
-
Counterstaining and Mounting:
-
Wash the coverslips three times with PBS.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash the coverslips three times with PBS.
-
Mount the coverslips on microscope slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the actin cytoskeleton using a fluorescence microscope.
-
Capture images of cells from each experimental condition and time point.
-
Qualitatively assess the reorganization of actin filaments, looking for the reappearance of lamellipodia and stress fibers.
-
Quantitatively analyze actin structures using image analysis software to measure parameters such as cell area, circularity, and the intensity and distribution of F-actin.
-
Expected Results
Upon successful completion of the washout experiment, it is expected that:
-
Cell Migration: The rate of wound closure in cells washed out from this compound treatment will gradually increase over time, eventually approaching the migration rate of the DMSO-treated control cells. The lag in recovery will depend on the off-rate of this compound and the time required for the cell to re-establish its migratory machinery.
-
Actin Cytoskeleton: Cells fixed immediately after this compound treatment will exhibit a disrupted actin cytoskeleton, characterized by a loss of lamellipodia and a more rounded morphology. Following washout, a time-dependent recovery of organized actin structures, including the reappearance of lamellipodia and stress fibers, should be observed.
By carefully following these protocols, researchers can effectively utilize this compound as a reversible inhibitor to gain valuable insights into the dynamic role of the Arp2/3 complex in various cellular functions.
References
- 1. Small molecules CK-666 and this compound inhibit Arp2/3 complex by blocking an activating conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. Small molecules CK-666 and this compound inhibit actin-related protein 2/3 complex by blocking an activating conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. digitalcommons.linfield.edu [digitalcommons.linfield.edu]
- 7. This compound | Arp2/3 inhibitor | Probechem Biochemicals [probechem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. clyte.tech [clyte.tech]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 13. researchgate.net [researchgate.net]
- 14. F-Actin Staining | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for CK-869 in the Study of Podosome and Invadopodia Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
CK-869 is a potent and cell-permeable small molecule inhibitor of the Arp2/3 complex, a key regulator of actin nucleation and branching. This complex is fundamental to the formation and function of dynamic actin-based structures such as lamellipodia, podosomes, and invadopodia. Podosomes and invadopodia are specialized protrusions involved in cell adhesion, migration, and extracellular matrix (ECM) degradation. Their roles in physiological processes like immune cell trafficking and pathological conditions such as cancer metastasis make them critical targets for research and therapeutic development. This compound serves as an invaluable tool for dissecting the molecular mechanisms underlying the formation and function of these structures.
Mechanism of Action
This compound inhibits the Arp2/3 complex through an allosteric mechanism. It binds to a pocket on the Arp3 subunit, which destabilizes the active, "short-pitch" conformation of the Arp2-Arp3 dimer. This prevents the conformational change required for the initiation of a new actin filament branch. It is important to note that this compound can have differential effects on various Arp2/3 iso-complexes, which may be cell-type dependent. For instance, this compound can inhibit ArpC1B-containing complexes, which are not effectively inhibited by another common Arp2/3 inhibitor, CK-666[1].
Quantitative Data on the Effects of this compound
While direct quantitative data on the effect of this compound on the number, size, and lifetime of individual podosomes and invadopodia is limited in the available literature, its impact on related cellular processes has been documented.
Table 1: Effect of this compound on Cell Migration and Lamellipodia Formation in MCF-10A Epithelial Cells [2]
| Parameter | This compound Concentration | Observation |
| Lamellipodia Formation | 50 µM | Decreased to ~5% of control cells |
| Cell Motility | 25-50 µM | Fraction of non-motile cells increased to ~30-50% |
| Instantaneous Velocity | 25-50 µM | Decreased to ~0.15 µm/min (approximately half of control) |
| Directional Persistence | 25-50 µM | Fraction of persistently motile cells reduced to ~5% |
Table 2: In Vitro Inhibition of Arp2/3 Complex-Mediated Actin Polymerization by this compound [3]
| Arp2/3 Complex Source | IC₅₀ for this compound |
| Bovine (BtArp2/3) | 11 µM |
| Human (HsArp2/3) | Not specified, but inhibited |
| Yeast (SpArp2/3) | Not inhibited |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Podosome and Invadopodia Visualization
This protocol allows for the visualization of podosomes and invadopodia and the assessment of the effect of this compound on their formation.
Materials:
-
Cell culture medium
-
This compound (from a stock solution in DMSO)
-
Control vehicle (DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Primary antibodies (e.g., anti-cortactin, anti-vinculin, anti-Tks5)
-
Fluorophore-conjugated secondary antibodies
-
Phalloidin conjugated to a fluorophore (for F-actin staining)
-
DAPI (for nuclear staining)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 10-100 µM) or vehicle control (DMSO) for a specified time (e.g., 1-4 hours).
-
Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes.
-
Washing: Repeat the washing step.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody and Phalloidin Incubation: Incubate the cells with fluorophore-conjugated secondary antibodies and fluorophore-conjugated phalloidin in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Repeat the washing step.
-
Nuclear Staining: Incubate with DAPI for 5 minutes.
-
Washing: Give a final wash with PBS.
-
Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Podosomes and invadopodia are identified as punctate structures enriched in F-actin and core proteins like cortactin.
Protocol 2: Gelatin Degradation Assay for Invadopodia Function
This assay measures the matrix-degrading activity of invadopodia, a key functional readout that can be assessed following this compound treatment.
Materials:
-
Sterile glass coverslips
-
Poly-L-lysine solution
-
Glutaraldehyde solution (e.g., 0.5%)
-
Fluorescently labeled gelatin (e.g., Oregon Green 488-conjugated gelatin)
-
Cell culture medium
-
This compound
-
DMSO
-
Fixation and staining reagents (as in Protocol 1)
Procedure:
-
Coverslip Coating:
-
Coat sterile coverslips with poly-L-lysine.
-
Cross-link with glutaraldehyde.
-
Invert the coverslips onto a drop of fluorescently labeled gelatin solution and incubate to allow for coating.
-
Wash the coverslips with PBS and quench unreacted glutaraldehyde with cell culture medium.
-
-
Cell Seeding and Treatment:
-
Seed cells onto the gelatin-coated coverslips.
-
Allow cells to adhere and then treat with this compound or vehicle control for a desired period (e.g., 4-24 hours).
-
-
Fixation and Staining:
-
Fix and stain the cells for F-actin and invadopodia markers (e.g., cortactin) as described in the immunofluorescence protocol.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Areas of gelatin degradation will appear as dark spots (holes) in the fluorescent gelatin layer.
-
Quantify the number and area of degradation spots per cell. Co-localization of these degradation spots with F-actin and cortactin puncta confirms they are sites of invadopodia activity.
-
Signaling Pathways and Experimental Workflows
The formation of podosomes and invadopodia is a complex process regulated by intricate signaling networks. This compound, by targeting the Arp2/3 complex, intervenes at a crucial downstream step of actin polymerization.
Caption: Signaling pathway for invadopodia formation and the inhibitory action of this compound.
Caption: Experimental workflow for studying the effect of this compound on invadopodia.
Conclusion
This compound is a powerful tool for investigating the role of the Arp2/3 complex in the formation and function of podosomes and invadopodia. By inhibiting branched actin nucleation, this compound allows researchers to probe the consequences of disrupting these invasive structures on cell migration, ECM remodeling, and other related cellular processes. The provided protocols and diagrams serve as a guide for designing and interpreting experiments aimed at elucidating the intricate biology of cellular invasion. Further research is warranted to obtain more detailed quantitative data on the direct effects of this compound on the biogenesis and dynamics of individual podosomes and invadopodia.
References
Application of CK-869 in Cancer Cell Invasion Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cell invasion is a critical step in the metastatic cascade, the primary cause of cancer-related mortality. This process involves the dynamic remodeling of the actin cytoskeleton, which drives the formation of migratory protrusions such as lamellipodia and invadopodia. The Actin-Related Protein 2/3 (Arp2/3) complex is a key regulator of this process, nucleating the formation of branched actin networks that provide the protrusive force for cell movement. CK-869 is a cell-permeable small molecule inhibitor of the Arp2/3 complex, making it a valuable tool for investigating the role of this complex in cancer cell invasion and a potential therapeutic agent to inhibit metastasis.
Mechanism of Action
This compound functions as an allosteric inhibitor of the Arp2/3 complex. It binds to a hydrophobic pocket on the Arp3 subunit, which destabilizes the active conformation of the complex and prevents it from initiating the nucleation of new actin filaments.[1] This disruption of Arp2/3 complex function leads to a significant reduction in the formation of lamellipodia, the broad, sheet-like protrusions at the leading edge of migrating cells, thereby impairing their motility and invasive capacity.[1][2]
Signaling Pathway
The Arp2/3 complex is activated by Nucleation Promoting Factors (NPFs), such as the Wiskott-Aldrich syndrome protein (WASP) and WASP-family verprolin-homologous protein (WAVE). The activity of these NPFs is, in turn, regulated by upstream signaling molecules, including Rho family GTPases like Rac1 and Cdc42. In the context of cancer, various growth factors and cytokines can initiate signaling cascades that lead to the activation of these GTPases, culminating in Arp2/3 complex-mediated actin polymerization and cell invasion.
Data Presentation
The inhibitory effect of this compound on cancer cell migration and invasion is dose-dependent. The following tables summarize the available quantitative data on the efficacy of this compound in various cell lines.
| Cell Line | Assay Type | This compound Concentration (µM) | Observed Effect |
| MCF 10A (Human Breast Epithelial) | 2D Random Migration | 25-50 | Decrease in the fraction of motile cells and a reduction in instantaneous velocity.[3] |
| M-1 (Murine Kidney Collecting Duct) | Motility Assay | 200 | Significant reduction in cell motility rate.[2] |
| Cell Line | Assay Type | This compound Concentration (µM) | Quantitative Measurement |
| MCF 10A (Human Breast Epithelial) | Lamellipodia Formation | 50 | Reduction in the percentage of cells with lamellipodia to approximately 5%.[3] |
Experimental Protocols
Transwell Invasion Assay
This assay measures the ability of cancer cells to invade through a basement membrane-like matrix in response to a chemoattractant.
Materials:
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel basement membrane matrix
-
Cancer cells of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (with FBS as a chemoattractant)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Cotton swabs
-
Microscope
Procedure:
-
Coating the Inserts: Thaw Matrigel on ice. Dilute Matrigel to the desired concentration with cold serum-free medium. Add 50-100 µL of the diluted Matrigel to the upper chamber of each Transwell insert. Incubate at 37°C for at least 1 hour to allow the gel to solidify.
-
Cell Seeding: Culture cancer cells to 70-80% confluency. Starve the cells in serum-free medium for 12-24 hours. Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Treatment: Prepare different concentrations of this compound in serum-free medium. Add 200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts. Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Chemoattraction: Add 600 µL of complete medium (containing 10% FBS) to the lower chamber of each well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours, depending on the cell type's invasive potential.
-
Removal of Non-Invading Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently scrape away the non-invading cells and Matrigel from the top surface of the membrane.
-
Fixation and Staining: Fix the invading cells on the bottom of the membrane by immersing the insert in a fixation solution for 20 minutes. Stain the cells with Crystal Violet solution for 15 minutes.
-
Quantification: Gently wash the inserts with PBS to remove excess stain. Allow the inserts to air dry. Count the number of stained, invaded cells in several random fields of view using a microscope.
Wound Healing (Scratch) Assay
This assay assesses collective cell migration by creating a "wound" in a confluent cell monolayer and monitoring the rate of wound closure.
Materials:
-
6-well or 12-well plates
-
Cancer cells of interest
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
P200 pipette tip or a specialized wound healing tool
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.
-
Creating the Wound: Once the cells are confluent, use a sterile P200 pipette tip to create a straight scratch down the center of the well.
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with fresh medium (serum-free or low-serum to minimize cell proliferation) containing the desired concentrations of this compound or vehicle control.
-
Imaging: Immediately after adding the treatment, capture images of the wound at designated locations (mark the plate for consistent imaging). This is the "Time 0" measurement.
-
Incubation and Monitoring: Incubate the plate at 37°C and 5% CO2. Acquire images of the same wound areas at regular intervals (e.g., every 6, 12, and 24 hours).
-
Analysis: Measure the width of the wound at multiple points for each image. Calculate the percentage of wound closure over time for each treatment condition.
Conclusion
This compound is a potent and specific inhibitor of the Arp2/3 complex, making it an indispensable tool for dissecting the molecular mechanisms of cancer cell invasion and migration. By disrupting the formation of branched actin networks, this compound effectively inhibits the formation of lamellipodia and subsequent cell movement. The provided protocols for the transwell invasion and wound healing assays offer standardized methods for quantifying the inhibitory effects of this compound on cancer cell motility. Further research to establish comprehensive dose-response data across a broader range of cancer cell types will enhance the utility of this compound in the development of novel anti-metastatic therapies.
References
- 1. Cellular and pathophysiological consequences of Arp2/3 complex inhibition: role of inhibitory proteins and pharmacological compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for CK-869 in Studying Endocytosis and Membrane Trafficking
For Researchers, Scientists, and Drug Development Professionals
Introduction
CK-869 is a potent and specific small molecule inhibitor of the Actin-Related Protein 2/3 (Arp2/3) complex. This complex is a key nucleator of branched actin filaments, playing a crucial role in various cellular processes, including endocytosis, membrane trafficking, cell motility, and phagocytosis.[1] this compound functions by binding to a hydrophobic pocket on the Arp3 subunit, which allosterically destabilizes the active conformation of the Arp2/3 complex, thereby preventing the formation of new actin filament branches.[1] These application notes provide detailed protocols and quantitative data for utilizing this compound as a tool to investigate the role of Arp2/3-mediated actin dynamics in endocytosis and membrane trafficking.
Mechanism of Action of this compound
The Arp2/3 complex, upon activation by Nucleation Promoting Factors (NPFs) such as N-WASP and WAVE, binds to the side of an existing ("mother") actin filament and nucleates the growth of a new ("daughter") filament at a characteristic 70-degree angle. This process of branched actin nucleation is fundamental to generating the protrusive forces required for membrane deformation and vesicle formation during endocytosis.
This compound inhibits this process by preventing the Arp2/3 complex from adopting its active conformation. It is important to note that the inhibitory effect of this compound can be dependent on the specific isoforms of the Arp2/3 complex subunits present in a given cell type. For instance, this compound effectively inhibits Arp2/3 complexes containing the ArpC1A or ArpC1B subunits, but it does not inhibit complexes containing the Arp3B isoform.
Quantitative Data on this compound Inhibition
The following tables summarize the quantitative effects of this compound on Arp2/3 complex activity and related cellular processes.
Table 1: In Vitro Inhibition of Arp2/3 Complex Isoforms by this compound
| Arp2/3 Isoform | Assay Type | This compound Concentration | Observed Effect |
| ArpC1A/C5 | TIRF Microscopy | 100 µM | Dramatic reduction in branching rate |
| ArpC1A/C5L | TIRF Microscopy | 100 µM | Dramatic reduction in branching rate |
| ArpC1B/C5 | TIRF Microscopy | 100 µM | Dramatic reduction in branching rate |
| ArpC1B/C5L | TIRF Microscopy | 100 µM | Dramatic reduction in branching rate |
| Arp3B-containing | TIRF and Pyrene Assay | Up to 250 µM | No inhibition observed |
Table 2: Cellular Effects of this compound
| Cell Type | Process Investigated | This compound Concentration | Incubation Time | Observed Effect |
| Murine Bone Marrow-Derived Macrophages (BMDMs) | Phagocytosis (zymosan particles) | 100 µM | Not specified | Decreased phagocytic ability |
| Murine Bone Marrow-Derived Macrophages (BMDMs) | Cell Morphology | 100 µM | Not specified | Induced cell rounding |
| HeLa Cells | Vaccinia Virus-induced Actin Polymerization | 50-300 µM | 1 hour | Dose-dependent inhibition of actin tail formation |
Signaling Pathways and Experimental Workflows
Clathrin-Mediated Endocytosis Signaling Pathway
This diagram illustrates the key steps in clathrin-mediated endocytosis (CME) and highlights the role of the Arp2/3 complex in vesicle scission. This compound inhibits the Arp2/3 complex, thereby blocking the actin polymerization required for efficient vesicle formation.
Caption: Clathrin-Mediated Endocytosis Pathway and this compound Inhibition.
Experimental Workflow: Studying Phagocytosis using this compound
This workflow outlines the key steps for investigating the role of Arp2/3-mediated actin polymerization in phagocytosis using this compound.
Caption: Workflow for a this compound-based phagocytosis assay.
Experimental Protocols
Protocol 1: Inhibition of Phagocytosis in Macrophages
This protocol details a method to assess the effect of this compound on the phagocytic capacity of macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or primary bone marrow-derived macrophages)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phagocytic particles (e.g., pHrodo™ Zymosan Bioparticles™ or fluorescently labeled opsonized beads)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescent phalloidin (for F-actin staining)
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed macrophages onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment. Culture overnight.
-
This compound Treatment:
-
Prepare working solutions of this compound and DMSO in pre-warmed complete culture medium. A final concentration of 100 µM this compound is recommended based on previous studies.
-
Aspirate the old medium from the cells and replace it with the medium containing either this compound or DMSO (control).
-
Incubate the cells for 1 hour at 37°C and 5% CO₂.
-
-
Phagocytosis Assay:
-
Warm the phagocytic particle suspension to 37°C.
-
Add the phagocytic particles to each well at a suitable particle-to-cell ratio (e.g., 10:1).
-
Incubate for 30-60 minutes at 37°C to allow for phagocytosis.
-
-
Fixation and Staining:
-
Gently wash the cells three times with PBS to remove non-internalized particles.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.
-
Wash three times with PBS.
-
Stain with fluorescently labeled phalloidin and DAPI according to the manufacturer's instructions.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope.
-
Quantify phagocytosis by determining the phagocytic index (percentage of cells that have internalized at least one particle) and the number of particles per cell.
-
Protocol 2: Inhibition of Clathrin-Mediated Endocytosis using Transferrin Uptake Assay
This protocol describes how to measure the effect of this compound on clathrin-mediated endocytosis by monitoring the uptake of fluorescently labeled transferrin.
Materials:
-
Adherent cell line (e.g., HeLa or A549 cells)
-
Complete culture medium
-
Serum-free medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor™ 488)
-
PBS
-
Acid wash buffer (e.g., 0.1 M glycine, 150 mM NaCl, pH 3.0)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells on glass coverslips (for microscopy) or in culture plates (for flow cytometry) to achieve 70-80% confluency.
-
Serum Starvation:
-
Wash the cells once with PBS.
-
Incubate the cells in serum-free medium for 1 hour at 37°C to upregulate transferrin receptor expression.
-
-
This compound Treatment:
-
During the last 30 minutes of serum starvation, add this compound (e.g., 50-100 µM) or DMSO to the serum-free medium.
-
-
Transferrin Uptake:
-
Add fluorescently labeled transferrin (e.g., 25 µg/mL) to the cells and incubate for 15-30 minutes at 37°C.
-
-
Removal of Surface-Bound Transferrin:
-
Place the plate on ice to stop endocytosis.
-
Wash the cells twice with ice-cold PBS.
-
To remove non-internalized, surface-bound transferrin, wash the cells twice for 2 minutes each with ice-cold acid wash buffer.
-
Wash twice more with ice-cold PBS.
-
-
Analysis:
-
For Microscopy: Fix the cells with 4% paraformaldehyde, mount the coverslips, and image using a fluorescence microscope. Quantify the intracellular fluorescence intensity per cell.
-
For Flow Cytometry: Detach the cells, resuspend in PBS, and analyze the fluorescence intensity using a flow cytometer.
-
Protocol 3: Analysis of Vaccinia Virus-Induced Actin Polymerization
This protocol provides a method to visualize the effect of this compound on the formation of actin tails by the vaccinia virus.
Materials:
-
HeLa cells
-
Vaccinia virus (Western Reserve strain)
-
Serum-free medium (for infection)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Fixative (4% paraformaldehyde)
-
Permeabilization buffer (0.1% Triton X-100)
-
Primary antibody against a viral protein (e.g., anti-B5)
-
Fluorescently labeled secondary antibody
-
Fluorescent phalloidin
-
DAPI
-
Fluorescence microscope
Procedure:
-
Cell Infection:
-
Seed HeLa cells on coverslips.
-
Infect the cells with vaccinia virus at a multiplicity of infection (MOI) of 1-5 in serum-free medium for 1 hour at 37°C.
-
Replace the inoculum with complete culture medium and incubate for 7-8 hours.
-
-
This compound Treatment:
-
Add this compound (e.g., 100-200 µM) or DMSO to the culture medium and incubate for an additional 1 hour.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 for 5 minutes.
-
Block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 30 minutes.
-
Incubate with the primary antibody against the viral protein for 1 hour.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and fluorescent phalloidin for 1 hour.
-
Wash three times with PBS.
-
Stain with DAPI for 5 minutes.
-
-
Imaging:
-
Mount the coverslips and image using a fluorescence microscope.
-
Observe the co-localization of the virus (immunostaining) and actin tails (phalloidin staining) in control and this compound-treated cells. The length and number of actin tails are expected to be reduced in the presence of this compound.
-
References
Troubleshooting & Optimization
CK-869 Technical Support Center: Troubleshooting Solubility and Stability
Welcome to the CK-869 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound, a potent inhibitor of the Arp2/3 complex. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges with this compound solubility and stability in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the Actin-Related Protein 2/3 (Arp2/3) complex.[1][2] It functions by binding to a hydrophobic pocket on the Arp3 subunit, which allosterically destabilizes the active conformation of the Arp2/3 complex.[2][3] This prevents the nucleation of new actin filaments, thereby inhibiting the formation of branched actin networks that are crucial for cellular processes such as cell migration and lamellipodia formation.[4][5]
Q2: I am observing precipitation when I add this compound to my cell culture medium. What could be the cause and how can I prevent it?
Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its low water solubility. Several factors can contribute to this:
-
High Final Concentration: Exceeding the solubility limit of this compound in the final working solution is a primary cause.
-
Solvent Shock: Adding a highly concentrated DMSO stock solution directly to the aqueous medium can cause the compound to rapidly precipitate.
-
Temperature: Temperature shifts between room temperature and incubator conditions (e.g., 37°C) can affect solubility.
-
Media Components: Interactions with salts, proteins, or other components in the media can reduce solubility over time.
To prevent precipitation, consider the following troubleshooting steps:
-
Pre-warm the media: Always use media pre-warmed to 37°C before adding the this compound stock solution.[6]
-
Serial Dilutions: Prepare intermediate dilutions of your this compound stock in pre-warmed media rather than adding a small volume of highly concentrated stock directly to a large volume of media.
-
Increase Final DMSO Concentration (with caution): While high concentrations of DMSO can be toxic to cells, ensuring a final DMSO concentration of 0.1-0.5% can help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Gentle Mixing: Immediately after adding this compound, mix the solution gently but thoroughly.
-
Prepare Freshly: Prepare working solutions of this compound immediately before use to minimize the time for potential precipitation.
Q3: How should I store this compound powder and stock solutions to ensure stability?
Proper storage is critical for maintaining the activity of this compound. Please refer to the storage recommendations in the table below. It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[7]
Data Presentation
This compound Solubility
The following table summarizes the solubility of this compound in various solvents. Please note that solubility can be affected by temperature, pH, and the purity of the compound and solvent.
| Solvent | Solubility | Notes |
| DMSO | ≥ 10 mg/mL[8], 2.5 mg/mL[9], 79 mg/mL[10] | Hygroscopic DMSO can impact solubility; use freshly opened solvent.[10] Ultrasonic treatment may be needed to aid dissolution.[7] |
| DMF | 1.5 mg/mL[9] | |
| DMSO:PBS (pH 7.2) (1:20) | 0.05 mg/mL[9] | Useful for preparing aqueous working solutions. |
| Ethanol | Insoluble[11] | |
| Water | Insoluble[11] |
This compound Stability and Storage
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | ≥ 4 years[9] | Store in the dark.[12] |
| Stock Solution in DMSO | -80°C | 2 years[7] | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution in DMSO | -20°C | 1 year[7] |
Note: There is limited data on the stability of this compound in aqueous working solutions like cell culture media. It is strongly recommended to prepare these solutions fresh for each experiment.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 394.28 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound powder using an analytical balance in a sterile environment. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.94 mg of this compound.
-
Add the appropriate volume of sterile DMSO to the this compound powder. For a 10 mM stock solution from 3.94 mg of powder, add 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.[7]
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[7]
Protocol 2: Cell Migration (Wound Healing) Assay
This protocol provides a general guideline for performing a wound healing or "scratch" assay to assess the effect of this compound on cell migration. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
Cells of interest cultured to confluence in a 24-well plate
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Sterile p200 pipette tips or a scratch-making tool
-
Microscope with a camera
Procedure:
-
Seed cells in a 24-well plate and grow until they form a confluent monolayer.
-
(Optional) Serum-starve the cells for 2-24 hours prior to the assay to minimize proliferation.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile p200 pipette tip. Create a consistent, straight line across the center of the well.
-
Gently wash the wells with serum-free medium or PBS to remove detached cells and debris.
-
Prepare the treatment media. Dilute the this compound stock solution to the desired final concentration in the appropriate cell culture medium (e.g., serum-free or low-serum). Also, prepare a vehicle control medium with the same final concentration of DMSO.
-
Add the treatment and control media to the respective wells.
-
Capture images of the scratches at time 0 using a microscope. Mark the plate to ensure the same field of view is imaged at subsequent time points.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Acquire images of the same fields at regular intervals (e.g., 6, 12, 24 hours) until the wound in the control wells is nearly closed.
-
Analyze the images to quantify the rate of wound closure. This can be done by measuring the area or the width of the scratch at each time point.
Visualizations
Arp2/3 Signaling Pathway Inhibition by this compound
Caption: Inhibition of the Arp2/3 signaling pathway by this compound.
Experimental Workflow for a Cell Migration Assay
Caption: A typical workflow for a wound healing (scratch) assay using this compound.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No effect of this compound on cell migration | - Inactive compound: Improper storage or handling. - Insufficient concentration: The IC50 can vary between cell lines. - Cell line insensitivity: The migratory mechanism may be Arp2/3-independent. | - Ensure proper storage of this compound powder and stock solutions. - Perform a dose-response experiment to determine the optimal concentration for your cell line. - Confirm the role of Arp2/3 in your cell line's migration using a positive control inhibitor or genetic knockdown. |
| High cell death in this compound treated wells | - High DMSO concentration: The final DMSO concentration may be toxic to your cells. - Off-target effects: this compound has been reported to affect microtubule assembly at higher concentrations (e.g., 50 µM).[13] - Compound toxicity: The concentration of this compound may be too high for your specific cell line. | - Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.5%) and include a vehicle control. - Use the lowest effective concentration of this compound. - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your migration assay. |
| Inconsistent results between experiments | - Variability in scratch width: Manual scratching can lead to inconsistent wound sizes. - Inconsistent cell density: Starting with a non-confluent or overly dense monolayer can affect migration rates. - Precipitation of this compound: Compound precipitation leads to an unknown and lower effective concentration. | - Use a dedicated scratching tool or an automated system to create uniform wounds. - Optimize cell seeding density to achieve a consistent confluent monolayer. - Follow the recommendations for preventing this compound precipitation. |
References
- 1. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecules CK-666 and this compound inhibit actin-related protein 2/3 complex by blocking an activating conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arp2/3 complex - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ≥98% (HPLC), actin assembly inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Transition State of Arp2/3 Complex Activation by Actin-Bound Dimeric Nucleation-Promoting Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. CK869, Actin-related protein 2/3 (Arp2/3) complex inhibitor (CAS 388592-44-7) | Abcam [abcam.com]
- 13. Use of CK-548 and this compound as Arp2/3 complex inhibitors directly suppresses microtubule assembly both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
CK-869 Technical Support Center: Investigating Off-Target Effects on Microtubules
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the off-target effects of CK-869 on microtubules.
FAQs and Troubleshooting Guide
This section addresses common issues and questions that may arise during experiments involving this compound, with a focus on its effects on the microtubule cytoskeleton.
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of action of this compound? A1: this compound is a cell-permeable small molecule inhibitor of the Actin-Related Protein 2/3 (Arp2/3) complex.[1] It binds to a hydrophobic pocket on the Arp3 subunit, which allosterically destabilizes the active conformation of the Arp2/3 complex, thereby preventing the nucleation of branched actin filaments.[1]
-
Q2: Does this compound have known off-target effects? A2: Yes, this compound has been shown to have direct off-target effects on microtubules.[2] Specifically, it can suppress microtubule assembly independently of its effects on the actin cytoskeleton.[2]
-
Q3: At what concentration does this compound affect microtubules? A3: Treatment of cultured mammalian cells with 50 μM this compound has been shown to cause a dramatic decrease in microtubule networks.[2] In vitro, this compound significantly suppresses microtubule polymerization at similar concentrations.[2]
-
Q4: Is the effect of this compound on microtubules reversible? A4: The reversibility of the microtubule effects has not been as extensively studied as its effects on the Arp2/3 complex. For Arp2/3 inhibition, the effects of related compounds have been shown to be reversible upon washout. Researchers should perform washout experiments to determine the reversibility of microtubule disruption in their specific cell type and experimental conditions.
-
Q5: Are there alternative Arp2/3 inhibitors with fewer off-target effects on microtubules? A5: CK-666 is another widely used Arp2/3 inhibitor with a different mechanism of action. It binds at the interface of Arp2 and Arp3, stabilizing the inactive conformation of the complex. While CK-666 is also a potent Arp2/3 inhibitor, studies have suggested it may have a different off-target profile and, in some contexts, appears to have less impact on microtubule organization compared to this compound. However, it is important to note that the isoform composition of the Arp2/3 complex can influence the efficacy of both CK-666 and this compound.
Troubleshooting Guide
-
Problem 1: Unexpected changes in cell morphology, such as cell rounding or loss of polarity, that are inconsistent with Arp2/3 inhibition alone.
-
Possible Cause: This may be due to the off-target effect of this compound on microtubule stability. Disruption of the microtubule network can have profound effects on cell shape and organization.
-
Solution:
-
Confirm Microtubule Disruption: Perform immunofluorescence staining for α-tubulin to visualize the microtubule network in cells treated with this compound at the concentration used in your experiments. Compare this to vehicle-treated control cells.
-
Dose-Response Analysis: Conduct a dose-response experiment to determine the lowest effective concentration of this compound for Arp2/3 inhibition in your system. This may help to minimize off-target microtubule effects.
-
Consider an Alternative Inhibitor: If microtubule disruption is a significant concern, consider using CK-666, which may have a more favorable off-target profile regarding microtubules.
-
-
-
Problem 2: Conflicting or variable results in cell migration or invasion assays.
-
Possible Cause: Both the actin and microtubule cytoskeletons are crucial for cell motility. The dual effect of this compound can lead to complex and sometimes contradictory results depending on the cell type and the specific migration mechanism.
-
Solution:
-
Deconvolute the Effects: To isolate the effects of Arp2/3 inhibition from microtubule disruption, use a lower concentration of this compound that is selective for Arp2/3, if possible. Alternatively, use a specific microtubule-destabilizing agent (e.g., nocodazole) at a low concentration as a control to understand the contribution of microtubule disruption to your observations.
-
Use an Alternative Inhibitor: Compare the results obtained with this compound to those with CK-666 to see if a more specific Arp2/3 inhibition phenotype can be observed.
-
-
-
Problem 3: this compound is not effective in inhibiting Arp2/3 complex in my model system (e.g., yeast).
-
Possible Cause: The binding pocket for this compound on the Arp3 subunit is not conserved across all species. For example, this compound does not inhibit the Arp2/3 complex from budding or fission yeast.[3]
-
Solution:
-
Check Species Specificity: Verify in the literature whether this compound is active against the Arp2/3 complex from your species of interest.
-
Use an Alternative Inhibitor: For yeast and other organisms where this compound is ineffective, CK-666 may be a suitable alternative as its binding site is more conserved.
-
-
Data Presentation
This table summarizes the available quantitative data for this compound's on-target (Arp2/3 complex) and off-target (microtubule) effects.
| Target | Parameter | Value | Species/System | Reference |
| On-Target | ||||
| Arp2/3 Complex | IC₅₀ | 7 µM | Listeria motility in SKOV3 cells | [3] |
| Arp2/3 Complex | IC₅₀ | 11 µM | Bovine Arp2/3 complex (in vitro) | [3] |
| Arp2/3 Complex | IC₅₀ | ~5 µM | Prior lab data (in vitro) | [4] |
| Arp2/3 Complex | IC₅₀ | 12.3 ± 3.7 µM | In vitro biochemical assay | [4] |
| Off-Target | ||||
| Microtubules | Concentration for significant effect | 50 µM | Cultured mammalian cells | [2] |
| Microtubules | Effect | Dramatic decrease in microtubule network | Cultured mammalian cells | [2] |
| Microtubules | Effect | Significant suppression of polymerization | In vitro MT-sedimentation assay | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. In Vitro Microtubule Sedimentation Assay
This assay is used to determine the effect of a compound on the polymerization of purified tubulin in vitro.
-
Materials:
-
Lyophilized tubulin (>97% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP (100 mM stock)
-
Glycerol
-
This compound (or other test compounds) dissolved in DMSO
-
DMSO (vehicle control)
-
Microcentrifuge capable of reaching >100,000 x g and maintaining 37°C
-
SDS-PAGE equipment and reagents
-
Densitometer for protein quantification
-
-
Procedure:
-
On ice, reconstitute tubulin to a final concentration of 3 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol.
-
Add this compound or DMSO (vehicle control) to the tubulin solution at the desired final concentrations. Incubate on ice for 5 minutes.
-
Transfer the reaction mixtures to a pre-warmed (37°C) microcentrifuge rotor.
-
Incubate at 37°C for 30 minutes to allow for microtubule polymerization.
-
Centrifuge the samples at 100,000 x g for 30 minutes at 37°C to pellet the polymerized microtubules.
-
Carefully collect the supernatant, which contains the unpolymerized tubulin dimers.
-
Resuspend the pellet, which contains the microtubules, in an equal volume of ice-cold General Tubulin Buffer.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.
-
Stain the gel with Coomassie Brilliant Blue or a similar protein stain.
-
Quantify the amount of tubulin in the supernatant and pellet fractions using densitometry. A decrease in the amount of tubulin in the pellet fraction in the presence of this compound indicates inhibition of microtubule polymerization.
-
2. Immunofluorescence Staining of Microtubules in Cultured Cells
This protocol allows for the visualization of the microtubule network in cells treated with this compound.
-
Materials:
-
Cultured cells grown on glass coverslips
-
This compound (or other test compounds)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., -20°C methanol or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody (mouse or rabbit)
-
Secondary antibody: fluorescently-labeled anti-mouse or anti-rabbit IgG
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on glass coverslips and allow them to adhere and grow to the desired confluency.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired duration.
-
Wash the cells twice with pre-warmed PBS.
-
Fix the cells. For microtubule staining, fixation with ice-cold methanol for 5-10 minutes at -20°C often yields good results. Alternatively, fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.
-
Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody (and DAPI if desired) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the microtubule network using a fluorescence microscope. Compare the morphology of microtubules in this compound-treated cells to control cells.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound's on-target and off-target effects.
Caption: Experimental workflow to assess this compound's off-target effects.
References
- 1. embopress.org [embopress.org]
- 2. Use of CK-548 and this compound as Arp2/3 complex inhibitors directly suppresses microtubule assembly both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.linfield.edu [digitalcommons.linfield.edu]
Optimizing CK-869 Concentration to Avoid Cytotoxicity: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the Arp2/3 complex inhibitor, CK-869, while minimizing cytotoxic effects. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended working concentration for this compound to inhibit Arp2/3 complex activity?
A1: The effective concentration of this compound for inhibiting the Arp2/3 complex is cell-type and assay-dependent. A good starting point is the half-maximal inhibitory concentration (IC50), which is approximately 7-11 μM for actin polymerization.[1] For cellular assays, a concentration range of 10-50 μM is commonly used. However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: At what concentration does this compound typically become cytotoxic?
A2: Cytotoxicity is cell-line specific. For instance, the IC50 for antiproliferative activity has been reported to be around 17.11 μM in A549 and MDA-MB-231 cells.[2] In murine bone marrow-derived macrophages, significant morphological changes, such as cell rounding, were observed at 100 μM, suggesting potential cytotoxic effects at this concentration.[3][4] Conversely, in murine kidney collecting duct M-1 cells, concentrations up to 200 μM were found to be non-toxic as determined by an MTT assay. It is imperative to determine the cytotoxic threshold for your specific cell line.
Q3: What are the known off-target effects of this compound?
A3: this compound has been shown to have off-target effects, most notably on microtubule dynamics. At a concentration of 25 μM, this compound can significantly inhibit microtubule polymerization.[2][5] Furthermore, at 50 μM, it can cause a dramatic decrease in microtubule networks in cultured mammalian cells.[6] Researchers should be aware of these potential off-target effects and consider appropriate controls to validate their findings.
Q4: What is the mechanism of action of this compound?
A4: this compound is an allosteric inhibitor of the Arp2/3 complex. It binds to a pocket on the Arp3 subunit, which destabilizes the active, "short pitch" conformation of the Arp2/3 complex, thereby preventing it from nucleating new actin filaments.[7][8][9]
Q5: How does this compound differ from CK-666?
A5: Both this compound and CK-666 are inhibitors of the Arp2/3 complex, but they have different potencies and specificities. This compound is generally considered a more potent inhibitor for certain Arp2/3 iso-complexes.[3][10][11][12] For example, this compound can inhibit ArpC1B-containing complexes, while CK-666 cannot.[10][11][12] Due to its broader activity, this compound is often considered to be more toxic than CK-666.[13]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High cell death or unexpected morphological changes | This compound concentration is too high, leading to cytotoxicity. | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line. Start with a lower concentration range (e.g., 1-10 μM) and titrate up. |
| Off-target effects on microtubules. | Consider using a lower concentration of this compound. Include controls to assess microtubule integrity, such as immunofluorescence staining for tubulin. | |
| The cell line is particularly sensitive to Arp2/3 inhibition. | Use a less potent Arp2/3 inhibitor, such as CK-666, if the specific iso-complex you are studying is sensitive to it. | |
| Inconsistent or no inhibition of Arp2/3 activity | This compound concentration is too low. | Increase the concentration of this compound. Confirm the expected phenotype by observing changes in actin-dependent processes (e.g., cell migration, lamellipodia formation). |
| The specific Arp2/3 iso-complex in your cells is less sensitive to this compound. | Verify the expression of Arp2/3 isoforms in your cell line. Consider using an alternative inhibitor or a genetic approach (e.g., siRNA) to confirm your findings. | |
| Improper storage or handling of this compound. | Ensure this compound is stored correctly, protected from light, and dissolved in an appropriate solvent (e.g., DMSO) at the recommended concentration. | |
| Conflicting results with other Arp2/3 inhibitors | Differential isoform specificity between inhibitors. | Be aware that this compound and CK-666 have different effects on various Arp2/3 iso-complexes.[10][11][12] The choice of inhibitor should be guided by the specific isoforms present in your experimental system. |
Data Presentation
Table 1: Summary of Effective and Cytotoxic Concentrations of this compound
| Parameter | Concentration | Cell Line/System | Reference |
| IC50 (Actin Polymerization) | 7-11 μM | Bovine Arp2/3 complex | [1] |
| IC50 (Antiproliferative Activity) | 17.11 μM | A549, MDA-MB-231 | [2] |
| Inhibition of Microtubule Polymerization | 25 μM | In vitro | [2][5] |
| Decreased Microtubule Networks | 50 μM | Cultured mammalian cells | [6] |
| Significant Morphological Changes | 100 μM | Murine bone marrow-derived macrophages | [3][4] |
| No Observed Cytotoxicity (MTT Assay) | 100-200 μM | Murine kidney collecting duct M-1 cells |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay
This protocol outlines the steps to assess cell viability and determine the cytotoxic threshold of this compound in your cell line of interest.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C and 5% CO2.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1, 1, 5, 10, 25, 50, 100, and 200 μM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the wells and add 100 μL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Four hours before the end of the incubation period, add 10 μL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 μL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 for cytotoxicity.
-
Mandatory Visualizations
Caption: Signaling pathway of Arp2/3 complex activation and inhibition by this compound.
Caption: Troubleshooting workflow for experiments using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Distinct roles for the actin nucleators Arp2/3 and hDia1 during NK-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CK-666 and this compound differentially inhibit Arp2/3 iso-complexes | Crick [crick.ac.uk]
- 6. Use of CK-548 and this compound as Arp2/3 complex inhibitors directly suppresses microtubule assembly both in vitro and in vivo [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular and pathophysiological consequences of Arp2/3 complex inhibition: role of inhibitory proteins and pharmacological compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biorxiv.org [biorxiv.org]
- 11. CK-666 and this compound differentially inhibit Arp2/3 iso-complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. embopress.org [embopress.org]
- 13. biorxiv.org [biorxiv.org]
Technical Support Center: Minimizing CK-869 Artifacts in Fluorescence Microscopy
Welcome to the technical support center for CK-869, a potent inhibitor of the Arp2/3 complex. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize artifacts during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of the Actin-Related Protein 2/3 (Arp2/3) complex. The Arp2/3 complex is a crucial component of the cellular machinery responsible for nucleating branched actin filaments, which are essential for processes such as cell migration, lamellipodia formation, and endocytosis. This compound functions by binding to a hydrophobic pocket on the Arp3 subunit of the complex, which allosterically destabilizes the active conformation and prevents it from initiating the formation of new actin branches.[1]
Q2: What are the common artifacts observed with this compound in fluorescence microscopy?
The most common artifacts associated with this compound treatment are related to its effects on the cytoskeleton. These include:
-
Microtubule Disruption: At concentrations as low as 50 μM, this compound has been shown to cause a dramatic decrease in microtubule networks in cultured mammalian cells.[2] This can lead to misleading results if the experimental focus is on processes that are also microtubule-dependent.
-
Actin Stress Fiber Formation: At higher concentrations (typically 100-200 μM), instead of simply inhibiting branched actin, this compound can lead to the formation of prominent, bundled actin stress fibers.[2] This is a significant alteration of the actin cytoskeleton that goes beyond the intended inhibitory effect.
-
Changes in Cell Morphology: Treatment with this compound, particularly at concentrations of 100 μM, can lead to noticeable changes in cell shape, such as cell rounding. This has been observed, for example, in macrophages.
Q3: What is the recommended concentration range for this compound in cell-based assays?
The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. While IC50 values for Arp2/3 complex inhibition are often in the low micromolar range, cell-based assays typically require higher concentrations. However, it is crucial to use the lowest effective concentration to minimize off-target effects. A titration experiment is strongly recommended for each new cell line and experimental setup. Based on available literature, a starting range of 10-100 μM is often used, but researchers should be aware of the potential for artifacts at the higher end of this range.
Troubleshooting Guide
This section provides a question-and-answer format to address specific issues you may encounter during your experiments with this compound.
Problem 1: I'm observing a significant loss of microtubule staining in my this compound treated cells.
-
Question: Why is my microtubule network disappearing after this compound treatment?
-
Answer: this compound has a known off-target effect of inhibiting microtubule assembly, which becomes pronounced at concentrations of 50 μM and higher.[2]
-
-
Question: How can I reduce the impact of this compound on microtubules?
-
Answer:
-
Lower the Concentration: The most critical step is to perform a dose-response experiment to determine the lowest concentration of this compound that effectively inhibits Arp2/3-mediated processes in your system without significantly affecting the microtubule network. Start with a low concentration (e.g., 10 μM) and titrate up.
-
Reduce Incubation Time: Limit the duration of this compound exposure to the shortest time necessary to observe the desired effect on the actin cytoskeleton.
-
Use a Control Compound: The structurally related but inactive compound, CK-312, can be used as a negative control to distinguish Arp2/3-specific effects from off-target artifacts.
-
Visualize Both Cytoskeletons: Always co-stain for both F-actin (using phalloidin) and microtubules (using an anti-tubulin antibody) to monitor the integrity of both networks in your this compound treated cells.
-
-
Problem 2: My cells treated with this compound show thick, bright actin bundles instead of a reduction in lamellipodia.
-
Question: Why am I seeing an increase in actin stress fibers with an Arp2/3 inhibitor?
-
Answer: This is a known artifact of this compound at higher concentrations (100-200 μM).[2] The exact mechanism is not fully understood but may be a cellular response to the disruption of the normal branched actin network, leading to a reorganization of actin into stress fibers.
-
-
Question: How can I prevent the formation of these actin aggregates?
-
Answer:
-
Optimize Concentration: As with microtubule disruption, the primary solution is to lower the concentration of this compound. A careful titration is necessary to find a concentration that inhibits lamellipodia formation without inducing stress fiber formation.
-
Check for Cell Stress: High concentrations of any drug can induce a stress response in cells, which may manifest as changes in the cytoskeleton. Ensure your cells are healthy and not overly confluent.
-
Consider Alternative Inhibitors: If lowering the concentration is not feasible for your experiment, consider using an alternative Arp2/3 inhibitor like CK-666, which may have a different off-target profile. However, be aware that CK-666 also has its own set of considerations.
-
-
Problem 3: I'm seeing high background fluorescence in my this compound treated samples.
-
Question: Could this compound be causing the high background in my immunofluorescence images?
-
Answer: While this compound itself is not fluorescent, high concentrations or prolonged incubation times could potentially lead to cell stress or death, which can result in increased non-specific antibody binding and autofluorescence.
-
-
Question: What steps can I take to reduce background fluorescence?
-
Answer:
-
Optimize Fixation and Permeabilization: The choice of fixation and permeabilization reagents is critical for preserving cytoskeletal structures and reducing background. For delicate actin structures, a cytoskeleton-preserving buffer followed by a mild fixation with paraformaldehyde may be beneficial. Saponin-based permeabilization is generally milder than Triton X-100 and may help preserve membrane-associated cytoskeletal elements.
-
Thorough Washing: Ensure adequate washing steps after fixation, permeabilization, and antibody incubations to remove unbound reagents.
-
Blocking: Use an appropriate blocking solution (e.g., bovine serum albumin or serum from the secondary antibody host species) to minimize non-specific antibody binding.
-
Antibody Titration: Use the lowest effective concentration of your primary and secondary antibodies.
-
-
Quantitative Data Summary
The following table summarizes key concentrations and their observed effects to aid in experimental design.
| Concentration | Observed Effect on Actin Cytoskeleton | Observed Effect on Microtubule Cytoskeleton | Cell Type(s) | Reference |
| 10-50 µM | Inhibition of lamellipodia formation. | Minimal to no disruption reported at lower end of range. | Various | [3] |
| 50 µM | - | Dramatic decrease in microtubule networks. | Cultured mammalian cells | [2] |
| 100 µM | Cell rounding, changes in morphology. | Significant disruption likely. | Macrophages | |
| 100-200 µM | Formation of highly bundled actin stress fibers. | Severe disruption expected. | M-1 cells | [2] |
| 50-300 µM | Dose-dependent decrease in virus-induced actin assembly. | Not specified, but disruption is likely at higher concentrations. | HeLa cells | [4] |
Experimental Protocols
Protocol 1: Titration of this compound to Determine Optimal Concentration
This protocol is designed to identify the lowest effective concentration of this compound that inhibits Arp2/3-dependent actin structures with minimal off-target effects.
-
Cell Seeding: Plate cells on glass coverslips at a density that will result in 50-70% confluency at the time of the experiment.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to a range of final concentrations (e.g., 0, 10, 25, 50, 75, 100 μM). Include a DMSO-only control.
-
Treatment: Replace the medium in the cell culture plates with the medium containing the different concentrations of this compound. Incubate for the desired time (e.g., 30-60 minutes).
-
Fixation:
-
Gently wash the cells once with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde in a cytoskeleton-preserving buffer (e.g., CB buffer: 10 mM MES, 150 mM NaCl, 5 mM EGTA, 5 mM glucose, 5 mM MgCl2, pH 6.1) for 10-15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS.
-
Permeabilize with 0.1% Triton X-100 or 0.02% Saponin in PBS for 5-10 minutes.
-
-
Staining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with primary antibodies for F-actin (e.g., Phalloidin) and microtubules (e.g., anti-α-tubulin) according to the manufacturer's recommendations.
-
Wash three times with PBS.
-
Incubate with appropriate fluorescently labeled secondary antibodies.
-
Wash three times with PBS.
-
-
Mounting and Imaging: Mount the coverslips on microscope slides with an anti-fade mounting medium. Acquire images using a fluorescence microscope.
-
Analysis: Quantify the effects on lamellipodia, stress fibers, and microtubule integrity across the different concentrations to determine the optimal working concentration.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of this compound and the experimental workflow for its optimization, the following diagrams are provided.
Caption: Mechanism of this compound inhibition of the Arp2/3 complex.
Caption: Troubleshooting workflow for minimizing this compound artifacts.
References
- 1. Small molecules CK-666 and this compound inhibit Arp2/3 complex by blocking an activating conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of CK-548 and this compound as Arp2/3 complex inhibitors directly suppresses microtubule assembly both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. embopress.org [embopress.org]
Dealing with cell rounding after CK-869 treatment
This guide provides troubleshooting advice and answers to frequently asked questions for researchers observing cell rounding after treatment with CK-869, a potent inhibitor of the Arp2/3 complex.
Troubleshooting Guide: Cell Rounding
Cell rounding is an expected morphological consequence of inhibiting the Arp2/3 complex, which is essential for maintaining cell shape and lamellipodia formation. However, it's critical to distinguish this on-target effect from signs of cytotoxicity.
Q1: Why are my cells rounding up after this compound treatment?
Cell rounding is an anticipated outcome of this compound treatment. This compound inhibits the Arp2/3 complex, a key nucleator of branched actin filaments.[1][2] These branched networks are crucial for forming lamellipodia and maintaining a spread, flattened cell morphology.[3] By inhibiting Arp2/3, this compound disrupts this actin architecture, leading to cytoskeletal rearrangement and subsequent cell rounding. One study specifically observed that murine bone marrow-derived macrophages treated with 100 µM this compound changed significantly, "with cells rounding up to become less spread".[4][5]
Q2: How can I determine if the cell rounding is the desired biological effect or a sign of cytotoxicity?
This is a critical step. You need to assess cell viability alongside the morphological changes. Here’s how to differentiate:
-
On-Target Effect: Cells will appear rounded but will have intact cell membranes, will not show significant uptake of viability dyes (like propidium iodide or trypan blue), and will not exhibit signs of apoptosis such as membrane blebbing or fragmented nuclei.[6] In some cases, concentrations as high as 100-200 µM have been used without a loss of cell viability.[7]
-
Cytotoxicity/Apoptosis: Rounded cells may also show signs of apoptosis, including membrane blebbing, chromatin condensation, and nuclear fragmentation.[8][9] Necrotic cells, on the other hand, typically swell and then rupture.[6] A key indicator of cytotoxicity is the loss of membrane integrity, which can be measured with a viability assay.
Recommended Action: Perform a cytotoxicity assay concurrently with your experiment. An LDH release assay or a simple trypan blue exclusion test can quantify cell death.
Q3: My cells are detaching from the plate. Is this normal?
Detachment can occur as a consequence of major cytoskeletal rearrangement and cell rounding. Since the Arp2/3 complex is involved in forming adhesive structures like podosomes, its inhibition can weaken cell-substrate adhesion.[10] However, widespread detachment, especially at lower concentrations, could indicate excessive stress or cytotoxicity.
Recommended Action:
-
Optimize Concentration: Perform a dose-response curve to find the minimum concentration of this compound that gives the desired biological effect with minimal detachment.
-
Check Coating: Ensure your culture plates are adequately coated with an appropriate extracellular matrix (e.g., fibronectin, collagen) to promote cell adhesion.
-
Time-Course Experiment: Reduce the incubation time. The effect of Arp2/3 inhibition is often rapid, and a shorter treatment may be sufficient.
Q4: What could be causing excessive cell death, even at low concentrations?
If you observe significant cytotoxicity, consider these possibilities:
-
Off-Target Effects: At higher concentrations (≥ 25-50 µM), this compound has been shown to directly suppress microtubule assembly, which can be toxic to cells.[3][11][12]
-
Cell Line Sensitivity: Different cell lines have varying dependencies on the Arp2/3 complex for survival and adhesion. Your specific cell line may be highly sensitive to its inhibition.
-
Compound Purity/Solvent Issues: Ensure the this compound is of high purity and the solvent (typically DMSO) is used at a final concentration that is non-toxic to your cells (usually <0.1%).
Recommended Action:
-
Titrate Concentration: Lower the concentration of this compound.
-
Verify Target: Use a negative control compound, such as the structurally similar but inactive analog CK-689, to confirm the effect is due to Arp2/3 inhibition.[7]
-
Visualize Cytoskeleton: Stain for both F-actin (with phalloidin) and microtubules (with an anti-tubulin antibody) to see if both networks are being disrupted.
Data & Protocols
Table 1: Recommended Starting Concentrations for this compound
The optimal concentration of this compound is highly cell-type dependent. Always perform a dose-response experiment to determine the ideal concentration for your specific cell line and assay.
| Cell Line | Application | Effective Concentration / IC₅₀ | Reference |
| SKOV3 (Ovarian Cancer) | Inhibition of Listeria comet tails | IC₅₀: 7 µM | [10] |
| Bovine Arp2/3 Complex | In vitro actin polymerization | IC₅₀: 11 µM | [10] |
| A549 (Lung Cancer) | Antiproliferative activity (48h) | IC₅₀: 14.76 µM | [3] |
| MDA-MB-231 (Breast Cancer) | Antiproliferative activity (48h) | IC₅₀: 17.11 µM | [3] |
| MCF 10A (Epithelial) | Cell Migration | 25 - 50 µM | [13] |
| M-1 (Kidney Collecting Duct) | F-actin reorganization / Motility | 100 - 200 µM (non-toxic) | [7] |
| Murine Macrophages | Induction of cell rounding | 100 µM | [4] |
Table 2: Troubleshooting Summary
| Issue | Possible Cause | Recommended Solution |
| Excessive Cell Rounding & Detachment | 1. Concentration too high2. Cell line is highly sensitive3. Insufficient plate coating | 1. Perform a dose-response titration to find optimal concentration.2. Reduce incubation time.3. Use plates coated with a suitable extracellular matrix. |
| High Cell Death (Cytotoxicity) | 1. On-target effect is lethal to cells2. Off-target effects (e.g., microtubule disruption)3. Poor compound quality or solvent toxicity | 1. Lower concentration; confirm cell death with a viability assay (LDH, PI).2. Use ≤ 25 µM; visualize microtubules via immunofluorescence.3. Use a fresh, high-purity stock of this compound and a non-toxic final DMSO concentration. |
| No Effect or Weak Response | 1. Concentration too low2. Inactive compound3. Cell line expresses resistant Arp2/3 isoforms | 1. Increase concentration based on a titration experiment.2. Verify compound activity with a positive control cell line.3. Consider that this compound does not inhibit Arp3B-containing iso-complexes.[12] |
Key Experimental Protocols
Protocol 1: Titration Experiment to Determine Optimal this compound Concentration
This protocol helps identify the ideal concentration range that produces the desired biological effect without causing widespread cell death.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase and sub-confluent at the end of the experiment. Allow cells to attach overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in your culture medium. A logarithmic series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.1 µM) is a good starting point. Include a "vehicle-only" control (e.g., DMSO) and an "untreated" control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 2, 6, 12, or 24 hours).
-
Assessment:
-
Analysis: Plot cell viability (%) against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) for cytotoxicity. Compare this to the concentrations that produce the desired morphological change.
Protocol 2: Cytotoxicity Assay (LDH Release)
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged membranes.[17]
-
Setup Experiment: Seed and treat cells with this compound as described in Protocol 1. Include the following controls:
-
No-cell background control (medium only).
-
Vehicle control (cells treated with DMSO).
-
Maximum LDH release control (cells treated with a lysis buffer provided in the assay kit).
-
-
Incubation: Incubate for the desired treatment period.
-
Sample Collection: Carefully collect a sample of the culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a fresh plate and add the LDH reaction mix from a commercial kit.
-
Incubation: Incubate at room temperature for the time specified by the kit (usually ~30 minutes), protected from light.
-
Measure Absorbance: Stop the reaction and measure the absorbance at the recommended wavelength (typically 490 nm) using a plate reader.
-
Calculate Cytotoxicity: Calculate the percentage of cytotoxicity for each treatment relative to the maximum LDH release control.
Protocol 3: Immunofluorescence Staining for F-actin
This protocol allows you to visualize the direct effect of this compound on the actin cytoskeleton.
-
Cell Culture: Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Treatment: Treat the cells with the desired concentration of this compound (and controls) for the appropriate time.
-
Fixation: Gently wash the cells with PBS, then fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilization: Wash twice with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Blocking: Wash twice with PBS. Block with a solution like 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.
-
Staining: Incubate the cells with a fluorescently-conjugated phalloidin solution (e.g., Alexa Fluor 488 phalloidin), diluted in blocking buffer according to the manufacturer's instructions, for 30-60 minutes at room temperature in the dark.[1][18]
-
Counterstain (Optional): To visualize nuclei, you can add a DAPI stain during the final wash steps.
-
Mounting & Imaging: Wash three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image using a fluorescence microscope.
Visualizations
References
- 1. bio-rad.com [bio-rad.com]
- 2. Small molecules CK-666 and this compound inhibit Arp2/3 complex by blocking an activating conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CK-666 and this compound differentially inhibit Arp2/3 iso-complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ecdo.eu [ecdo.eu]
- 7. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis - Wikipedia [en.wikipedia.org]
- 9. Methods for distinguishing apoptotic from necrotic cells and measuring their clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of CK-548 and this compound as Arp2/3 complex inhibitors directly suppresses microtubule assembly both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. embopress.org [embopress.org]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Actin Staining Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: CK-869 Experiments and Vehicle (DMSO) Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper use of vehicle controls, specifically Dimethyl Sulfoxide (DMSO), in experiments involving the Arp2/3 complex inhibitor, CK-869. Adherence to these guidelines will help ensure the generation of accurate and reproducible data by minimizing potential artifacts introduced by the vehicle.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is DMSO used as a vehicle?
This compound is a small molecule inhibitor of the Actin-Related Protein 2/3 (Arp2/3) complex.[1] The Arp2/3 complex plays a crucial role in the nucleation of branched actin filaments, a fundamental process in cell motility, endocytosis, and other cellular functions.[2] this compound is hydrophobic and has low solubility in aqueous solutions. DMSO is a polar, aprotic organic solvent that is widely used in cell-based assays to dissolve such compounds, allowing for their effective delivery to cells in culture.[3][4]
Q2: What are the potential off-target effects of DMSO in my experiments?
Even at low concentrations, DMSO can have biological effects that may confound experimental results. It is crucial to be aware of these potential artifacts. Reported effects of DMSO include:
-
Cytoskeletal Alterations: DMSO can induce changes in the actin cytoskeleton, including the formation of stress fibers and affecting cell adhesion.[5] At higher concentrations (e.g., 5-10%), it can lead to the formation of actin microfilament bundles within the nucleus.[6][7]
-
Cell Viability and Proliferation: While generally considered safe for most cell lines at concentrations of 0.1% or lower, DMSO can impact cell viability and proliferation in a dose- and cell-type-dependent manner.[4][5][8] Some primary cells are more sensitive and may show reduced viability at concentrations below 0.1%.[4]
-
Cellular Processes: Low concentrations of DMSO have been shown to interfere with various cellular processes, including cell migration, differentiation, and gene expression.[9]
-
Membrane Permeability: DMSO is known to increase cell membrane permeability, which could potentially affect the uptake of other substances or the integrity of cellular compartments.[3]
Q3: What is the recommended final concentration of DMSO in my cell culture medium for this compound experiments?
To minimize vehicle-induced artifacts, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v) .[4] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[4] However, it is strongly recommended to perform a preliminary dose-response experiment to determine the maximum tolerable DMSO concentration for your specific cell line and experimental duration.
Q4: How do I properly prepare my vehicle control?
The vehicle control should contain the same final concentration of DMSO as the experimental samples treated with this compound. For example, if your highest concentration of this compound requires a final DMSO concentration of 0.1%, your vehicle control should be 0.1% DMSO in the same culture medium. It is critical to maintain a consistent DMSO concentration across all corresponding experimental and control groups.
Troubleshooting Guide
This guide addresses common issues that may arise due to improper vehicle controls in this compound experiments.
Issue 1: High background or unexpected morphological changes in my vehicle control cells.
-
Question: My cells treated with only DMSO are showing altered morphology, such as increased stress fibers or changes in cell spreading, compared to untreated cells. What could be the cause?
-
Answer: This is a classic sign of a vehicle effect. The concentration of DMSO, even if within the "safe" range, might be affecting the cytoskeleton of your specific cell line.[5]
-
Troubleshooting Steps:
-
Verify DMSO Concentration: Double-check your calculations to ensure the final DMSO concentration is as low as possible, ideally ≤ 0.1%.
-
Perform a DMSO Dose-Response: Culture your cells with a range of DMSO concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.25%, 0.5%) to determine the highest concentration that does not induce the observed morphological changes.
-
Reduce Incubation Time: If possible for your experimental design, shorten the incubation time with DMSO.
-
Compare to Untreated Control: Always include an "untreated" control group (cells in media only) to distinguish between vehicle effects and baseline cellular behavior.
-
-
Issue 2: Inconsistent results between experiments.
-
Question: I am getting variable results in my cell migration or invasion assays when repeating the experiment. Could my vehicle control be the issue?
-
Answer: Inconsistent vehicle preparation is a common source of experimental variability.
-
Troubleshooting Steps:
-
Standardize Vehicle Preparation: Ensure that the DMSO stock solution is fully thawed and mixed before each use. Prepare fresh dilutions of DMSO in media for each experiment.
-
Matched Vehicle Concentrations: Critically, ensure that for every concentration of this compound used, a corresponding vehicle control with the exact same DMSO concentration is included. If you are performing a dose-response with this compound, you should have a corresponding dose-response with DMSO.
-
Pipetting Accuracy: Use calibrated pipettes to ensure accurate dilutions of both this compound and DMSO.
-
-
Issue 3: High background fluorescence in immunofluorescence experiments.
-
Question: My vehicle-treated control cells show high, non-specific background fluorescence, making it difficult to analyze the specific staining.
-
Answer: This can be caused by several factors, some of which may be exacerbated by DMSO.
-
Troubleshooting Steps:
-
Check for Autofluorescence: Image an unstained sample of your cells (both untreated and DMSO-treated) to assess the level of autofluorescence. Some cellular components naturally fluoresce, and DMSO could potentially alter this.[10]
-
Optimize Antibody Concentrations: High antibody concentrations can lead to non-specific binding. Perform a titration to find the optimal concentration for both your primary and secondary antibodies.
-
Improve Washing Steps: Increase the number and duration of washes after antibody incubations to remove unbound antibodies.[10]
-
Use a Blocking Buffer: Ensure you are using an appropriate blocking buffer (e.g., BSA or serum) to minimize non-specific antibody binding.
-
-
Data Presentation
Table 1: Recommended Maximum DMSO Concentrations in Cell Culture
| DMSO Concentration (v/v) | General Recommendation | Notes |
| ≤ 0.1% | Highly Recommended for most cell-based assays. | Minimizes the risk of off-target effects on cell viability, proliferation, and cytoskeletal organization.[4] |
| 0.1% - 0.5% | Tolerated by many robust cell lines for short-term exposure. | A preliminary toxicity assay is essential to confirm the suitability for your specific cell line and experimental conditions. Potential for subtle off-target effects increases.[4][8] |
| > 0.5% | Not Recommended for most applications. | Significant risk of cytotoxicity and confounding biological effects that can interfere with the interpretation of results.[8][11] |
Table 2: Typical Experimental Concentrations of this compound
| Assay Type | Typical IC50 Values | Recommended Working Concentration Range | Corresponding DMSO Concentration (at 10 mM stock) |
| In vitro actin polymerization | 7-11 µM | 10 - 100 µM | 0.1% - 1% |
| Cell-based motility/invasion | Cell-type dependent | 25 - 200 µM | 0.25% - 2% |
| Listeria comet tail formation | ~7 µM | 10 - 50 µM | 0.1% - 0.5% |
Note: The required DMSO concentration may exceed the recommended safe limits. In such cases, it is imperative to run parallel vehicle controls at the exact same DMSO concentrations and to acknowledge the potential for vehicle effects in the interpretation of the data.
Experimental Protocols
Protocol 1: Determining the Optimal DMSO Concentration for Your Cell Line
-
Cell Seeding: Plate your cells at the desired density in a multi-well plate (e.g., 96-well plate for viability assays).
-
Prepare DMSO Dilutions: Prepare a serial dilution of DMSO in your complete cell culture medium to achieve final concentrations ranging from 0.01% to 1.0% (e.g., 0.01%, 0.05%, 0.1%, 0.25%, 0.5%, 1.0%). Also, prepare an "untreated" control with media only.
-
Treatment: Replace the existing media in the wells with the prepared DMSO dilutions and the untreated control media.
-
Incubation: Incubate the cells for the duration of your planned this compound experiment (e.g., 24, 48, or 72 hours).
-
Assessment:
-
Morphology: Visually inspect the cells under a microscope for any changes in morphology, adhesion, or confluency.
-
Viability: Perform a cell viability assay (e.g., MTT, PrestoBlue™, or trypan blue exclusion) to quantify the effect of DMSO on cell survival.
-
-
Analysis: Determine the highest concentration of DMSO that does not significantly affect cell viability or morphology compared to the untreated control. This will be your maximum recommended DMSO concentration for subsequent experiments.
Protocol 2: Setting Up Vehicle Controls for a this compound Dose-Response Experiment
-
Prepare this compound Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Serial Dilutions of this compound: Perform a serial dilution of the this compound stock solution in 100% DMSO to create a range of intermediate stock concentrations.
-
Prepare Final Treatment Solutions: Dilute each this compound intermediate stock into your cell culture medium to achieve the desired final concentrations for your experiment. Note the final DMSO percentage for each concentration.
-
Prepare Matched Vehicle Controls: For each final concentration of this compound, prepare a corresponding vehicle control by diluting 100% DMSO into the cell culture medium to the exact same final percentage.
-
Experimental Groups: Your experimental setup should include:
-
Untreated cells (media only)
-
A series of this compound concentrations
-
A corresponding series of matched DMSO vehicle controls
-
-
Treatment and Analysis: Add the treatment and control solutions to your cells and proceed with your experimental protocol. When analyzing the data, compare the effect of each this compound concentration to its corresponding vehicle control.
Mandatory Visualization
Caption: Experimental workflow for proper vehicle control in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Diverse Family of Arp2/3 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Denmark [eppendorf.com]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. Formation of multinuclear cells induced by dimethyl sulfoxide: inhibition of cytokinesis and occurrence of novel nuclear division in dictyostelium cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamics of nuclear actin bundle induction by dimethyl sulfoxide and factors affecting its development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reversibility of CK-869 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the reversibility of CK-869 inhibition in washout experiments.
Understanding this compound and its Mechanism of Action
This compound is a potent and specific small molecule inhibitor of the Actin-Related Protein 2/3 (Arp2/3) complex. The Arp2/3 complex is a crucial component of the cellular machinery responsible for nucleating new actin filaments, which are essential for various cellular processes, including cell motility, endocytosis, and phagocytosis.
This compound functions by binding to a hydrophobic pocket on the Arp3 subunit of the Arp2/3 complex.[1][2] This binding event allosterically destabilizes the active conformation of the complex, thereby preventing it from initiating the formation of new actin filaments.[1][2] Importantly, studies have indicated that this compound is a reversible inhibitor , meaning its inhibitory effect can be removed by washing the compound out of the experimental system. This characteristic allows for the study of the dynamic recovery of actin-dependent processes.
Frequently Asked Questions (FAQs)
Q1: Is the inhibition of the Arp2/3 complex by this compound reversible?
A1: Yes, the inhibition of the Arp2/3 complex by this compound is considered reversible. This means that upon removal of this compound from the cell culture medium, the Arp2/3 complex can regain its function, leading to the restoration of actin nucleation and dependent cellular processes.
Q2: How long does it take for cellular functions to recover after this compound washout?
A2: The time required for the recovery of cellular functions after this compound washout can vary depending on several factors, including the cell type, the concentration of this compound used, the duration of the treatment, and the specific cellular process being monitored. It is recommended to perform a time-course experiment to determine the optimal recovery time for your specific experimental setup.
Q3: What is a typical concentration of this compound to use in cell-based assays?
A3: The effective concentration of this compound can vary between cell types and experimental conditions. A common starting point is in the range of 50-100 µM. However, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is a specific inhibitor of the Arp2/3 complex, some studies have suggested that at higher concentrations it may also affect microtubule assembly. Researchers should be mindful of this potential off-target effect and use the lowest effective concentration of this compound possible. Including appropriate controls in your experiments is essential to verify the specificity of the observed effects.
Experimental Protocols
Protocol: Washout Experiment to Assess the Reversibility of this compound Inhibition
This protocol provides a general framework for conducting a washout experiment to study the recovery of actin-dependent cellular functions after treatment with this compound.
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Fixation and permeabilization buffers (e.g., paraformaldehyde and Triton X-100)
-
Fluorescently labeled phalloidin (for actin staining)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed your cells of interest onto appropriate culture vessels (e.g., glass-bottom dishes or coverslips) and allow them to adhere and grow to the desired confluency.
-
This compound Treatment:
-
Prepare fresh culture medium containing the desired final concentration of this compound. Include a vehicle control (DMSO) at the same concentration as the this compound-treated samples.
-
Aspirate the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubate the cells for a predetermined duration to allow for the inhibition of the Arp2/3 complex. This time can range from 30 minutes to several hours, depending on the experimental goals.
-
-
Washout Procedure:
-
To initiate the washout, aspirate the this compound-containing or vehicle control medium.
-
Gently wash the cells three times with pre-warmed PBS to remove any residual inhibitor.
-
After the final wash, add fresh, pre-warmed complete culture medium (without this compound or DMSO).
-
-
Recovery Phase:
-
Return the cells to the incubator and allow them to recover for various time points (e.g., 15 min, 30 min, 1 hour, 2 hours, etc.).
-
-
Analysis of Actin Recovery:
-
At each recovery time point, fix, permeabilize, and stain the cells with fluorescently labeled phalloidin to visualize the F-actin cytoskeleton. Counterstain with a nuclear dye like DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the recovery of actin structures (e.g., lamellipodia, filopodia, stress fibers) using image analysis software. Compare the actin morphology in washout samples to the vehicle control and continuously treated samples.
-
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete recovery of actin-dependent functions after washout. | 1. Insufficient washout: Residual this compound may still be present. 2. Cellular stress or toxicity: The concentration of this compound or the treatment duration may have been too high. 3. Slow off-rate of the inhibitor: The dissociation of this compound from the Arp2/3 complex may be slow in your specific cell type. | 1. Increase the number of washes with pre-warmed PBS (e.g., 5 washes). 2. Perform a dose-response and time-course experiment to determine the optimal, non-toxic conditions. 3. Extend the recovery time points in your experiment. |
| High background fluorescence in actin staining. | 1. Incomplete removal of unbound phalloidin. 2. Non-specific binding of antibodies (if using). | 1. Increase the number of wash steps after phalloidin incubation. 2. Include a blocking step in your staining protocol and use appropriate antibody concentrations. |
| Variability between replicates. | 1. Inconsistent cell seeding density. 2. Inconsistent timing of treatment, washout, or fixation. 3. Uneven application of reagents. | 1. Ensure a uniform cell monolayer by proper cell counting and seeding techniques. 2. Standardize all incubation times and procedural steps. 3. Gently add and remove solutions to avoid detaching cells. |
| Cells detach during the washout procedure. | 1. Harsh washing technique. 2. Weak cell adhesion. | 1. Be gentle when adding and aspirating liquids. Use a multichannel pipette for even fluid exchange. 2. Ensure proper coating of culture vessels if necessary for your cell type. |
Visualizations
Caption: Mechanism of Arp2/3 complex inhibition by this compound.
Caption: General workflow for a this compound washout experiment.
References
Technical Support Center: CK-869 Efficacy and Serum Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum concentration on the efficacy of CK-869, a known inhibitor of the Arp2/3 complex.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the Actin-Related Protein 2/3 (Arp2/3) complex.[1][2][3] The Arp2/3 complex is a crucial component of the cellular machinery responsible for nucleating branched actin filaments.[1][2] this compound functions by binding to a pocket on the Arp3 subunit, which allosterically destabilizes the interface between Arp2 and Arp3.[1][2] This prevents the conformational change required for the complex's activation and subsequent actin nucleation.
Q2: How does the presence of serum in my cell culture media affect the apparent efficacy of this compound?
A2: Serum contains a high concentration of proteins, with albumin being the most abundant. Many small molecule drugs, including potentially this compound, can bind to these serum proteins. This binding is a reversible equilibrium, but it effectively sequesters the drug, reducing its free concentration in the media. Only the unbound, free fraction of the drug is available to interact with its target, the Arp2/3 complex. Consequently, the presence of serum can lead to a decrease in the apparent potency of this compound, manifesting as an increase in the observed IC50 value.
Q3: I'm observing a lower-than-expected efficacy of this compound in my cell-based assays compared to biochemical assays. Could serum be the cause?
A3: Yes, this is a common observation. Biochemical assays are often performed in serum-free buffer systems, where the entire concentration of this compound is available to interact with the purified Arp2/3 complex. In contrast, cell-based assays are typically conducted in media containing fetal bovine serum (FBS) or other serum types to maintain cell health. The proteins in the serum will bind to this compound, reducing its free concentration and thus its inhibitory activity on the Arp2/3 complex within the cells. It is crucial to consider this discrepancy when comparing data from different assay formats.
Q4: Are there any known off-target effects of this compound that I should be aware of?
A4: Yes. At higher concentrations (e.g., 50 µM), this compound has been reported to directly suppress microtubule (MT) assembly, independent of its effect on the actin cytoskeleton.[4] This can lead to a decrease in microtubule networks. Therefore, it is important to use the lowest effective concentration of this compound and to include appropriate controls to monitor microtubule integrity if off-target effects are a concern for your specific experiment.
Q5: Can the specific isoforms of the Arp2/3 complex in my cell line affect this compound's efficacy?
A5: Yes, the inhibitory effect of this compound can be dependent on the subunit composition of the Arp2/3 complex.[5][6] For example, this compound has been shown to inhibit Arp3-containing complexes but not Arp3B-containing iso-complexes.[6][7] Therefore, the relative expression levels of different Arp2/3 isoforms in your cell line could influence the observed potency of the inhibitor.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound across different experiments.
| Potential Cause | Troubleshooting Step |
| Variable Serum Concentration | Ensure that the percentage of serum in your cell culture media is kept consistent across all experiments. Even small variations can alter the free concentration of this compound. |
| Different Serum Lots | Serum composition can vary between lots, leading to differences in protein binding. If possible, use the same lot of serum for a complete set of experiments. If you must switch lots, consider performing a bridging experiment to compare the effect of the new lot on your IC50 value. |
| Cell Density | High cell densities can sometimes lead to increased metabolism or non-specific binding of the compound. Standardize your cell seeding density for all assays. |
| Inaccurate Compound Dilutions | Prepare fresh serial dilutions of this compound for each experiment from a concentrated stock solution. Verify the concentration of your stock solution periodically. |
Issue 2: this compound appears less potent in the presence of serum.
| Potential Cause | Troubleshooting Step |
| Serum Protein Binding | This is the most likely cause. The serum proteins bind to this compound, reducing its free, active concentration. |
| Actionable Solution | Quantify the effect of serum on this compound potency by performing a dose-response experiment in the presence of varying concentrations of serum (e.g., 0%, 2%, 5%, 10%). This will allow you to determine the shift in the IC50 value and to estimate the extent of serum protein binding. |
| Alternative | If your experimental system allows, consider reducing the serum concentration or using a serum-free medium for the duration of the drug treatment. However, be mindful of the potential impact on cell health and physiology. |
Data Presentation
Table 1: Illustrative Impact of Serum Concentration on this compound IC50 Value in a Cell-Based Assay
| Serum Concentration (%) | Apparent IC50 of this compound (µM) | Fold Shift in IC50 (relative to 0% serum) |
| 0 | 10 | 1.0 |
| 2 | 18 | 1.8 |
| 5 | 35 | 3.5 |
| 10 | 65 | 6.5 |
Note: This data is illustrative and intended to demonstrate the expected trend. Actual values will vary depending on the cell type, assay conditions, and specific serum lot used.
Experimental Protocols
Protocol 1: Determining the Effect of Serum on this compound IC50
Objective: To quantify the impact of serum protein binding on the efficacy of this compound by measuring the shift in the half-maximal inhibitory concentration (IC50) in the presence of varying serum concentrations.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium (with a defined base serum concentration, e.g., 10% FBS)
-
Serum-free cell culture medium
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
Cell viability or proliferation assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Methodology:
-
Cell Seeding: Seed your cells in 96-well plates at a predetermined optimal density and allow them to adhere and grow overnight.
-
Preparation of Serum-Containing Media: Prepare different batches of cell culture medium containing varying final concentrations of FBS (e.g., 0%, 2%, 5%, and 10%).
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in each of the prepared serum-containing media. It is recommended to perform a 2 to 3-fold serial dilution to cover a wide concentration range (e.g., from 100 µM down to 0.1 µM). Include a vehicle control (e.g., DMSO) for each serum condition.
-
Cell Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound and serum.
-
Incubation: Incubate the plates for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Efficacy Readout: At the end of the incubation period, measure the desired endpoint (e.g., cell viability, proliferation, or a specific marker of Arp2/3 activity) using your chosen assay system.
-
Data Analysis:
-
Normalize the data for each serum condition to the corresponding vehicle control (set as 100% activity or viability).
-
Plot the normalized response versus the log of the this compound concentration for each serum condition.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value for each serum concentration.
-
Calculate the fold shift in IC50 by dividing the IC50 value in the presence of serum by the IC50 value in the absence of serum.
-
Visualizations
Caption: Impact of serum proteins on this compound availability and activity.
Caption: Workflow for determining the effect of serum on this compound IC50.
References
- 1. Determination of serum protein binding affinity of inhibitors from analysis of concentration-response plots in biochemical activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of Human Serum Albumin on Oritavancin In Vitro Activity against Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. Arp2/3 complex is required for actin polymerization during platelet shape change - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. Serum albumin: clinical significance of drug binding and development as drug delivery vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digitalcommons.linfield.edu [digitalcommons.linfield.edu]
Addressing variability in CK-869 potency between batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential variability in the potency of the Arp2/3 complex inhibitor, CK-869, between different batches.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: this compound is a cell-permeable small molecule inhibitor of the Actin-Related Protein 2/3 (Arp2/3) complex.[1][2] The Arp2/3 complex is a crucial protein assembly that nucleates the formation of branched actin filaments, which are essential for cellular processes like cell migration, lamellipodia formation, and phagocytosis.[3][4][5] this compound functions by binding to a specific pocket on the Arp3 subunit of the complex. This binding allosterically destabilizes the active conformation of the Arp2/3 complex, preventing it from efficiently nucleating new actin filaments.[6][7][8]
Q2: What is the expected IC50 value for this compound?
A: The reported half-maximal inhibitory concentration (IC50) for this compound can vary depending on the experimental system. Published values include an IC50 of 7 µM for the inhibition of Listeria monocytogenes actin "comet tail" formation in infected SKOV3 cells and an IC50 of 11 µM for inhibiting actin polymerization mediated by the bovine Arp2/3 complex in biochemical assays.[2][9] It is important to establish a baseline IC50 within your specific experimental setup.
Q3: Why might I observe different potency with a new batch of this compound?
A: Batch-to-batch variability in the potency of small molecules like this compound can arise from several factors. These may include minor differences in purity (e.g., >98% vs. >99.5%), the presence of inactive isomers, or variations in the physical form (e.g., crystalline structure) that could affect solubility. It is standard practice to perform a quality control (QC) experiment to verify the potency of each new lot before its use in critical experiments.[10]
Q4: How should I properly store and handle this compound to ensure its stability?
A: Proper storage is critical for maintaining the potency of this compound. The solid compound should be stored at -20°C for long-term stability, with some suppliers indicating stability for at least four years at this temperature.[11] For stock solutions, dissolve this compound in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-100 mM).[2][9] These stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C (for up to 1 year) or -80°C (for up to 2 years).[1] When preparing working solutions, it is recommended to prepare them fresh for each experiment.[1]
Q5: Could my cell type or experimental system influence the observed potency of this compound?
A: Yes, the cellular context can significantly impact this compound's apparent potency. Mammalian cells can express different isoforms of the Arp2/3 complex subunits, such as Arp3/Arp3B and ArpC1A/ArpC1B.[12][13] Recent studies have shown that this compound's inhibitory activity is dependent on this isoform composition. For instance, this compound effectively inhibits Arp3-containing complexes but not those containing the Arp3B isoform.[12][13][14] Therefore, the relative expression levels of these isoforms in your specific cell line can lead to variations in experimental outcomes.
Q6: Are there any known off-target effects for this compound that could affect my results?
A: While this compound is a valuable tool for studying Arp2/3-dependent processes, researchers should be aware of potential off-target effects. One study reported that this compound and its analog CK-548 can directly suppress microtubule assembly in vitro and in vivo, independent of the Arp2/3 complex.[15] This effect was observed at concentrations commonly used to inhibit Arp2/3 (e.g., 50 µM).[15] If your experiments yield unexpected phenotypes related to microtubule-dependent processes, this off-target activity should be considered.
Troubleshooting Guide for this compound Potency
Issue 1: Observed IC50 is significantly higher than the expected range.
| Possible Cause | Troubleshooting Steps & Recommendations |
| Compound Degradation | 1. Verify Storage: Ensure the solid compound and DMSO stock solutions have been stored at the correct temperatures (-20°C or -80°C) and protected from light.[1][2] 2. Avoid Freeze-Thaw Cycles: Use fresh, single-use aliquots for each experiment. 3. Prepare Fresh Solutions: Prepare working dilutions from the stock solution immediately before use.[1] |
| Inaccurate Concentration | 1. Check Calculations: Double-check all molarity and dilution calculations. 2. Confirm Solubility: Ensure this compound is fully dissolved in DMSO before making aqueous dilutions. Sonication may aid dissolution if precipitation occurs.[1] 3. Calibrate Pipettes: Verify the accuracy of all pipettes used for preparing stock and working solutions. |
| Assay-Specific Factors | 1. Cell Health & Passage: Use cells that are healthy and within a consistent, low passage number range, as cellular characteristics can change over time in culture. 2. Reagent Quality: Ensure all other reagents (e.g., media, serum, activators) are of high quality and not expired. 3. Optimize Incubation Time: Determine the optimal treatment duration for your specific assay, as the effect of the inhibitor may be time-dependent. |
Issue 2: High variability in results between experiments or between old and new batches.
| Possible Cause | Troubleshooting Steps & Recommendations |
| Batch-to-Batch Variability | 1. Perform Quality Control: Before using a new batch, perform a dose-response experiment in a standardized functional assay (e.g., a wound healing/cell migration assay) and compare the IC50 to the previous, validated batch. See Protocol 2 for an example.[10] 2. Request Certificate of Analysis (CoA): Review the CoA for the new batch and compare the purity specifications to the previous one. |
| Inconsistent Experimental Conditions | 1. Standardize Protocols: Ensure all experimental parameters (cell seeding density, treatment times, reagent concentrations, etc.) are kept consistent across all experiments. 2. Use Controls: Always include positive and negative controls in your experiments. A vehicle control (e.g., DMSO) is essential, and an inactive analog, if available, can help confirm on-target effects.[16] |
| Biological Differences | 1. Consider Arp2/3 Isoforms: Be aware that different cell lines may have varying sensitivity to this compound due to the expression of different Arp2/3 complex isoforms (e.g., Arp3 vs. Arp3B).[12][13] 2. Characterize Your System: If results are consistently different from published data, consider verifying the expression of key Arp2/3 subunits in your cell model. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound from the literature.
| Assay Type | System/Organism | Reported IC50 |
| Actin Comet Tail Inhibition | Listeria monocytogenes in SKOV3 cells | 7 µM[2][11] |
| Actin Polymerization Assay | Bovine Arp2/3 Complex | 11 µM[2][9] |
| Actin Polymerization Assay | Human Arp2/3 Complex | 11 µM[17] |
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare stable, concentrated stock solutions and accurate working dilutions of this compound.
Materials:
-
This compound powder (e.g., >98% purity)[2]
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Appropriate cell culture medium or assay buffer
Methodology:
-
Stock Solution Preparation (e.g., 50 mM): a. Allow the vial of this compound powder (MW: 394.28 g/mol ) to equilibrate to room temperature before opening to prevent condensation. b. Aseptically add the appropriate volume of DMSO to the vial to achieve the desired concentration. For example, to make a 50 mM stock from 5 mg of this compound: Volume (µL) = (5 mg / 394.28 g/mol) * (1 / 50 mM) * 1,000,000 µL/L = 253.6 µL. Add 253.6 µL of DMSO. c. Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used if necessary.[1]
-
Aliquoting and Storage: a. Dispense the stock solution into small, single-use aliquots (e.g., 5-10 µL) in sterile, low-retention microcentrifuge tubes. b. Store the aliquots protected from light at -20°C for up to one year or at -80°C for up to two years.[1]
-
Working Solution Preparation: a. On the day of the experiment, thaw a single aliquot of the stock solution. b. Perform serial dilutions in your experimental buffer or cell culture medium to achieve the final desired concentrations. c. Ensure the final concentration of DMSO in the assay is consistent across all conditions (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).
Protocol 2: Quality Control of New this compound Batches via Wound Healing Assay
Objective: To functionally validate the potency of a new batch of this compound by comparing its effect on cell migration to a previously validated batch.
Methodology:
-
Cell Seeding: Seed a highly migratory cell line (e.g., MDA-MB-231, HT1080) into 24-well plates at a density that will form a confluent monolayer within 24-48 hours.
-
Creating the Wound: Once cells are fully confluent, create a uniform "scratch" or wound in the center of each well using a sterile p200 pipette tip.
-
Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove dislodged cells and debris.
-
Treatment: a. Prepare a series of dilutions for both the "new batch" and the "reference batch" of this compound in complete medium. A suggested concentration range is 0 µM (vehicle), 1 µM, 3 µM, 10 µM, 30 µM, and 100 µM. b. Add the treatment media to the appropriate wells.
-
Imaging (Time 0): Immediately after adding the treatment, acquire images of the wounds in each well using a phase-contrast microscope.
-
Incubation: Incubate the plate under standard cell culture conditions (37°C, 5% CO2) for a period that allows for significant wound closure in the vehicle control group (e.g., 12-24 hours).
-
Imaging (Final Time): Acquire final images of the same wound areas.
-
Analysis: a. Measure the area of the wound at T=0 and T=Final for each condition. b. Calculate the percent wound closure for each concentration. c. Plot the percent wound closure against the log of the this compound concentration for both batches and determine the IC50 for each. The IC50 values should be comparable for the new batch to be considered valid.
Visualizations
Caption: Arp2/3 complex activation pathway and its inhibition by this compound.
Caption: Experimental workflow for troubleshooting this compound potency issues.
Caption: Logical relationships of potential causes for this compound variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CK869, Actin-related protein 2/3 (Arp2/3) complex inhibitor (CAS 388592-44-7) | Abcam [abcam.com]
- 3. Function and regulation of the Arp2/3 complex during cell migration in diverse environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arp2/3 complex - Wikipedia [en.wikipedia.org]
- 5. Role and mechanism of actin-related protein 2/3 complex signaling in cancer invasion and metastasis: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecules CK-666 and this compound inhibit actin-related protein 2/3 complex by blocking an activating conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small molecules CK-666 and this compound inhibit Arp2/3 complex by blocking an activating conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Arp2/3 inhibitor | Probechem Biochemicals [probechem.com]
- 10. public.powerdms.com [public.powerdms.com]
- 11. caymanchem.com [caymanchem.com]
- 12. embopress.org [embopress.org]
- 13. biorxiv.org [biorxiv.org]
- 14. CK-666 and this compound differentially inhibit Arp2/3 iso-complexes | Crick [crick.ac.uk]
- 15. Use of CK-548 and this compound as Arp2/3 complex inhibitors directly suppresses microtubule assembly both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CK 869 (CAS 388592-44-7): R&D Systems [rndsystems.com]
CK-869 degradation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use, storage, and troubleshooting of CK-869, a potent inhibitor of the Arp2/3 complex.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable small molecule inhibitor of the Actin-Related Protein 2/3 (Arp2/3) complex.[1][2] Its chemical name is 2-(3-Bromophenyl)-3-(2,4-dimethoxyphenyl)-4-thiazolidinone. The Arp2/3 complex is a key regulator of actin cytoskeleton dynamics, responsible for nucleating new actin filaments from the sides of existing filaments, leading to the formation of a branched actin network. This process is crucial for various cellular functions, including cell migration, endocytosis, and phagocytosis.
This compound functions by binding to a hydrophobic pocket on the Arp3 subunit of the Arp2/3 complex. This binding event allosterically destabilizes the active conformation of the complex, thereby preventing it from initiating the formation of new actin branches.
Q2: What are the recommended storage conditions for this compound?
Proper storage of this compound is critical to maintain its stability and efficacy. Recommendations may vary slightly between suppliers, but the following guidelines are generally applicable.
Data Presentation: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Supplier Recommendations |
| Solid (Powder) | -20°C | ≥ 4 years | Store desiccated.[3] |
| +4°C | Short-term | Refer to supplier for specific duration.[4] | |
| Stock Solution (in DMSO) | -80°C | Up to 2 years | Aliquot to avoid repeated freeze-thaw cycles.[1][5] |
| -20°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1][5] |
Important Note: Always refer to the Certificate of Analysis provided by your specific supplier for batch-specific storage recommendations.
Q3: How should I prepare stock solutions of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[4][6] It is practically insoluble in aqueous solutions like water or ethanol.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 394.28 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.94 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex or gently warm the solution (e.g., in a 37°C water bath) until the compound is completely dissolved. Ensure the solution is clear before use.
-
It is highly recommended to use fresh, anhydrous DMSO as moisture can reduce the solubility of this compound.[2]
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
-
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound.
Q4: I am not observing the expected inhibitory effect of this compound in my cell-based assay. What could be the problem?
Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
Mandatory Visualization: Troubleshooting Workflow for Ineffective this compound Treatment
Caption: A logical workflow for troubleshooting experiments where this compound shows little to no effect.
-
Suboptimal Concentration: The effective concentration of this compound can vary between cell types and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
-
Improper Stock Solution Preparation or Storage: As mentioned, this compound is susceptible to degradation if not stored correctly. Repeated freeze-thaw cycles or the use of old, non-anhydrous DMSO can compromise its activity. Prepare fresh stock solutions and store them properly.
-
Cell Type and Arp2/3 Isoform Specificity: The expression levels and isoform composition of the Arp2/3 complex can differ between cell types. Some isoforms may be less sensitive to this compound.
-
Compound Degradation: this compound, being a thiazolidinone derivative, may be susceptible to hydrolysis, especially in aqueous media over extended incubation times. While specific data for this compound is limited, the thiazolidinone ring can be cleaved under certain conditions. It is also advisable to protect solutions from prolonged exposure to light to prevent potential photodegradation.
Q5: I am observing unexpected or off-target effects in my experiment. What should I do?
While this compound is a relatively specific inhibitor of the Arp2/3 complex, off-target effects can occur, particularly at higher concentrations.
-
Microtubule Disruption: At concentrations of 50 µM and higher, this compound has been reported to directly suppress microtubule assembly, independent of its effects on the actin cytoskeleton. This can lead to a dramatic decrease in microtubule networks. If your experimental phenotype could be related to microtubule disruption, consider using a lower concentration of this compound or a different Arp2/3 inhibitor, such as CK-666, which has not been reported to have the same effect on microtubules.
-
Cytotoxicity: Although generally not considered highly toxic at effective concentrations, high doses or prolonged exposure to this compound could lead to cytotoxicity in some cell lines. It is crucial to perform a viability assay (e.g., MTT or Trypan Blue exclusion) to ensure that the observed phenotype is not a result of cell death.
-
Lot-to-Lot Variability: As with any chemical compound, there can be variability between different manufacturing batches. If you are experiencing inconsistent results, it may be beneficial to test a new lot of the compound.
Mandatory Visualization: Signaling Pathway of Arp2/3 Complex Inhibition by this compound
Caption: Simplified signaling pathway illustrating how this compound inhibits the Arp2/3 complex, preventing the formation of branched actin networks.
This technical support center provides a foundation for the effective use of this compound. For further, more specific inquiries, consulting the primary literature and the manufacturer's documentation is always recommended.
References
- 1. Use of CK-548 and this compound as Arp2/3 complex inhibitors directly suppresses microtubule assembly both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CK-666 and this compound differentially inhibit Arp2/3 iso-complexes | Crick [crick.ac.uk]
- 5. biorxiv.org [biorxiv.org]
- 6. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
CK-869 Technical Support Center: Mitigating Impacts on Cell Adhesion
Welcome to the technical support center for CK-869. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and mitigate the impact of the Arp2/3 complex inhibitor, this compound, on cell adhesion in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during cell adhesion experiments involving this compound in a question-and-answer format.
Q1: After treating my cells with this compound, I observe a significant decrease in cell attachment and increased cell rounding. Is this expected, and how can I mitigate it?
A1: Yes, this is a potential and known consequence of this compound treatment. This compound inhibits the Arp2/3 complex, which is crucial for the formation of lamellipodia, actin-rich protrusions that are essential for the initial stages of cell spreading and adhesion.[1] Inhibition of this process can lead to weakened cell adhesion and a rounded morphology in some cell types.[2]
Troubleshooting Steps:
-
Optimize this compound Concentration: The effect of this compound is dose-dependent. It is crucial to perform a dose-response experiment to find the minimal concentration that effectively inhibits your process of interest (e.g., cell migration) without causing excessive cell detachment.
-
Pre-coat Culture Surfaces: Enhance initial cell attachment by pre-coating your culture plates or coverslips with extracellular matrix (ECM) proteins like fibronectin, collagen, or laminin. This provides more binding sites for integrins and can help compensate for the weakened actin-driven adhesion.
-
Allow for Initial Adhesion: Plate your cells and allow them to adhere and spread for a few hours before adding this compound to the culture medium. This ensures that strong focal adhesions are established before the actin cytoskeleton is perturbed.
-
Consider the Cell Type: The effect of this compound can vary between cell types due to differences in the expression of Arp2/3 complex isoforms.[3][4] Some cells may be inherently more sensitive to its effects on adhesion.
Q2: I am observing unexpected changes in cell morphology and cytoskeletal organization that don't seem to be solely related to Arp2/3 inhibition. What could be the cause?
A2: A significant off-target effect of this compound is its ability to directly suppress microtubule assembly, independent of its action on the Arp2/3 complex.[5][6] Treatment with higher concentrations of this compound (e.g., 50 μM) can lead to a dramatic decrease in microtubule networks.[5] This can profoundly impact cell shape, polarity, and intracellular trafficking, which can indirectly affect cell adhesion.
Troubleshooting Steps:
-
Use the Lowest Effective Concentration: As mentioned previously, a thorough dose-response analysis is critical to minimize off-target effects on microtubules.
-
Include a Microtubule-Specific Control: Treat cells with a known microtubule-disrupting agent (e.g., nocodazole) at a concentration that produces a similar phenotype to what you observe with this compound. This will help to dissect the effects of microtubule disruption from Arp2/3 inhibition.
-
Immunofluorescence Analysis: Stain cells treated with this compound for both F-actin (using phalloidin) and α-tubulin to visualize the effects on both cytoskeletal systems simultaneously.
-
Consider CK-666 as an Alternative: CK-666 is another widely used Arp2/3 inhibitor that has not been reported to have the same direct effect on microtubule assembly.[6] However, be aware that CK-666 and this compound can have different inhibitory effects depending on the specific isoforms of the Arp2/3 complex present in your cells.[3][4][7]
Q3: My results with this compound are inconsistent across different cell lines. Why is this happening?
A3: The mammalian Arp2/3 complex exists as eight different iso-complexes due to the presence of different isoforms of three of its subunits (Arp3, ArpC1, and ArpC5).[3][4] this compound and the related inhibitor CK-666 have been shown to differentially inhibit these various iso-complexes.[3][4][7] For instance, this compound can inhibit ArpC1B-containing complexes, while CK-666 cannot.[3][7] Therefore, the cellular response to this compound can be highly dependent on the specific repertoire of Arp2/3 isoforms expressed in a particular cell line.
Troubleshooting Steps:
-
Characterize Arp2/3 Isoform Expression: If feasible, use techniques like quantitative PCR (qPCR) or Western blotting with isoform-specific antibodies to determine the relative expression levels of ArpC1A, ArpC1B, Arp3, and Arp3B in your cell lines of interest. This can provide a molecular basis for the observed differential sensitivities.
-
Empirical Testing: When working with a new cell line, it is essential to empirically determine its sensitivity to this compound through functional assays like migration or lamellipodia formation assays.
-
Careful Interpretation of Results: Be cautious when comparing results obtained with this compound across different cell types and be mindful that the observed effects may be linked to the specific Arp2/3 iso-complexes being targeted.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound from published studies.
Table 1: Effect of this compound on Cell Migration
| Cell Type | This compound Concentration (μM) | Observation | Reference |
| MCF 10A | 25-50 | Decreased instantaneous velocity of motile cells to ~0.15 µm/min. | [8] |
| MCF 10A | 25-50 | Reduced fraction of directionally persistent motile cells to ~5%. | [8] |
| M-1 (murine kidney) | 200 | Drastically affected cell motility rate. | [1] |
Table 2: Effect of this compound on Lamellipodia Formation
| Cell Type | This compound Concentration (μM) | Observation | Reference |
| MCF 10A | 50 | Lamellipodia formation decreases to 5%. | [8] |
| M-1 (murine kidney) | 100-200 | Inhibited formation of lamellipodia. | [1] |
Key Experimental Protocols
Below are detailed methodologies for key experiments to assess the impact of this compound on cell adhesion.
Protocol 1: Cell Spreading Assay
This assay quantifies the ability of cells to spread on a substrate, a process dependent on actin cytoskeleton dynamics.
-
Plate Coating: Coat 24-well plates with an appropriate ECM protein (e.g., 10 µg/mL fibronectin in PBS) for 1 hour at 37°C. Wash twice with PBS.
-
Cell Seeding: Seed cells at a low density (e.g., 2 x 10^4 cells/well) in complete medium.
-
This compound Treatment: Add this compound at various concentrations (e.g., 0, 10, 25, 50 µM) to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
Fixation and Staining:
-
Gently wash the cells with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
Stain for F-actin with a fluorescently-labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488) for 30 minutes.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Measure the area of individual cells using image analysis software (e.g., ImageJ).
-
Calculate the average cell area for each treatment condition. A decrease in cell area indicates an inhibition of cell spreading.
-
Protocol 2: Immunofluorescence Staining of Focal Adhesions
This protocol allows for the visualization and quantification of focal adhesions, which are key structures in cell-matrix adhesion.
-
Cell Culture and Treatment: Grow cells on glass coverslips coated with an ECM protein. Treat with this compound at the desired concentrations for the appropriate duration.
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block with 1% BSA in PBS for 1 hour to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with a primary antibody against a focal adhesion marker (e.g., anti-vinculin or anti-paxillin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Mount the coverslips on microscope slides with an anti-fade mounting medium. Acquire images using a fluorescence or confocal microscope.
-
Quantitative Analysis: Use image analysis software to quantify the number, size, and distribution of focal adhesions per cell.
Protocol 3: Cell Adhesion Assay (Crystal Violet Staining)
This assay measures the number of adherent cells after a defined incubation period.
-
Plate Coating: Coat a 96-well plate with an ECM protein and block with 1% BSA.
-
Cell Preparation: Resuspend cells in serum-free medium containing different concentrations of this compound or vehicle control.
-
Cell Seeding: Add 100 µL of the cell suspension to each well (e.g., 5 x 10^4 cells/well).
-
Adhesion Incubation: Incubate the plate at 37°C for a short period (e.g., 30-60 minutes) to allow for adhesion.
-
Washing: Gently wash the wells twice with PBS to remove non-adherent cells.
-
Fixation and Staining:
-
Fix the adherent cells with 4% paraformaldehyde for 15 minutes.
-
Stain with 0.5% crystal violet solution for 20 minutes.
-
-
Washing and Solubilization: Wash the wells thoroughly with water and allow them to dry. Solubilize the stain by adding 100 µL of 10% acetic acid to each well.
-
Quantification: Measure the absorbance at 590 nm using a plate reader. A lower absorbance indicates reduced cell adhesion.
Visualizations
The following diagrams illustrate key concepts related to the action of this compound.
Caption: Signaling pathway of this compound's impact on cell adhesion.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Logical relationships of this compound's effects on cells.
References
- 1. Use of CK-548 and this compound as Arp2/3 complex inhibitors directly suppresses microtubule assembly both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Poor Adherent Cell Attachment Troubleshooting [sigmaaldrich.com]
- 7. Step-by-step quantitative analysis of focal adhesions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Optimizing CK-869 Treatment: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for CK-869 treatment. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a cell-permeable small molecule inhibitor of the Actin-Related Protein 2/3 (Arp2/3) complex. It binds to a hydrophobic pocket on the Arp3 subunit, which allosterically destabilizes the active conformation of the complex. This prevents the nucleation of new actin filaments, thereby inhibiting the formation of branched actin networks that are crucial for cellular processes like motility and lamellipodia formation.
Q2: What is a typical starting concentration and incubation time for this compound in cell-based assays?
A2: A common starting point for this compound concentration is in the range of 50-100 µM. Incubation times can vary significantly depending on the cell type and the specific biological process being investigated, ranging from 15 minutes to several hours. For instance, treatment of THP-1 monocyte cells with 100 µM CK-636 (a related compound) for 15 minutes has been shown to reduce podosome formation.[1] In other studies, cells have been treated for 60 minutes or longer to observe effects on viral-induced actin assembly or cell motility.[2]
Q3: How do I determine the optimal incubation time for my specific experiment?
A3: The optimal incubation time for this compound treatment is a balance between achieving maximal inhibition of the Arp2/3 complex and minimizing off-target effects and cytotoxicity. A time-course experiment is the most effective method to determine this. This involves treating your cells with a fixed concentration of this compound and assessing the desired phenotype at multiple time points (e.g., 15 min, 30 min, 1 hr, 2 hrs, 4 hrs). The optimal time will be the earliest point at which a maximal and stable effect is observed.
Q4: Are there known off-target effects for this compound?
A4: Yes. At concentrations of 50 µM, this compound has been shown to directly suppress microtubule (MT) assembly, independent of its effects on the actin cytoskeleton.[3] This can lead to a dramatic decrease in microtubule networks. Therefore, it is crucial to include appropriate controls to ensure that the observed phenotype is a result of Arp2/3 inhibition and not due to effects on microtubules.
Q5: Does this compound inhibit all Arp2/3 complexes equally?
A5: No. The inhibitory effect of this compound can depend on the isoform composition of the Arp2/3 complex. For example, this compound inhibits Arp2/3 complexes containing the Arp3 subunit but not those containing the Arp3B isoform.[4][5] This is an important consideration when working with cell types that may express different Arp2/3 isoforms.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect on actin-dependent processes. | 1. Insufficient incubation time: The treatment duration may not be long enough for the inhibitor to exert its effect. 2. Suboptimal concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions. 3. Cell type resistance: The cells may have a low permeability to the compound or express Arp2/3 isoforms that are not effectively inhibited by this compound. | 1. Perform a time-course experiment to determine the optimal incubation period. 2. Perform a dose-response experiment to identify the effective concentration range. 3. Verify the expression of Arp2/3 isoforms in your cell line. Consider using a different Arp2/3 inhibitor, such as CK-666, which has a different binding site and may have different isoform specificity. |
| Observed phenotype is inconsistent with Arp2/3 inhibition (e.g., unexpected changes in cell shape, mitotic defects). | 1. Off-target effects: this compound may be affecting other cellular components, most notably the microtubule cytoskeleton.[3] 2. Cytotoxicity: Prolonged incubation or high concentrations may lead to cell death. | 1. Perform control experiments by visualizing the microtubule network (e.g., via immunofluorescence of α-tubulin) to assess any disruptions. 2. Reduce the concentration of this compound or the incubation time. 3. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess cytotoxicity at the working concentration and incubation time. |
| High variability between replicate experiments. | 1. Inconsistent cell culture conditions: Variations in cell density, passage number, or growth phase can affect cellular responses. 2. Inaccurate drug preparation: The inhibitor may not be fully dissolved or may degrade over time. | 1. Standardize cell seeding density and ensure cells are in a consistent growth phase for all experiments. 2. Prepare fresh stock solutions of this compound in DMSO and ensure complete dissolution before diluting in culture medium. Store stock solutions appropriately. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines a general procedure to identify the optimal incubation duration for this compound treatment in a cell-based assay.
Materials:
-
Cells of interest cultured on appropriate plates/coverslips
-
This compound (stock solution in DMSO)
-
Cell culture medium
-
Phalloidin conjugated to a fluorescent dye (for actin staining)
-
Fixation and permeabilization buffers
-
Fluorescence microscope
Procedure:
-
Seed cells at a consistent density and allow them to adhere and grow to the desired confluency.
-
Prepare a working solution of this compound in pre-warmed cell culture medium at the desired final concentration (e.g., 100 µM).
-
Treat the cells with the this compound working solution for a range of time points (e.g., 15 min, 30 min, 1 hr, 2 hrs, 4 hrs). Include a DMSO-treated vehicle control for the longest time point.
-
At each time point, fix, permeabilize, and stain the cells with fluorescently labeled phalloidin to visualize the F-actin cytoskeleton.
-
Image the cells using a fluorescence microscope.
-
Analyze the images for the desired phenotype (e.g., loss of lamellipodia, reduction in cell migration). The optimal incubation time is the shortest duration that produces a maximal and consistent effect.
Protocol 2: Control Experiment for Microtubule Integrity
This protocol is essential to verify that the observed effects of this compound are not due to off-target disruption of the microtubule network.
Materials:
-
Cells of interest cultured on coverslips
-
This compound (stock solution in DMSO)
-
Nocodazole (positive control for microtubule disruption)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
Fixation and permeabilization buffers
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and grow to the desired confluency.
-
Treat cells with:
-
Vehicle control (DMSO)
-
This compound at the working concentration and optimal incubation time determined in Protocol 1.
-
Nocodazole at a concentration known to disrupt microtubules (e.g., 10 µM) for the same duration as the this compound treatment.
-
-
Fix, permeabilize, and perform immunofluorescence staining for α-tubulin.
-
Image the microtubule network in all conditions using a fluorescence microscope.
-
Compare the microtubule morphology in this compound-treated cells to the vehicle and nocodazole-treated controls. Intact and well-organized microtubules in the this compound treated sample suggest the primary effect is on the actin cytoskeleton.
Visualizations
Caption: Mechanism of this compound inhibition of the Arp2/3 complex.
Caption: Workflow for optimizing this compound incubation time.
References
- 1. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CK-666 and this compound differentially inhibit Arp2/3 iso-complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of CK-548 and this compound as Arp2/3 complex inhibitors directly suppresses microtubule assembly both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. embopress.org [embopress.org]
Validation & Comparative
A Comparative Guide to Arp2/3 Complex Inhibitors: CK-869 vs. CK-666 in Cell Motility
This guide provides a detailed comparison of two widely used small molecule inhibitors of the Actin-related protein 2/3 (Arp2/3) complex, CK-869 and CK-666. It is designed for researchers, scientists, and drug development professionals investigating cellular processes reliant on actin dynamics, such as cell motility and invasion. The content herein summarizes their distinct mechanisms of action, presents comparative experimental data on their effects on cell motility, and provides detailed protocols for relevant assays.
Introduction to Arp2/3 Complex Inhibition
The Arp2/3 complex is a crucial protein assembly that nucleates the formation of branched actin filaments, which are fundamental to the structure and dynamics of the lamellipodia at the leading edge of migrating cells.[1][2] By generating the protrusive force necessary for cell movement, the Arp2/3 complex is a key regulator of cell migration.[2] Small molecule inhibitors that target this complex are invaluable tools for dissecting the role of branched actin networks in various cellular and pathological processes, including cancer metastasis.[2][3]
CK-666 and this compound are two of the most common cell-permeable inhibitors used to probe the function of the Arp2/3 complex.[1][4][5] While both effectively inhibit the complex, they do so through distinct mechanisms and exhibit critical differences in their specificity towards various Arp2/3 isoforms, leading to divergent effects on cell motility depending on the cell type.[4][5][6]
Mechanism of Action: Distinct Binding and Inhibition
CK-666 and this compound inhibit the Arp2/3 complex by preventing the conformational change required for its activation, but they achieve this via different binding sites.[7][8]
-
CK-666: This inhibitor binds to a pocket at the interface between the Arp2 and Arp3 subunits.[4][7][9] This binding event stabilizes the Arp2/3 complex in its "splayed" or inactive conformation, physically preventing the movement of Arp2 and Arp3 into the active, filament-like state necessary for actin nucleation.[1][7][8]
-
This compound: In contrast, this compound binds to a hydrophobic pocket located solely on the Arp3 subunit.[4][7][10] This allosterically destabilizes the active conformation of the complex, thereby inhibiting its function.[1][7][8]
A critical distinction lies in their effects on the various isoforms of the Arp2/3 complex. In mammals, the complex can exist as eight different iso-complexes due to multiple genes encoding the Arp3, ArpC1, and ArpC5 subunits.[4][5][6]
-
CK-666 fails to inhibit the formation of actin branches by Arp2/3 complexes that contain the ArpC1B isoform.[4][5]
-
This compound can inhibit complexes containing ArpC1B but does not inhibit iso-complexes containing the Arp3B isoform.[4][5]
This isoform specificity is paramount for interpreting experimental results, as the relative expression of Arp2/3 subunits varies significantly across different cell and tissue types.[4][5][6] For example, immune cells like macrophages highly express ArpC1B, which explains their resistance to CK-666 in motility assays.[4]
Comparative Effects on Cell Motility
The differential effects of this compound and CK-666 on Arp2/3 isoforms lead to distinct outcomes in cell motility assays.
-
CK-666: The impact of CK-666 is highly cell-type dependent. In human glioma cells, CK-666 markedly inhibits cell migration in wound healing assays.[3] However, it has no significant impact on the motility or morphology of bone marrow-derived macrophages.[4][5] This is consistent with macrophages expressing low levels of the CK-666-sensitive ArpC1A isoform.[4] In some cell lines, very high concentrations of CK-666 are required to see an effect, and even then, it may not completely abolish Arp2/3-mediated actin polymerization.[4]
-
This compound: this compound generally shows broader and more potent effects. In MCF10A epithelial cells, this compound significantly impairs the directional persistence of migration and reduces cell velocity.[11] It effectively disrupts lamellipodia formation in multiple cell lines.[10] Paradoxically, in macrophages, this compound treatment leads to an increase in cell movement.[4] This is believed to result from weakened cell adhesion and increased contractility, a phenotype also observed in macrophages that genetically lack a functional Arp2/3 complex.[4] It is also important to note that this compound has been reported to have off-target effects, including the inhibition of microtubule assembly at high concentrations.[4][10]
Quantitative Data Summary
The following table summarizes quantitative data on the effects of this compound and CK-666 from various studies. Concentrations and observed effects can vary based on the cell line and experimental conditions.
| Parameter | CK-666 | This compound | Cell Type | Citation |
| Typical Concentration | 50-300 µM | 25-100 µM | General Cell-Based Assays | [4] |
| Wound Closure | Markedly inhibited (~39-57% of control) | Not specified | Human Glioma Cells (U251, LN229) | [3] |
| Macrophage Motility | No impact | Increased movement | Bone Marrow-Derived Macrophages | [4] |
| Directional Persistence | Not specified | Reduced to ~5% of motile cells (at 25-50 µM) | MCF10A Epithelial Cells | [11] |
| Migration Speed | Reduced | Reduced to ~0.15 µm/min | M-1 Kidney Cells, MCF10A Cells | [1][11] |
| Lamellipodia Formation | Inhibited | Inhibited | M-1 Kidney Cells, MCF10A Cells | [1][10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results when studying cell motility. Below are protocols for key assays.
This assay measures collective cell migration.
-
Cell Seeding: Plate cells in a 24-well plate and culture until they form a confluent monolayer.[12]
-
Scratch Creation: Using a sterile p200 pipette tip, create a linear "wound" or scratch down the center of the monolayer.[12]
-
Washing: Gently wash the well with PBS to remove detached cells.[12]
-
Inhibitor Treatment: Replace the PBS with fresh, serum-free or low-serum medium containing the desired concentration of this compound, CK-666, or a DMSO vehicle control.
-
Imaging: Immediately acquire an image of the scratch (Time 0) using a phase-contrast microscope. Place the plate back in the incubator.
-
Time-Lapse Analysis: Acquire images of the same field of view at regular intervals (e.g., every 4-8 hours) for 24-48 hours.
-
Data Quantification: Measure the area of the scratch at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the Time 0 area.
This assay is used to measure chemotaxis, or directional cell migration.
-
Chamber Preparation: Place Transwell inserts (e.g., 8 µm pore size, depending on cell type) into the wells of a 24-well plate.[13] For invasion assays, the inserts would first be coated with a layer of Matrigel.[14]
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[13][14]
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium. Perform a cell count.
-
Inhibitor Pre-treatment: Incubate the cell suspension with this compound, CK-666, or DMSO control for 30-60 minutes at 37°C.
-
Cell Seeding: Add the pre-treated cell suspension (e.g., 1x10^5 cells in 200 µL) to the upper chamber of the Transwell insert.[12]
-
Incubation: Incubate the plate for a period appropriate for the cell type (e.g., 12-24 hours) to allow for migration.[12]
-
Cell Removal: After incubation, carefully remove the non-migratory cells from the top side of the membrane using a cotton swab.[12]
-
Fixation and Staining: Fix the migrated cells on the bottom side of the membrane with a fixative (e.g., 4% paraformaldehyde) and stain with a dye such as crystal violet.[12]
-
Quantification: Wash the insert, allow it to dry, and count the stained cells in several microscopic fields. The number of cells is proportional to migratory activity.
Conclusion and Recommendations
This compound and CK-666 are both potent inhibitors of the Arp2/3 complex but are not interchangeable. Their utility depends heavily on the biological question and the specific cellular context.
-
CK-666 is useful for studying processes in cells known to predominantly express ArpC1A-containing Arp2/3 complexes. Its lack of effect in ArpC1B-expressing cells (like macrophages) can also be used as a tool to infer isoform-specific functions.[4]
-
This compound acts on a broader range of Arp2/3 isoforms and is often more potent in cell-based assays. However, researchers must be cautious of its potential off-target effects on microtubules and its paradoxical enhancement of motility in certain cell types.[4][10]
For any study, it is recommended to:
-
Determine the relative expression levels of Arp2/3 isoforms (specifically ArpC1A/B and Arp3A/B) in the cell type of interest if possible.
-
Use the lowest effective concentration to minimize off-target effects.
-
Whenever possible, complement pharmacological inhibition with genetic approaches (e.g., siRNA knockdown of an Arp2/3 subunit) to validate findings.[11]
By understanding the distinct molecular mechanisms and isoform specificities of these inhibitors, researchers can more accurately interpret their experimental data and advance our understanding of actin-driven cell motility.
References
- 1. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to CK-666 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. embopress.org [embopress.org]
- 5. embopress.org [embopress.org]
- 6. CK-666 and this compound differentially inhibit Arp2/3 iso-complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small molecules CK-666 and this compound inhibit Arp2/3 complex by blocking an activating conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular and pathophysiological consequences of Arp2/3 complex inhibition: role of inhibitory proteins and pharmacological compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell migration and cell invasion assay | GENOM BIO | GENOM Life & Health Holdings Group Co., Ltd.-GENOM BIO [en.genomcell.com]
- 13. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 14. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
Validating Arp2/3 Inhibition by CK-869: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CK-869, an inhibitor of the Arp2/3 complex, with alternative inhibitors. It includes supporting experimental data, detailed protocols for validation using Western blot, and visual diagrams of the involved signaling pathways and experimental workflows.
The Actin-Related Protein 2/3 (Arp2/3) complex is a crucial mediator of actin cytoskeleton dynamics, playing a pivotal role in cell motility, endocytosis, and other fundamental cellular processes.[1] Its inhibition is a key area of research for understanding and potentially controlling these functions. This guide focuses on the validation of Arp2/3 inhibition by the small molecule inhibitor this compound, offering a comparative analysis with other commonly used inhibitors and a detailed protocol for its validation via Western blotting.
Comparison of Arp2/3 Inhibitors
This compound is a potent inhibitor of the Arp2/3 complex, but it is not the only one available. A thorough understanding of its performance in comparison to other inhibitors is essential for selecting the appropriate tool for a given research question. The most common alternative is CK-666.
| Inhibitor | Mechanism of Action | IC50 | Key Distinctions & Considerations |
| This compound | Binds to a hydrophobic pocket on the Arp3 subunit, allosterically destabilizing the active conformation of the Arp2/3 complex.[2][3] | ~7 µM for human Arp2/3 complex.[4][5] | Can inhibit Arp2/3 complexes containing the ArpC1B isoform, which CK-666 cannot.[3][6] However, it does not inhibit Arp3B-containing complexes.[3][6][7] It has also been reported to directly suppress microtubule assembly at higher concentrations.[8] |
| CK-666 | Binds at the interface of Arp2 and Arp3, stabilizing the inactive state of the complex and preventing the conformational change required for activation.[3][9] | ~12 µM for human Arp2/3 complex.[10] | Does not inhibit Arp2/3 complexes containing the ArpC1B isoform.[3][6] This makes it a more specific tool for studying ArpC1A-dependent processes. It is generally considered less toxic to cells than this compound.[11] |
| Wiskostatin | Stabilizes the autoinhibited conformation of N-WASP, a nucleation-promoting factor (NPF), thereby preventing Arp2/3 complex activation.[10] | Varies depending on the NPF and cellular context. | Acts upstream of the Arp2/3 complex, targeting a specific activator. This can be useful for dissecting signaling pathways. |
Arp2/3 Signaling Pathway
The Arp2/3 complex is activated by Nucleation-Promoting Factors (NPFs), such as the Wiskott-Aldrich syndrome protein (WASP) and WASP-family verprolin-homologous protein (WAVE).[12][13] Upon activation by upstream signals like Rho GTPases (e.g., Cdc42, Rac), NPFs undergo a conformational change that allows them to bind to and activate the Arp2/3 complex.[12][14] The activated Arp2/3 complex then binds to the side of an existing ("mother") actin filament and nucleates the growth of a new ("daughter") filament at a characteristic 70-degree angle, leading to the formation of a branched actin network.[1] This branched network generates the protrusive forces necessary for processes like cell migration and phagocytosis.[1]
References
- 1. Arp2/3 complex - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to CK-666 [frontiersin.org]
- 3. embopress.org [embopress.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CK869, Actin-related protein 2/3 (Arp2/3) complex inhibitor (CAS 388592-44-7) | Abcam [abcam.com]
- 6. CK-666 and this compound differentially inhibit Arp2/3 iso-complexes | Crick [crick.ac.uk]
- 7. CK-666 and this compound differentially inhibit Arp2/3 iso-complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of CK-548 and this compound as Arp2/3 complex inhibitors directly suppresses microtubule assembly both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small molecules CK-666 and this compound inhibit Arp2/3 complex by blocking an activating conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Role and mechanism of actin-related protein 2/3 complex signaling in cancer invasion and metastasis: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Illuminating Arp2/3 Complex Inhibition: A Comparative Guide to CK-869 and its Alternatives
For researchers, scientists, and drug development professionals investigating the intricate dynamics of the actin cytoskeleton, small molecule inhibitors of the Arp2/3 complex are indispensable tools. This guide provides a comprehensive comparison of CK-869 and its widely used alternative, CK-666, focusing on biochemical assays to confirm their activity and highlighting their differential effects on Arp2/3 isoforms.
The Arp2/3 complex is a crucial orchestrator of actin nucleation, driving the formation of branched actin networks essential for cellular processes such as motility, endocytosis, and phagocytosis. Dysregulation of Arp2/3 activity is implicated in various diseases, including cancer metastasis, making it a compelling target for therapeutic intervention. This compound and CK-666 are two of the most prominent chemical probes used to dissect the function of the Arp2/3 complex. While both effectively inhibit its nucleating activity, they exhibit distinct mechanisms of action and varying efficacy against different Arp2/3 iso-complexes.
Comparative Analysis of Arp2/3 Inhibitors
This section presents a quantitative comparison of this compound and CK-666, focusing on their half-maximal inhibitory concentrations (IC50) against different Arp2/3 complex isoforms. The data, summarized in the table below, is primarily derived from pyrene-actin polymerization assays, a standard method for assessing Arp2/3 activity.
| Inhibitor | Arp2/3 Iso-complex | Activator | IC50 (µM) | Reference |
| This compound | Bovine Arp2/3 | VCA | 11 | [1] |
| ArpC1A/C5L | VCA | 0.86 | [1] | |
| ArpC1B/C5L | VCA | 3.55 | [1] | |
| SPIN90-activated ArpC1A | SPIN90 | Similar to CK-666 | [2] | |
| SPIN90-activated ArpC1B | SPIN90 | Similar to CK-666 | [2] | |
| CK-666 | Human Arp2/3 | VCA | 4 | [1] |
| Bovine Arp2/3 | VCA | 17 | [1] | |
| ArpC1A/C5L | VCA | ~15 | [1] | |
| ArpC1B/C5L | VCA | > 100 (No inhibition) | [1] | |
| SPIN90-activated ArpC1A | SPIN90 | Similar to this compound | [2] | |
| SPIN90-activated ArpC1B | SPIN90 | Similar to this compound | [2] |
Key Findings from Comparative Data:
-
Differential Inhibition of Isoforms: A critical distinction between the two inhibitors lies in their activity against Arp2/3 complexes containing different isoforms of the ARPC1 subunit. CK-666 effectively inhibits complexes containing ARPC1A but is largely inactive against those with ARPC1B when activated by VCA.[1][2] In contrast, this compound inhibits both ARPC1A- and ARPC1B-containing complexes, although it shows higher potency against the ARPC1A isoform.[1]
-
Activator-Dependent Inhibition: Interestingly, when the Arp2/3 complex is activated by SPIN90, both CK-666 and this compound show similar inhibitory activity regardless of the ARPC1 isoform present.[2] This highlights the importance of considering the specific cellular context and the relevant nucleation promoting factor (NPF) when choosing an inhibitor.
-
Arp3 vs. Arp3B Isoforms: this compound is unable to inhibit Arp2/3 complexes that contain the Arp3B isoform.[2]
-
Potency: For VCA-activated Arp2/3 complexes, this compound generally exhibits a lower IC50 value compared to CK-666, indicating higher potency, particularly against the ARPC1A-containing iso-complex.[1]
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the biochemical context of this compound activity, the following diagrams illustrate the Arp2/3 signaling pathway and the workflow of a typical biochemical assay used for its characterization.
Arp2/3 complex activation and inhibition pathway.
Workflow for a pyrene-actin polymerization assay.
Experimental Protocols
A detailed protocol for the most common biochemical assay to assess Arp2/3 inhibitor activity is provided below.
Pyrene-Actin Polymerization Assay
This assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled actin monomers as they incorporate into filaments.
Materials:
-
Purified actin (with 5-10% pyrene-labeled actin)
-
Purified Arp2/3 complex
-
Purified Arp2/3 activator (e.g., GST-N-WASP-VCA)
-
This compound and other inhibitors (dissolved in DMSO)
-
G-buffer (5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT)
-
Polymerization buffer (10 mM Imidazole-HCl pH 7.0, 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 0.2 mM ATP)
-
Fluorometer and quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of G-actin containing 5-10% pyrene-labeled actin in G-buffer on ice. The final concentration in the assay is typically 2-4 µM.
-
Prepare stock solutions of Arp2/3 complex and the activator (e.g., VCA) in a suitable buffer. Final concentrations in the assay are typically in the low nanomolar range (e.g., 10-50 nM Arp2/3, 100-500 nM VCA).
-
Prepare serial dilutions of this compound and other inhibitors in DMSO. A DMSO-only control is essential.
-
-
Assay Setup:
-
In a quartz cuvette, combine the G-actin, Arp2/3 complex, and activator.
-
Add the desired concentration of the inhibitor or DMSO control. Incubate for a short period (e.g., 1-5 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiation and Measurement:
-
Initiate actin polymerization by adding the polymerization buffer to the cuvette.
-
Immediately place the cuvette in the fluorometer and begin recording the fluorescence intensity (Excitation: ~365 nm, Emission: ~407 nm) over time. Continue recording until the polymerization reaction reaches a plateau.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
Determine the maximum slope of the polymerization curve, which represents the maximum rate of actin polymerization.
-
To determine the IC50 value, plot the maximum polymerization rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
-
Conclusion
Both this compound and CK-666 are valuable tools for studying the Arp2/3 complex. However, their differential activities against various Arp2/3 iso-complexes necessitate careful consideration when selecting an inhibitor for a specific biological question. The biochemical assays outlined in this guide, particularly the pyrene-actin polymerization assay, provide a robust framework for confirming and quantifying the activity of these inhibitors. For researchers aiming to dissect the nuanced roles of different Arp2/3 isoforms in cellular processes, understanding these differences is paramount for accurate data interpretation and the development of more specific therapeutic agents.
References
Differential Inhibition of Arp2/3 Iso-complexes by CK-869 and CK-666: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced differences between inhibitors of the Arp2/3 complex is critical for accurate experimental design and interpretation. This guide provides a detailed comparison of two widely used Arp2/3 inhibitors, CK-869 and CK-666, with a focus on their differential effects on various Arp2/3 iso-complexes.
The Arp2/3 complex, a crucial mediator of actin nucleation, exists in multiple isoforms due to the presence of different subunits encoded by distinct genes. In mammals, this results in eight potential iso-complexes, with variations in the Arp3, ArpC1, and ArpC5 subunits.[1] Recent studies have revealed that the commonly used inhibitors, CK-666 and this compound, exhibit significant differences in their ability to inhibit these various iso-complexes, leading to distinct cellular outcomes.[1][2][3]
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and CK-666 varies depending on the specific Arp2/3 iso-complex and the activating protein. The following table summarizes the half-maximal inhibitory concentrations (IC50) for different iso-complexes in the context of actin branching nucleation.
| Iso-complex Subunit | Activator | Inhibitor | IC50 (µM) | Reference |
| ArpC1A | GST-N-WASP-VCA | CK-666 | ~19 | [4] |
| ArpC1B | GST-N-WASP-VCA | CK-666 | Not Determined (Ineffective) | [4] |
| ArpC1A | GST-N-WASP-VCA | This compound | ~10 | [4] |
| ArpC1B | GST-N-WASP-VCA | This compound | ~12 | [4] |
| Arp3 | SPIN90 | This compound | Effective | [1][5] |
| Arp3B | SPIN90 | This compound | Ineffective | [1][2][5] |
Note: Both CK-666 and this compound have been shown to prevent linear actin filament formation by both ArpC1A- and ArpC1B-containing complexes when activated by SPIN90.[1][2][5]
Key Differentiators in Mechanism and Cellular Effects
CK-666 and this compound, while both targeting the Arp2/3 complex, do so through distinct mechanisms. CK-666 binds to a pocket between Arp2 and Arp3, stabilizing the inactive conformation of the complex.[6][7] In contrast, this compound binds to a hydrophobic pocket on the Arp3 subunit, allosterically inhibiting the conformational change required for activation.[1][6]
These mechanistic differences translate to significant variations in their effects on cellular processes. A key finding is that CK-666 fails to inhibit actin branching by Arp2/3 complexes containing the ArpC1B subunit .[1][2][3] This has profound implications for studies in cell types that predominantly express ArpC1B, such as immune cells like macrophages.[1] In these cells, this compound effectively disrupts processes like phagocytosis and cell migration, whereas CK-666 has minimal impact.[1][2]
Furthermore, This compound does not inhibit Arp2/3 complexes containing the Arp3B isoform .[1][2][5] The differential expression of ArpC1 and Arp3 isoforms across various tissues and cell types underscores the importance of selecting the appropriate inhibitor for a given biological context.[1][2] It is also worth noting that this compound has been reported to have off-target effects on microtubule assembly, a consideration for in vivo studies.[8]
Signaling and Inhibition Overview
The following diagram illustrates the differential inhibitory effects of CK-666 and this compound on Arp2/3 iso-complexes leading to actin nucleation.
Caption: Differential inhibition of Arp2/3 iso-complexes by CK-666 and this compound.
Experimental Protocols
Accurate assessment of Arp2/3 inhibitor activity relies on robust biochemical assays. Below are outlines of key experimental protocols.
Pyrene-Actin Polymerization Assay
This assay measures the increase in fluorescence of pyrene-labeled actin monomers as they incorporate into growing actin filaments, providing a quantitative measure of actin polymerization kinetics.
References
- 1. embopress.org [embopress.org]
- 2. embopress.org [embopress.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. CK-666 and this compound differentially inhibit Arp2/3 iso-complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecules CK-666 and this compound inhibit Arp2/3 complex by blocking an activating conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecules CK-666 and this compound inhibit actin-related protein 2/3 complex by blocking an activating conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of CK-548 and this compound as Arp2/3 complex inhibitors directly suppresses microtubule assembly both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
CK-869 vs. CK-666: A Comparative Guide to Arp2/3 Complex Inhibition
For researchers, scientists, and drug development professionals, understanding the nuances of actin cytoskeleton modulation is critical. This guide provides a detailed comparison of two widely used Arp2/3 complex inhibitors, CK-869 and CK-666, to aid in the selection of the appropriate tool for studying and targeting actin branching.
The actin cytoskeleton is a dynamic network essential for a multitude of cellular processes, including motility, morphogenesis, and intracellular transport. A key regulator of actin dynamics is the Arp2/3 complex, which nucleates new actin filaments from the sides of existing filaments, creating a branched, web-like network. The precise control of this branching is fundamental to cellular function, and its dysregulation is implicated in various pathologies, including cancer metastasis. Small molecule inhibitors of the Arp2/3 complex are therefore invaluable tools for dissecting the roles of branched actin networks in health and disease.
This guide focuses on two of the most common Arp2/3 inhibitors, this compound and CK-666, comparing their potency, mechanism of action, and isoform specificity, supported by experimental data and detailed protocols.
Potency Comparison: this compound vs. CK-666
The potency of an inhibitor is a critical factor in experimental design. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness. Below is a summary of reported IC50 values for this compound and CK-666 against the Arp2/3 complex from various species and under different assay conditions.
| Inhibitor | Target | Assay Type | IC50 (µM) | Reference |
| This compound | Human Arp2/3 | Listeria motility in SKOV3 cells | 7 | [1] |
| Bovine Arp2/3 | Actin Polymerization | 11 | [2][1] | |
| ArpC1A/C5L containing complex | Actin Polymerization | 0.86 | [3][4][5][6] | |
| ArpC1B/C5L containing complex | Actin Polymerization | 3.55 | [3][4][5][6] | |
| CK-666 | Human Arp2/3 | Actin Polymerization | 4 | [1] |
| Bovine Arp2/3 | Actin Polymerization | 17 | [1] | |
| Fission Yeast (S. pombe) Arp2/3 | Actin Polymerization | 5 | [1] | |
| ArpC1A/C5L containing complex | Actin Polymerization | 19.9 | [3][4][5][6] | |
| ArpC1B containing complex | Actin Polymerization | Inactive | [3][4][5][6] |
Based on the available data, This compound generally exhibits greater potency in inhibiting the Arp2/3 complex compared to CK-666, particularly in cell-based assays and with specific human Arp2/3 isoforms. For instance, in the Listeria motility assay, this compound has an IC50 of 7 µM, while historical data for a related compound, CK-636, showed an IC50 of 22 µM, with CK-666 being more potent than CK-636.[1] More recent studies focusing on specific human Arp2/3 isoforms have highlighted that this compound is a significantly better inhibitor than CK-666, with IC50 values in the low micromolar to sub-micromolar range for certain isoforms.[3][4][5][6]
Mechanism of Action: Distinct Binding, Similar Outcome
Both this compound and CK-666 inhibit Arp2/3 complex-mediated actin nucleation by preventing the conformational change required for its activation. However, they achieve this through distinct binding mechanisms.
CK-666 binds to a pocket at the interface between the Arp2 and Arp3 subunits of the complex.[7][8] This binding event stabilizes the inactive, "open" conformation of the Arp2/3 complex, physically preventing the subunits from adopting the "closed," active conformation that mimics an actin dimer and initiates nucleation.
This compound , on the other hand, binds to a hydrophobic pocket within the Arp3 subunit itself.[8] This allosteric binding event is thought to induce a conformational change in Arp3 that destabilizes the active conformation of the entire complex, thereby inhibiting its nucleating activity.
The different binding sites and mechanisms of these two inhibitors can lead to variations in their efficacy and specificity, particularly concerning different isoforms of the Arp2/3 complex subunits.
Isoform Specificity: A Critical Consideration
Recent research has revealed that the inhibitory effects of this compound and CK-666 can be highly dependent on the specific isoform composition of the Arp2/3 complex.[3][4][5][6] The Arp2/3 complex is composed of seven subunits, and several of these subunits have multiple isoforms.
A key finding is that CK-666 is a poor inhibitor of Arp2/3 complexes containing the ArpC1B isoform , while it effectively inhibits complexes with the ArpC1A isoform.[3][4][5][6] In contrast, This compound can inhibit both ArpC1A- and ArpC1B-containing complexes , although it shows higher potency against the ArpC1A isoform.[3][4][5][6] This is a critical consideration for researchers, as the expression levels of Arp2/3 isoforms can vary significantly between different cell types and tissues. For example, immune cells often express high levels of ArpC1B, making this compound a more suitable inhibitor for studying Arp2/3 function in these cells.[3][4][5][6]
Furthermore, this compound has been shown to be ineffective against Arp2/3 complexes containing the Arp3B isoform.[3][4][5][6]
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of scientific research. Below are detailed methodologies for key experiments used to characterize the potency of this compound and CK-666.
Pyrene-Actin Polymerization Assay
This assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled actin monomers as they incorporate into filaments.
Materials:
-
Actin (unlabeled and pyrene-labeled)
-
Arp2/3 complex
-
Nucleation Promoting Factor (e.g., VCA domain of WASp)
-
This compound or CK-666 (or DMSO as a control)
-
Polymerization Buffer (e.g., 10 mM imidazole, pH 7.0, 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 0.5 mM DTT, 0.2 mM ATP)
-
Fluorometer
Procedure:
-
Prepare a master mix of unlabeled and pyrene-labeled actin (typically 5-10% pyrene-labeled) in G-buffer (e.g., 5 mM Tris-HCl, pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT).
-
In a fluorometer cuvette, combine the Arp2/3 complex, Nucleation Promoting Factor, and the desired concentration of this compound, CK-666, or DMSO in polymerization buffer.
-
Initiate the reaction by adding the actin monomer mix to the cuvette.
-
Immediately begin recording the fluorescence intensity (excitation at ~365 nm, emission at ~407 nm) over time.
-
The maximum slope of the fluorescence curve is proportional to the initial rate of actin polymerization.
-
To determine the IC50, perform the assay with a range of inhibitor concentrations and plot the polymerization rate as a function of inhibitor concentration.
Listeria monocytogenes Motility Assay in SKOV3 Cells
This cell-based assay assesses the ability of the intracellular bacterium Listeria monocytogenes to form actin "comet tails" and move within the cytoplasm of infected host cells, a process that is dependent on the host cell's Arp2/3 complex.
Materials:
-
SKOV3 human ovarian cancer cells
-
Listeria monocytogenes (a strain that expresses ActA)
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound or CK-666 (or DMSO as a control)
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 phalloidin)
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Seed SKOV3 cells on coverslips in a multi-well plate and grow to confluency.
-
Infect the SKOV3 cells with Listeria monocytogenes at a suitable multiplicity of infection (MOI) for a predetermined amount of time to allow for bacterial entry.
-
Wash the cells to remove extracellular bacteria and add fresh medium containing gentamicin to kill any remaining extracellular bacteria.
-
Add the desired concentrations of this compound, CK-666, or DMSO to the infected cells and incubate for a specific period (e.g., 1-2 hours).
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Stain the actin filaments with fluorescently labeled phalloidin and the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the percentage of bacteria associated with actin comet tails in the presence and absence of the inhibitors.
-
Determine the IC50 by plotting the percentage of motile bacteria as a function of inhibitor concentration.
Signaling Pathway and Inhibition Visualization
The following diagram illustrates the signaling pathway leading to Arp2/3 complex-mediated actin branching and highlights the points of inhibition by CK-666 and this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CK-666 and this compound differentially inhibit Arp2/3 iso-complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CK-666 and this compound differentially inhibit Arp2/3 iso-complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. embopress.org [embopress.org]
- 7. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small molecules CK-666 and this compound inhibit actin-related protein 2/3 complex by blocking an activating conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Inhibition of Arp2/3 Complex: A Comparative Guide to Alternatives for CK-869
For researchers, scientists, and drug development professionals investigating cellular motility, invasion, and cytoskeletal dynamics, the Arp2/3 complex is a critical molecular machine. Its role in nucleating branched actin filaments makes it a key driver of processes such as lamellipodia formation, phagocytosis, and intracellular pathogen motility. Consequently, small molecule inhibitors of the Arp2/3 complex are invaluable tools for dissecting these phenomena and represent potential therapeutic avenues. While CK-869 is a widely used inhibitor, a nuanced understanding of its alternatives is crucial for robust experimental design and interpretation. This guide provides an objective comparison of Arp2/3 complex inhibitors, supported by experimental data, detailed protocols, and visual representations of key pathways and workflows.
The Arp2/3 complex, composed of seven subunits, is activated by Nucleation Promoting Factors (NPFs) like the Wiskott-Aldrich syndrome protein (WASP) family.[1][2][3] Upon activation, it binds to the side of an existing "mother" actin filament and initiates the growth of a new "daughter" filament at a characteristic 70-degree angle, leading to the formation of a dendritic actin network.[4] This process is fundamental to generating the protrusive forces required for cell migration and invasion.[2][4][5] Given its central role, the development of specific inhibitors has been a significant focus in cell biology and cancer research.[5][6]
Comparative Analysis of Arp2/3 Complex Inhibitors
While this compound is a potent inhibitor, other compounds, most notably CK-666, offer alternative pharmacological profiles. The choice of inhibitor can significantly impact experimental outcomes, particularly considering the existence of different Arp2/3 iso-complexes with varying sensitivities.[7][8][9]
Here, we compare the performance of prominent Arp2/3 complex inhibitors based on their half-maximal inhibitory concentration (IC50) values obtained from various in vitro and cellular assays.
| Inhibitor | Target | Assay Type | Organism/Cell Line | IC50 Value | Reference |
| This compound | Arp2/3 Complex | Actin Polymerization (Bovine Arp2/3) | Bovine | 11 µM | [10] |
| Arp2/3 Complex | Listeria Comet Tail Formation | SKOV3 cells | 7 µM | [10] | |
| ArpC1A/C5L iso-complex | Actin Branching | Recombinant Human | 0.86 µM | [7] | |
| ArpC1B/C5L iso-complex | Actin Branching | Recombinant Human | 3.55 µM | [7] | |
| CK-666 | Arp2/3 Complex | Actin Polymerization (Human Arp2/3) | Human | 4 µM | [10] |
| Arp2/3 Complex | Actin Polymerization (Bovine Arp2/3) | Bovine | 17 µM | [10] | |
| Arp2/3 Complex | Listeria Comet Tail Formation | SKOV3 cells | >50 µM | [10] | |
| ArpC1A/C5L iso-complex | Actin Branching | Recombinant Human | 19.9 µM | [7] | |
| ArpC1B-containing complexes | Actin Branching | Recombinant Human | No inhibition | [7][8][9] | |
| CK-636 | Arp2/3 Complex | Actin Polymerization (Human Arp2/3) | Human | 4 µM | [10] |
| Arp2/3 Complex | Actin Polymerization (Bovine Arp2/3) | Bovine | 32 µM | [10] | |
| Arp2/3 Complex | Listeria Comet Tail Formation | SKOV3 cells | 22 µM | [10] | |
| Wiskostatin | N-WASP | N-WASP-mediated actin polymerization | N/A | Potent inhibitor | [11] |
| Benproperine | ARPC2 subunit of Arp2/3 | Arp2/3-mediated actin polymerization | N/A | Inhibitor | [12] |
| Pimozide | ARPC2 subunit of Arp2/3 | Arp2/3-mediated actin polymerization | N/A | Inhibitor | [12] |
Key Findings from Comparative Data:
-
Potency and Specificity: this compound generally exhibits higher potency in cellular assays compared to CK-666, as evidenced by its lower IC50 for inhibiting Listeria motility.[10]
-
Differential Inhibition of Iso-complexes: A critical finding is the differential activity of CK-666 and this compound against Arp2/3 iso-complexes. CK-666 fails to inhibit actin branching by complexes containing the ArpC1B subunit, whereas this compound inhibits both ArpC1A and ArpC1B-containing complexes, albeit with different potencies.[7][8][9] This has significant implications for studies in cell types with varying expression levels of Arp2/3 isoforms. For instance, in bone marrow-derived macrophages, which have low levels of ArpC1A, this compound, but not CK-666, affects phagocytosis and cell migration.[7][8]
-
Mechanism of Action: CK-666 binds between Arp2 and Arp3, stabilizing the inactive conformation of the complex.[7][13][14] In contrast, this compound binds to a hydrophobic pocket on the Arp3 subunit, allosterically inhibiting the complex.[7][14]
-
Alternative Inhibitors: Other compounds like Wiskostatin act upstream by targeting the N-WASP activator protein.[11] Benproperine and pimozide represent another class of inhibitors that bind to the ARPC2 subunit.[12]
Signaling and Experimental Workflows
To effectively utilize these inhibitors, a clear understanding of the Arp2/3 signaling pathway and the experimental workflows for their characterization is essential.
Caption: Arp2/3 complex signaling pathway.
The diagram above illustrates the canonical signaling pathway leading to Arp2/3 complex activation. Upstream signals, such as Rho GTPases and PIP2, activate NPFs, which in turn bind to and activate the Arp2/3 complex, leading to the formation of branched actin networks that drive various cellular processes.
References
- 1. Role and mechanism of actin-related protein 2/3 complex signaling in cancer invasion and metastasis: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Function and regulation of the Arp2/3 complex during cell migration in diverse environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Arp2/3 complex - Wikipedia [en.wikipedia.org]
- 5. Role and mechanism of actin-related protein 2/3 complex signaling in cancer invasion and metastasis: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Developing an In Vivo Assay for Quantitative Analysis of Arp2/3 Complex Inhibitors [scholarsbank.uoregon.edu]
- 7. embopress.org [embopress.org]
- 8. CK-666 and this compound differentially inhibit Arp2/3 iso-complexes | Crick [crick.ac.uk]
- 9. embopress.org [embopress.org]
- 10. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Frontiers | Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to CK-666 [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Small molecules CK-666 and this compound inhibit Arp2/3 complex by blocking an activating conformational change - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Arp2/3 Complex Inhibitors: CK-869 vs. Arpin
For Researchers, Scientists, and Drug Development Professionals
The Arp2/3 complex is a crucial mediator of actin nucleation, playing a pivotal role in cell motility, lamellipodia formation, and other essential cellular processes. Its intricate regulation is vital for normal cellular function, and its dysregulation is implicated in various pathologies, including cancer metastasis. This guide provides a detailed comparison of two prominent inhibitors of the Arp2/3 complex: the small molecule inhibitor CK-869 and the endogenous inhibitory protein Arpin. We will delve into their mechanisms of action, present available quantitative data, and provide detailed experimental protocols for their characterization.
Mechanism of Action: A Tale of Two Inhibitors
This compound and Arpin employ distinct strategies to inhibit the Arp2/3 complex, offering researchers different tools to probe its function.
This compound: An Allosteric Approach
This compound is a cell-permeable small molecule that functions as an allosteric inhibitor of the Arp2/3 complex. It binds to a hydrophobic pocket on the Arp3 subunit, one of the two actin-related proteins within the seven-subunit complex.[1] This binding event induces a conformational change that destabilizes the active, "short-pitch" conformation of the Arp2-Arp3 dimer, thereby preventing the nucleation of new actin filaments.[2]
Arpin: A Competitive Mimic
Arpin, in contrast, is an endogenous protein that acts as a competitive inhibitor of Arp2/3 complex activation. It achieves this by mimicking the VCA (verprolin-homology, cofilin-homology, and acidic) domain of Nucleation Promoting Factors (NPFs) like WASp/WAVE proteins.[3] Arpin binds to the Arp3 subunit at the same site as the VCA domain of NPFs, effectively competing with these activators and preventing the conformational changes required for Arp2/3-mediated actin nucleation.[4][5] Unlike NPFs, which possess regulatory domains that control their activity, Arpin's inhibitory domain is constitutively active.[3]
Quantitative Comparison
Direct comparative studies providing IC50 values for both this compound and Arpin under identical experimental conditions are limited. However, extensive research has characterized the potency of this compound.
| Inhibitor | Type | Target Subunit | Mechanism of Action | IC50 (Bovine Arp2/3) | IC50 (Human Arp2/3) |
| This compound | Small Molecule | Arp3 | Allosteric Inhibition | ~11 µM | Not Widely Reported |
| Arpin | Protein | Arp3 | Competitive Inhibition | Not Available | Not Available |
Note: IC50 values can vary depending on the experimental conditions, including the concentration of Arp2/3 complex, actin, and the specific NPF used.
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function, it is essential to visualize the signaling pathways that regulate the Arp2/3 complex and the experimental workflows used to study its inhibition.
Caption: Arp2/3 complex signaling pathway and points of inhibition.
Caption: Experimental workflows for characterizing Arp2/3 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of Arp2/3 inhibitors.
Pyrene-Actin Polymerization Assay
This is the gold-standard in vitro method to quantify the effect of inhibitors on Arp2/3 complex-mediated actin polymerization.
Principle: Pyrene-labeled G-actin exhibits low fluorescence, which increases significantly upon its incorporation into F-actin filaments. This fluorescence enhancement is monitored over time to determine the rate of actin polymerization.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of pyrene-labeled G-actin and unlabeled G-actin in G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT). A typical final actin concentration in the assay is 2-4 µM with 5-10% pyrene-labeled actin.
-
Purify Arp2/3 complex and the desired Nucleation Promoting Factor (e.g., N-WASP VCA domain).
-
Prepare a stock solution of this compound in DMSO. For Arpin, a purified protein solution in a suitable buffer is used.
-
Prepare a 10x polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0).
-
-
Assay Setup:
-
In a fluorometer cuvette or a 96-well plate, combine G-actin (with pyrene-labeled actin), Arp2/3 complex (typically 10-50 nM), and the NPF (concentration varies depending on the NPF).
-
Add the inhibitor (this compound or Arpin) at various concentrations or the vehicle control (DMSO for this compound, buffer for Arpin).
-
Incubate the mixture for a few minutes at room temperature to allow for inhibitor binding.
-
-
Initiation and Measurement:
-
Initiate polymerization by adding the 10x polymerization buffer.
-
Immediately begin monitoring the increase in pyrene fluorescence over time using a fluorometer (excitation ~365 nm, emission ~407 nm).
-
-
Data Analysis:
-
Determine the maximum rate of polymerization from the slope of the fluorescence curve.
-
Plot the polymerization rate as a function of inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cell Migration Assay (Transwell Assay)
This assay assesses the effect of inhibitors on the migratory capacity of cells in vitro.
Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant. The number of cells that migrate through the pores to the lower side of the membrane is quantified.
Protocol:
-
Cell Culture and Preparation:
-
Culture the cells of interest to sub-confluency.
-
Starve the cells in serum-free medium for several hours before the assay to reduce basal migration.
-
Harvest the cells and resuspend them in serum-free medium.
-
-
Assay Setup:
-
Place Transwell inserts (pore size appropriate for the cell type, e.g., 8 µm) into a 24-well plate.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
In the upper chamber, add the cell suspension.
-
Add the Arp2/3 inhibitor (this compound) or vehicle control to both the upper and lower chambers to ensure a constant concentration. For Arpin, intracellular delivery methods would be required.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (typically 4-24 hours).
-
-
Quantification:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet or DAPI).
-
Count the number of stained cells in several fields of view under a microscope.
-
-
Data Analysis:
-
Compare the number of migrated cells in the inhibitor-treated groups to the control group to determine the extent of inhibition.
-
Conclusion
This compound and Arpin represent two distinct and valuable tools for dissecting the multifaceted roles of the Arp2/3 complex. This compound offers the convenience of a cell-permeable small molecule for acute inhibition, while Arpin provides insights into the endogenous regulation of Arp2/3-mediated actin dynamics. The choice of inhibitor will depend on the specific research question and experimental system. A thorough understanding of their respective mechanisms of action and the application of robust experimental protocols are paramount for generating reliable and interpretable data in the study of Arp2/3 complex function.
References
- 1. Cellular and pathophysiological consequences of Arp2/3 complex inhibition: role of inhibitory proteins and pharmacological compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecules CK-666 and this compound inhibit Arp2/3 complex by blocking an activating conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanism of Arp2/3 complex inhibition by Arpin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Cross-Validation of CK-869 Results with Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule inhibitor CK-869 with genetic approaches for studying the function of the Arp2/3 complex, a key regulator of actin nucleation. By presenting experimental data, detailed protocols, and pathway visualizations, this document aims to assist researchers in selecting the most appropriate method for their specific research questions and in critically evaluating the results obtained from each approach.
Introduction to Arp2/3 Complex Inhibition
The Arp2/3 complex is a crucial component of the cellular machinery, responsible for nucleating branched actin filaments, which drives various processes such as cell migration, endocytosis, and morphogenesis. To investigate the roles of the Arp2/3 complex, two primary strategies are employed: pharmacological inhibition and genetic perturbation.
This compound is a cell-permeable small molecule that inhibits the Arp2/3 complex. It binds to a pocket on the Arp3 subunit, allosterically destabilizing the active conformation of the complex and preventing it from initiating new actin branches.[1][2]
Genetic approaches , such as siRNA/shRNA-mediated knockdown and CRISPR/Cas9-mediated knockout, involve reducing or eliminating the expression of specific subunits of the Arp2/3 complex. These methods provide a targeted way to probe the long-term consequences of Arp2/3 complex deficiency.
This guide will delve into a side-by-side comparison of these methodologies, highlighting their respective strengths and limitations.
Quantitative Data Presentation: this compound vs. Genetic Approaches
The following tables summarize quantitative data from studies that have compared the effects of this compound with genetic knockdown of Arp2/3 complex subunits on cell migration.
Table 1: Comparison of this compound and Arp3 siRNA on MCF 10A Cell Migration
| Parameter | Control (Wildtype) | This compound (25 µM) | This compound (50 µM) | Arp3 siRNA |
| Fraction of Motile Cells | ~85% | ~70% | ~50% | ~70% |
| Fraction of Non-Persistent Motile Cells | ~15% | ~65% | ~45% | ~45% |
| Instantaneous Velocity (µm/min) | ~0.3 | ~0.15 | ~0.15 | ~0.26 |
Data adapted from a study on MCF 10A epithelial cells. Non-persistent motility refers to cells that move less than one cell diameter over 10 hours.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, covering both pharmacological inhibition with this compound and genetic knockdown of Arp2/3 complex subunits.
Pharmacological Inhibition with this compound
Objective: To acutely inhibit Arp2/3 complex function in cultured cells.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium
-
Cultured cells of interest (e.g., MCF 10A)
Protocol:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Culture cells to the desired confluency in appropriate multi-well plates.
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium. A vehicle control (DMSO alone) should be prepared in parallel.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 2 hours for acute inhibition) at 37°C and 5% CO2.
-
Proceed with downstream analysis, such as live-cell imaging for migration analysis or immunofluorescence for cytoskeletal organization.
Genetic Knockdown of Arp2/3 Subunits using siRNA
Objective: To transiently reduce the expression of a specific Arp2/3 complex subunit.
Materials:
-
siRNA targeting the desired Arp2/3 subunit (e.g., ARPC3/Arp3) and a non-targeting control siRNA
-
Lipofectamine RNAiMAX or a similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Antibiotic-free cell culture medium
-
Cultured cells of interest
Protocol:
-
Cell Seeding: Twenty-four hours before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
In a sterile tube, dilute the specific siRNA (and a non-targeting control in a separate tube) in Opti-MEM to a final concentration of 20 pmol.
-
In another sterile tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free medium.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
After 24-72 hours, harvest the cells for downstream analysis. The optimal time for analysis will depend on the stability of the target protein.
-
Verify the knockdown efficiency by Western blotting or qRT-PCR.
-
Perform functional assays, such as cell migration or adhesion assays.
-
CRISPR/Cas9-Mediated Knockout of Arp2/3 Subunits
Objective: To generate a stable cell line with a permanent knockout of an Arp2/3 complex subunit.
Materials:
-
Lentiviral vectors co-expressing Cas9 nuclease and a guide RNA (gRNA) targeting the gene of interest (e.g., ARPC2)
-
Packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
HEK293T cells for lentivirus production
-
Polybrene
-
Puromycin (or other selection antibiotic)
-
Target cell line
Protocol:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the lentiviral vector and the packaging plasmids.
-
Harvest the virus-containing supernatant 48 and 72 hours post-transfection.
-
-
Transduction of Target Cells:
-
Seed the target cells and allow them to adhere.
-
Transduce the cells with the lentivirus in the presence of polybrene to enhance efficiency.
-
-
Selection of Knockout Cells:
-
After 48-72 hours, select for transduced cells by adding puromycin to the culture medium. . Expand the surviving cells, which are now enriched for the knockout of the target gene.
-
-
Validation of Knockout:
-
Confirm the absence of the target protein by Western blotting.
-
Sequence the genomic DNA to verify the presence of insertions or deletions (indels) at the target site.
-
-
Phenotypic Analysis:
-
Characterize the phenotype of the knockout cell line in comparison to the wild-type parental line using relevant cellular assays.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the Arp2/3 signaling pathway and a typical experimental workflow for comparing this compound with genetic approaches.
Caption: Arp2/3 complex signaling pathway and points of intervention.
Caption: Workflow for comparing this compound and genetic knockdown.
Discussion and Comparison of Approaches
Both pharmacological inhibition with this compound and genetic approaches offer valuable insights into Arp2/3 complex function, but they have distinct advantages and disadvantages that researchers should consider.
Temporal Control:
-
This compound: Provides acute and reversible inhibition, allowing for the study of the immediate consequences of Arp2/3 complex inactivation. The effects can be washed out, enabling the study of recovery processes.
-
Genetic Approaches: Typically result in long-term depletion of the target protein. While inducible systems can offer some temporal control, they are generally less rapid than small molecule inhibitors. This long-term depletion can lead to compensatory mechanisms within the cell, potentially masking the primary effects of Arp2/3 inhibition.
Specificity:
-
This compound: While generally considered specific for the Arp2/3 complex, off-target effects can never be completely ruled out. It is also important to note that the efficacy of this compound can vary between different Arp2/3 iso-complexes, which are expressed in a cell-type-specific manner.[3][4][5]
-
Genetic Approaches: Offer high specificity for the targeted gene. However, siRNA-mediated knockdown can have off-target effects if the siRNA sequence is not carefully designed. CRISPR/Cas9 can also have off-target cleavage events, although this can be minimized with careful gRNA design.
Phenotypic Differences:
-
Studies have shown both overlapping and distinct phenotypes between this compound treatment and genetic depletion of Arp2/3 subunits. For instance, in cell migration, both approaches lead to a decrease in directional persistence.[1] However, the magnitude of the effect can differ, and long-term genetic knockout can lead to more severe phenotypes, such as genomic instability and cellular senescence, which may not be observed with acute chemical inhibition.
Ease of Use:
-
This compound: Is relatively easy to use, requiring only the addition of the compound to the cell culture medium.
-
Genetic Approaches: Are more technically demanding and time-consuming, requiring transfection or transduction procedures, selection of modified cells, and validation of knockdown or knockout efficiency.
Conclusion
References
- 1. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role and mechanism of actin-related protein 2/3 complex signaling in cancer invasion and metastasis: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CK-666 and this compound differentially inhibit Arp2/3 iso-complexes | Crick [crick.ac.uk]
- 5. Item - CK-666 and this compound differentially inhibit Arp2/3 iso-complexes. - The Francis Crick Institute - Figshare [crick.figshare.com]
A Guide to Inactive Analogs of CK-869 for Use as Negative Controls in Arp2/3 Complex Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Arp2/3 complex inhibitor CK-869 and its inactive analog, CK-312, intended for use as a negative control in experimental settings. The information presented here is curated to assist researchers in designing robust experiments with appropriate controls to ensure the specificity of their findings.
Introduction to this compound and the Arp2/3 Complex
The Actin-Related Protein 2/3 (Arp2/3) complex is a crucial mediator of actin nucleation, playing a pivotal role in the formation of branched actin networks that drive various cellular processes, including cell migration, endocytosis, and pathogen motility. This compound is a potent small molecule inhibitor of the Arp2/3 complex. Its mechanism of action involves binding to a hydrophobic pocket on the Arp3 subunit, which allosterically destabilizes the active, "short-pitch" conformation of the Arp2/3 complex, thereby preventing the nucleation of new actin filaments.[1][2] Given its targeted activity, this compound is a valuable tool for dissecting the cellular functions of the Arp2/3 complex.
To rigorously validate that the observed cellular or biochemical effects of this compound are specifically due to the inhibition of the Arp2/3 complex, it is imperative to use a structurally similar but biologically inactive control compound. This guide focuses on CK-312, an inactive analog of this compound, and provides a framework for its use as a negative control.
Comparison of this compound and its Inactive Analog CK-312
A direct comparison of the chemical structures of this compound and its inactive analog, CK-312, reveals a high degree of similarity, making CK-312 an ideal negative control. The core thiazolidinone scaffold is conserved between the two molecules.
Chemical Structures:
| Compound | Chemical Structure |
| This compound | 2-(2,4-dimethoxyphenyl)-3-(naphthalen-1-yl)-1,3-thiazolidin-4-one |
| CK-312 | 2-(3-Bromophenyl)-3-(4-ethoxyphenyl)-1,3-thiazolidin-4-one[3] |
The structural resemblance ensures that any observed differences in experimental outcomes can be more confidently attributed to the specific inhibitory activity of this compound on the Arp2/3 complex, rather than off-target effects related to the chemical scaffold.
Experimental Data: Demonstrating the Efficacy of this compound and the Inertness of CK-312
The following sections present a summary of experimental data that highlights the inhibitory effect of this compound on Arp2/3 complex-mediated processes and the lack of such an effect with its inactive analog, CK-312.
Biochemical Assays of Arp2/3 Complex Activity
| Compound | Assay | Parameter | Value | Reference |
| This compound | Pyrene Actin Polymerization | IC50 | 11 µM | [4] |
| CK-312 | Pyrene Actin Polymerization | Activity | No inhibitory activity | [3] |
Researchers are encouraged to perform this assay in their specific experimental system to confirm the inactivity of CK-312 alongside the inhibitory effect of this compound.
Cellular Assays of Arp2/3 Complex-Dependent Processes
Cell Migration and Actin Dynamics:
Studies utilizing live-cell imaging have demonstrated the impact of this compound on cell migration and actin dynamics, processes heavily reliant on Arp2/3 complex activity. In neuronal growth cones, treatment with this compound resulted in an increase in the rate of retrograde actin flow.[5] In stark contrast, the inactive analog CK-312 had no discernible effect on this process, confirming its suitability as a negative control in cellular studies.[5]
| Compound | Cell-Based Assay | Observed Effect | Reference |
| This compound | Neuronal Growth Cone Motility | Increased retrograde actin flow rates by 21.3 ± 2.7% | [5] |
| CK-312 | Neuronal Growth Cone Motility | No effect on retrograde actin flow rates | [5] |
| This compound | Macrophage Migration | Significant change in morphology and decreased migration speed | [1][6] |
| This compound | Vaccinia-induced Actin Polymerization | Near-complete loss of virus-induced actin assembly | [1] |
These cellular data strongly support the specific inhibitory action of this compound on Arp2/3 complex-dependent processes and the inert nature of CK-312.
Experimental Protocols
To facilitate the use of this compound and CK-312 in your research, detailed protocols for key experiments are provided below.
Pyrene-Based Actin Polymerization Assay
This assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled actin monomers as they incorporate into filaments.
Materials:
-
Purified Arp2/3 complex
-
Actin monomers (with a percentage labeled with pyrene)
-
Nucleation Promoting Factor (e.g., VCA domain of N-WASP)
-
This compound and CK-312 (dissolved in DMSO)
-
Polymerization buffer (e.g., 10 mM imidazole, pH 7.0, 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 0.2 mM ATP)
-
Fluorometer
Procedure:
-
Prepare a reaction mix containing actin monomers (e.g., 2-4 µM, with 5-10% pyrene-labeled) in polymerization buffer.
-
Add the Arp2/3 complex (e.g., 10-20 nM) and the Nucleation Promoting Factor (e.g., 100-300 nM).
-
Add this compound, CK-312, or DMSO (vehicle control) to the desired final concentration.
-
Initiate polymerization by adding ATP and immediately begin monitoring the fluorescence intensity (Excitation: ~365 nm, Emission: ~407 nm) over time.
-
Plot fluorescence intensity versus time to obtain polymerization curves. The initial rate of polymerization can be calculated from the slope of the early phase of the curve.
Total Internal Reflection Fluorescence (TIRF) Microscopy for Actin Polymerization
TIRF microscopy allows for the direct visualization of individual actin filaments growing from Arp2/3 complex-mediated branches on a glass surface.
Materials:
-
Purified Arp2/3 complex
-
Actin monomers (labeled with a fluorescent dye, e.g., Alexa 488)
-
Nucleation Promoting Factor (e.g., VCA domain of N-WASP)
-
This compound and CK-312 (dissolved in DMSO)
-
TIRF microscopy buffer (e.g., 10 mM imidazole, pH 7.4, 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 0.2 mM ATP, 50 mM DTT, 20 mM glucose, 0.02 mg/ml catalase, 0.1 mg/ml glucose oxidase, and 0.5% methylcellulose)
-
TIRF microscope with appropriate laser lines and a sensitive camera
Procedure:
-
Prepare a flow chamber coated with a protein that promotes actin filament adhesion (e.g., myosin or NEM-myosin).
-
Introduce pre-formed, fluorescently labeled "mother" actin filaments into the chamber.
-
Prepare a reaction mix containing fluorescently labeled actin monomers, Arp2/3 complex, and a Nucleation Promoting Factor in TIRF buffer.
-
Add this compound, CK-312, or DMSO to the reaction mix.
-
Introduce the reaction mix into the flow chamber.
-
Acquire time-lapse images using the TIRF microscope to visualize the formation of new branched actin filaments from the mother filaments.
-
Analyze the images to quantify parameters such as branching frequency, daughter filament elongation rate, and branch angle.
Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the effect of compounds on collective cell migration.
Materials:
-
Adherent cell line of interest
-
Cell culture plates (e.g., 24-well plates)
-
Pipette tips or a specialized scratch tool
-
Cell culture medium
-
This compound and CK-312
-
Microscope with a camera
Procedure:
-
Seed cells in a culture plate and grow them to a confluent monolayer.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Wash the wells with media to remove detached cells.
-
Add fresh media containing this compound, CK-312, or DMSO (vehicle control) to the wells.
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., every 4-8 hours).
-
Measure the width or area of the scratch at each time point to quantify the rate of cell migration and wound closure.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of Arp2/3 complex activation and inhibition by this compound.
References
- 1. embopress.org [embopress.org]
- 2. Small molecules CK-666 and this compound inhibit Arp2/3 complex by blocking an activating conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arp2/3 complex–dependent actin networks constrain myosin II function in driving retrograde actin flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Specificity of CK-869: A Comparative Analysis Against Other Cytoskeletal Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytoskeletal drug CK-869 with other commonly used agents that target the cytoskeleton. The information presented is based on experimental data to assist researchers in selecting the most appropriate tool for their studies of cellular dynamics and for professionals in the field of drug development.
Executive Summary
This compound is a potent inhibitor of the Arp2/3 complex, a key regulator of actin nucleation and branching. Its specificity is a critical consideration for its use in research and potential therapeutic applications. This guide compares this compound's mechanism of action, inhibitory concentrations, and off-target effects with those of other cytoskeletal drugs, including the related Arp2/3 inhibitor CK-666, actin-destabilizing agents like Latrunculin A and Cytochalasin D, and microtubule-targeting drugs such as Paclitaxel. While this compound demonstrates high potency towards the Arp2/3 complex, evidence suggests potential off-target effects on microtubule dynamics, a factor that must be considered in experimental design and data interpretation.
Data Presentation: Quantitative Comparison of Cytoskeletal Drugs
The following table summarizes the half-maximal inhibitory concentrations (IC50) or dissociation constants (Kd) of this compound and other selected cytoskeletal drugs against their primary targets. This quantitative data allows for a direct comparison of their potencies.
| Drug | Primary Target | Mechanism of Action | IC50 / Kd (Actin Polymerization) | IC50 (Microtubule Polymerization) | Key Specificity Notes |
| This compound | Arp2/3 complex | Binds to Arp3, allosterically destabilizing the active conformation[1] | 7 µM - 11 µM (Arp2/3-mediated)[2] | Reported to directly suppress microtubule assembly, but a specific IC50 value is not well-documented. | Does not inhibit yeast Arp2/3 complex.[2] Inhibition is dependent on Arp2/3 isoform composition; for instance, it does not inhibit Arp3B-containing complexes.[3] |
| CK-666 | Arp2/3 complex | Stabilizes the inactive conformation of the Arp2/3 complex[1] | 4 µM - 32 µM (Arp2/3-mediated)[2] | Generally considered more specific for Arp2/3 than this compound with fewer reported off-target effects on microtubules. | Does not inhibit ArpC1B-containing Arp2/3 complexes from generating actin branches.[3] |
| Latrunculin A | G-actin | Sequesters actin monomers, preventing their polymerization[4][5] | Kd: 0.1 µM (ATP-actin)[5][6] | No direct inhibitory effect reported. | Highly potent inhibitor of actin polymerization. |
| Cytochalasin D | F-actin barbed ends | Binds to the barbed end of actin filaments, preventing elongation[7][8] | Substoichiometric concentrations inhibit polymerization rate[9] | No direct inhibitory effect reported. | Potent disruptor of the actin cytoskeleton. |
| Paclitaxel (Taxol) | β-tubulin in microtubules | Stabilizes microtubules, preventing depolymerization[10] | No direct inhibitory effect reported. | ED50: 0.5 µM - 1.0 µM[10] | A widely used microtubule-stabilizing agent. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Actin Polymerization Assay (Pyrene-Based)
This assay measures the change in fluorescence of pyrene-labeled actin monomers as they incorporate into growing actin filaments.
Materials:
-
Pyrene-labeled G-actin
-
Unlabeled G-actin
-
G-buffer (2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)
-
Polymerization buffer (10x KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0)
-
Arp2/3 complex and Nucleation Promoting Factor (e.g., N-WASP VCA domain)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Fluorometer and microplates
Procedure:
-
Prepare a master mix of G-actin (typically 5-10% pyrene-labeled) in G-buffer on ice.
-
Add the Arp2/3 complex and NPF to the G-actin master mix.
-
Aliquot the actin/Arp2/3/NPF mix into microplate wells.
-
Add the test compound at various concentrations to the wells. An equivalent volume of DMSO should be used as a vehicle control.
-
Initiate polymerization by adding 1/10th volume of 10x KMEI buffer.
-
Immediately place the plate in a fluorometer pre-set to 37°C.
-
Measure the fluorescence intensity over time (e.g., every 15-30 seconds for 30-60 minutes) with an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.
-
The rate of polymerization is determined from the slope of the fluorescence curve during the initial phase of polymerization.
-
IC50 values are calculated by plotting the polymerization rate against the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro Microtubule Polymerization Assay (Turbidity-Based)
This assay measures the increase in turbidity as tubulin dimers polymerize into microtubules.
Materials:
-
Lyophilized tubulin
-
GTP solution (100 mM)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)
-
Glycerol
-
Test compounds (e.g., this compound, Paclitaxel) dissolved in DMSO
-
Temperature-controlled spectrophotometer and cuvettes or microplate reader
Procedure:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to the desired concentration (e.g., 3 mg/mL).
-
Add GTP to a final concentration of 1 mM.
-
Add glycerol to a final concentration of 10% (v/v) to promote polymerization.
-
Incubate the tubulin solution on ice for 5-10 minutes.
-
Add the test compound at various concentrations to the tubulin solution. An equivalent volume of DMSO should be used as a vehicle control.
-
Transfer the reaction mixtures to pre-warmed (37°C) cuvettes or microplate wells.
-
Immediately begin monitoring the change in absorbance at 340 nm over time in a spectrophotometer set to 37°C.
-
The rate of polymerization is determined from the slope of the turbidity curve.
-
IC50 or ED50 values are calculated by plotting the polymerization rate against the compound concentration.
Cell Migration Assay (Scratch/Wound Healing Assay)
This assay assesses the effect of a compound on the ability of a confluent cell monolayer to migrate and close a mechanically created gap.
Materials:
-
Adherent cell line of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Sterile pipette tips (e.g., p200) or a dedicated scratch tool
-
Microscope with live-cell imaging capabilities or a standard inverted microscope
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
Once confluent, use a sterile pipette tip to create a uniform "scratch" or "wound" in the monolayer.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the PBS with fresh culture medium containing the test compound at the desired concentration. Include a vehicle control (DMSO).
-
Place the plate on a microscope stage (preferably within a temperature and CO2 controlled chamber for live-cell imaging).
-
Capture images of the scratch at time zero (T=0) and at regular intervals thereafter (e.g., every 4-8 hours) for 24-48 hours, or until the scratch in the control wells is closed.
-
Analyze the images by measuring the area of the cell-free gap at each time point.
-
The rate of cell migration can be quantified by the change in the wound area over time. Compare the migration rates between treated and control cells to assess the inhibitory effect of the compound.
Mandatory Visualizations
Signaling Pathway of Arp2/3 Complex Activation
The following diagram illustrates the signaling pathway leading to the activation of the Arp2/3 complex, a crucial process for the formation of branched actin networks that drive cell motility and other cellular processes.
Caption: Arp2/3 complex activation pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Specificity
This diagram outlines the logical workflow for a series of experiments designed to assess the specificity of this compound.
Caption: Experimental workflow for evaluating the specificity of this compound.
References
- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]
- 5. Latrunculin A Accelerates Actin Filament Depolymerization in Addition to Sequestering Actin Monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. youtube.com [youtube.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The effects of cytochalasins on actin polymerization and actin ATPase provide insights into the mechanism of polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3′ Bridged Paclitaxel Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of CK-869 with Rescue Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Arp2/3 complex inhibitor CK-869 with its common alternative, CK-666. It includes supporting experimental data, detailed protocols for key validation assays, and a proposed rescue experiment strategy to definitively validate the on-target effects of this compound.
Comparative Analysis of Arp2/3 Complex Inhibitors
This compound and CK-666 are widely used small molecule inhibitors of the Actin-Related Protein 2/3 (Arp2/3) complex, a key regulator of actin cytoskeleton dynamics through the nucleation of branched actin filaments.[1][2][3] While both compounds target the Arp2/3 complex, they exhibit distinct mechanisms of action and isoform specificity, making their appropriate selection critical for targeted research.
This compound binds to a hydrophobic pocket on the Arp3 subunit, allosterically destabilizing the active "short pitch" conformation of the Arp2/3 complex.[1] In contrast, CK-666 binds at the interface between Arp2 and Arp3, stabilizing the inactive state and preventing the conformational change required for activation.[1]
A significant consideration is their differential activity against Arp2/3 iso-complexes. Mammalian cells express different isoforms of Arp2/3 subunits, including Arp3/Arp3B and ArpC1A/ArpC1B. Notably, this compound does not inhibit Arp3B-containing complexes, whereas its inhibitory activity on ArpC1B-containing complexes is more potent than that of CK-666.[4][5] This differential inhibition has important implications for studies in cell types with varying isoform expression, such as immune cells.[4][5]
Furthermore, some evidence suggests potential off-target effects of this compound on microtubule assembly, a critical consideration for interpreting cellular phenotypes.
Quantitative Comparison of this compound and Alternatives
| Feature | This compound | CK-666 | Reference Compound (Inactive) |
| Target | Arp2/3 complex | Arp2/3 complex | N/A |
| Mechanism of Action | Binds to a pocket on Arp3, allosterically destabilizing the active conformation.[1] | Binds between Arp2 and Arp3, stabilizing the inactive conformation.[1] | N/A |
| Reported IC50 | ~7-11 µM (for bovine Arp2/3 complex) | ~4-17 µM (for bovine Arp2/3 complex) | N/A |
| Known Off-Targets | Potential direct suppression of microtubule assembly. | Generally considered more specific for Arp2/3, though high concentrations may have off-target effects. | CK-689 (structurally similar to CK-666 but inactive) is a common negative control. |
| Differential Isoform Activity | Does not inhibit Arp3B-containing complexes.[4][5] More potent against ArpC1B-containing complexes than CK-666.[4][5] | Less effective at inhibiting ArpC1B-containing complexes.[4][5] | N/A |
Experimental Validation of On-Target Effects
To rigorously validate that the observed cellular effects of this compound are a direct consequence of its interaction with the Arp2/3 complex, a multi-faceted approach including biochemical assays, cellular imaging, and crucially, rescue experiments, is recommended.
In Vitro Validation: Pyrene-Actin Polymerization Assay
This assay directly measures the ability of the Arp2/3 complex to nucleate actin polymerization. Inhibition of this process by this compound provides direct evidence of its effect on Arp2/3 activity.
Experimental Protocol:
-
Reagent Preparation:
-
Purified Arp2/3 complex.
-
Monomeric actin (G-actin), with a fraction labeled with pyrene.
-
Nucleation Promoting Factor (NPF), such as the VCA domain of N-WASP.
-
Polymerization buffer (e.g., 10 mM imidazole, pH 7.0, 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 0.5 mM DTT, 0.2 mM ATP).
-
This compound and a vehicle control (e.g., DMSO).
-
-
Assay Procedure:
-
In a fluorometer cuvette, combine the polymerization buffer, Arp2/3 complex, and NPF.
-
Add this compound or vehicle control and incubate for a specified time.
-
Initiate the reaction by adding pyrene-labeled G-actin.
-
Monitor the increase in pyrene fluorescence over time (Excitation: ~365 nm, Emission: ~407 nm). The fluorescence of pyrene increases significantly upon its incorporation into filamentous actin (F-actin).
-
-
Data Analysis:
-
Plot fluorescence intensity against time.
-
The initial rate of polymerization is determined from the slope of the curve in the linear phase.
-
Compare the rates of polymerization in the presence of this compound to the vehicle control to determine the extent of inhibition.
-
Cellular Validation: Lamellipodia Formation Assay
Lamellipodia are broad, sheet-like protrusions at the leading edge of migrating cells, and their formation is critically dependent on Arp2/3-mediated branched actin nucleation.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Plate adherent cells (e.g., fibroblasts, epithelial cells) on fibronectin-coated glass-bottom dishes.
-
Starve the cells to reduce basal lamellipodia formation.
-
Treat cells with varying concentrations of this compound, CK-666 (as a comparison), an inactive control, and a vehicle control.
-
Induce lamellipodia formation with a growth factor (e.g., EGF or PDGF).
-
-
Imaging and Quantification:
-
Perform live-cell imaging using phase-contrast or fluorescence microscopy (if cells express a fluorescent actin probe).
-
Acquire time-lapse images to observe the dynamics of the cell periphery.
-
Quantify the area of lamellipodia or the percentage of the cell periphery showing protrusive activity over time. Kymograph analysis can be used to visualize and quantify the protrusion and retraction dynamics at the cell edge.
-
-
Data Analysis:
-
Compare the extent of lamellipodia formation in this compound-treated cells to control cells. A significant reduction in lamellipodia formation upon this compound treatment is indicative of on-target Arp2/3 inhibition.
-
The Gold Standard: Rescue Experiments
The most definitive method to validate that the effects of a small molecule inhibitor are due to its interaction with the intended target is a rescue experiment. This involves introducing a form of the target protein that is resistant to the inhibitor. If the inhibitor's effects are reversed in the presence of the resistant target, it strongly supports on-target activity.
While a validated this compound-resistant Arp2/3 complex mutant is not yet described in the literature, a rational approach to generating one can be proposed based on the known binding site of this compound on the Arp3 subunit.
Proposed Strategy for Generating a this compound Resistant Arp3 Mutant
This compound binds to a hydrophobic pocket on Arp3. Identifying the key residues involved in this interaction is the first step. Based on structural studies of the Arp2/3 complex, specific amino acid substitutions can be designed to disrupt this compound binding while preserving the native function of the Arp3 subunit.
Proposed Mutations:
Based on the structure of the this compound binding pocket, mutating key hydrophobic residues to bulkier or charged amino acids would likely hinder inhibitor binding. For example, mutations at positions analogous to those that confer resistance to similar inhibitors in other proteins could be a starting point.
Experimental Workflow for Rescue Experiment
References
- 1. annualreviews.org [annualreviews.org]
- 2. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 3. Pyrene actin prep [maciverlab.bms.ed.ac.uk]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 5. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Arp2/3 Inhibitors: CK-869 vs. CK-666 in Lamellipodia Disruption
In the intricate world of cellular motility, the formation of lamellipodia—broad, sheet-like protrusions at the leading edge of a migrating cell—is a critical driver. This process is orchestrated by the Arp2/3 complex, a key nucleator of branched actin networks. To dissect the role of the Arp2/3 complex, researchers widely employ small molecule inhibitors. Among the most prominent are CK-869 and its analogue, CK-666. While both target the Arp2/3 complex, they exhibit distinct mechanisms and potencies, leading to differential effects on lamellipodia dynamics and overall cell migration. This guide provides a quantitative comparison of these two inhibitors, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate tool for their specific scientific questions.
Quantitative Comparison of Inhibitor Effects
The following tables summarize the quantitative effects of this compound and CK-666 on various cellular processes related to lamellipodia and cell migration. It is important to note that the data is compiled from different studies using various cell types and experimental conditions.
| Parameter | This compound | Cell Type | Concentration | Source |
| IC50 (Arp2/3 complex inhibition) | 7 µM | Bovine Brain | N/A | [1] |
| Fraction of Motile Cells | Decreased to ~5% (non-persistent) | MCF 10A | 25-50 µM | [2] |
| Instantaneous Velocity | Decreased to ~0.15 µm/min | MCF 10A | 25-50 µM | [2] |
| Lamellipodia Formation | Effective disruption | MCF 10A | 25-50 µM | [2] |
| Parameter | CK-666 | Cell Type | Concentration | Source |
| IC50 (Arp2/3 complex inhibition) | 12 µM | Bovine Brain | N/A | [3] |
| Lamellipodia Formation | Up to 90% decrease | M-1 kidney cells | 100-200 µM | [4] |
| Cell Motility Rate | Significantly reduced | M-1 kidney cells | 200 µM | [4] |
| Protrusion/Retraction Rate | Significantly reduced | hPSCs | 100 µM | [5] |
Delving into the Mechanisms: How They Work
This compound and CK-666, despite both inhibiting the Arp2/3 complex, do so through different mechanisms of action.[6]
CK-666 binds to a hydrophobic pocket between the Arp2 and Arp3 subunits, stabilizing the inactive conformation of the complex.[6] This prevents the conformational change required for its activation by nucleation promoting factors (NPFs) like N-WASP.
This compound , on the other hand, binds to a different allosteric pocket on the Arp3 subunit.[6] This binding event destabilizes the active conformation of the Arp2/3 complex, thereby inhibiting its function.
Interestingly, recent studies have revealed that the inhibitory effects of these compounds can be dependent on the specific isoforms of the Arp2/3 complex subunits present in a given cell type. For instance, CK-666 is a less potent inhibitor of Arp2/3 complexes containing the ArpC1B isoform, which is highly expressed in immune cells. In contrast, this compound inhibits both ArpC1A and ArpC1B containing complexes.[7][8] This isoform-specific activity has significant implications for the interpretation of experimental results.
Visualizing the Molecular Interactions and Experimental Process
To better understand the signaling pathway and a typical experimental approach, the following diagrams are provided.
References
- 1. Quantitative Analysis of Cell Edge Dynamics during Cell Spreading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cell mechanics control rapid transitions between blebs and lamellipodia during migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arp2/3 complex inhibition radically alters lamellipodial actin architecture, suspended cell shape, and the cell spreading process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Tale of Two Inhibitors: Unraveling the Disparate Actions of CK-869 and CK-666 on the Arp2/3 Complex
For researchers in cellular biology and drug development, the Arp2/3 complex is a critical target for understanding and manipulating actin dynamics. Two widely used small molecule inhibitors, CK-869 and CK-666, have been instrumental in these investigations. While both are known to inhibit the Arp2/3 complex, a closer examination of the literature reveals significant differences in their mechanisms and isoform specificity, leading to divergent experimental outcomes. This guide provides a comprehensive comparison of the findings from studies on this compound and CK-666, offering clarity for researchers designing experiments and interpreting results.
The actin-related protein 2/3 (Arp2/3) complex is a seven-subunit protein assembly that plays a pivotal role in the nucleation of branched actin filaments, a process fundamental to cell motility, phagocytosis, and intracellular transport.[1] Both CK-666 and this compound are cell-permeable molecules that target this complex, but they do so through distinct mechanisms and with differing effects on the various isoforms of the Arp2/3 complex.[2][3]
CK-666 acts by binding to a site between the Arp2 and Arp3 subunits, stabilizing the inactive conformation of the complex and preventing the conformational changes necessary for its activation.[3][4] In contrast, this compound binds to a hydrophobic pocket on the Arp3 subunit, allosterically inhibiting the complex.[2][3] This fundamental difference in their binding modes is the foundation for their varied inhibitory profiles.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and CK-666 has been quantified in various studies, primarily through in vitro actin polymerization assays. The half-maximal inhibitory concentration (IC50) values highlight their differential efficacy against various Arp2/3 complex isoforms and activators.
| Inhibitor | Target/Assay | IC50 Value | Reference |
| This compound | ARP2/3 complex | 7 µM | [5] |
| Bovine Arp2/3 complex (BtArp2/3) | 11 µM | [6] | |
| Listeria comet tail formation | 7 µM | [6] | |
| CK-666 | Arp2/3 complex | 12 µM | [7] |
| Bovine Arp2/3 complex (BtArp2/3) | 17 µM | [8] | |
| S. pombe Arp2/3 complex (SpArp2/3) | 5 µM | [8] | |
| Human Arp2/3 complex | 4 µM | [9] |
Differential Effects on Arp2/3 Iso-complexes
A key finding in recent literature is the differential inhibition of Arp2/3 iso-complexes by this compound and CK-666. The Arp2/3 complex can have different subunit compositions due to the existence of isoforms for Arp3, ArpC1, and ArpC5.[10] These isoform differences have profound implications for the effects of the inhibitors.
| Arp2/3 Iso-complex | Effect of this compound | Effect of CK-666 | Reference |
| ArpC1A-containing | Inhibits actin branching | Inhibits actin branching | [2][10] |
| ArpC1B-containing | Inhibits actin branching | Does not inhibit actin branching | [2][10] |
| Arp3-containing | Inhibits actin branching and linear filament formation | Inhibits actin branching and linear filament formation | [2] |
| Arp3B-containing | Does not inhibit | No data available | [2] |
This differential inhibition is particularly relevant in cell types with varying expression levels of Arp2/3 isoforms. For instance, in bone marrow-derived macrophages, which have low levels of ArpC1A, this compound impacts phagocytosis and cell migration, whereas CK-666 has no effect.[2][10]
Signaling Pathways and Mechanisms of Action
The distinct binding sites and mechanisms of this compound and CK-666 lead to different downstream effects on actin dynamics.
References
- 1. CK-666 and this compound differentially inhibit Arp2/3 iso-complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CK-666 and this compound differentially inhibit Arp2/3 iso-complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An actin-filament-binding interface on the Arp2/3 complex is critical for nucleation and branch stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. Analysis of Actin Assembly by In Vitro TIRF Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 8. Visualizing Actin and Microtubule Coupling Dynamics In Vitro by Total Internal Reflection Fluorescence (TIRF) Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
- 10. Visualization of Actin Assembly and Filament Turnover by In Vitro Multicolor TIRF Microscopy | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Navigating the Safe Disposal of CK-869: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing CK-869, an inhibitor of the Arp2/3 complex, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a procedural framework for the safe handling and disposal of this chemical.
While specific institutional protocols may vary, the following guidelines are based on standard laboratory safety practices for chemical waste disposal. The information presented here is intended to supplement, not replace, the mandatory guidance provided in the manufacturer's Safety Data Sheet (SDS).
Key Chemical and Safety Data for this compound
A comprehensive understanding of a chemical's properties is the first step toward safe handling and disposal. Below is a summary of key data for this compound.
| Property | Value |
| CAS Number | 388592-44-7 |
| Molecular Formula | C₁₇H₁₆BrNO₃S |
| Molecular Weight | 394.3 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
It is imperative to consult the official Safety Data Sheet (SDS) for this compound provided by the supplier for complete and detailed safety information, including hazard identification, first-aid measures, and specific disposal considerations.
Standard Operating Procedure for this compound Disposal
The proper disposal of this compound, as with any laboratory chemical, must be conducted in a manner that ensures the safety of personnel and minimizes environmental impact. The following workflow outlines the general steps for the disposal of this compound waste.
Caption: A logical workflow for the proper disposal of this compound, emphasizing safety and compliance.
Step-by-Step Disposal Guidance:
-
Consult the Safety Data Sheet (SDS): Before initiating any disposal procedures, thoroughly review the SDS for this compound provided by the manufacturer. Section 13 of the SDS is dedicated to "Disposal considerations" and will provide specific instructions.
-
Segregate Waste:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan and confirmed for chemical compatibility.
-
Solid waste (e.g., contaminated personal protective equipment (PPE), weigh boats, pipette tips) should be collected separately from liquid waste.
-
Liquid waste containing this compound, particularly if dissolved in solvents like DMSO, should be collected in a designated, compatible, and leak-proof container.
-
-
Label Waste Container:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound" or "2-(3-bromophenyl)-3-(2,4-dimethoxyphenyl)-4-thiazolidinone".
-
Include the approximate concentration and volume of the waste.
-
Note the date when the waste was first added to the container.
-
-
Store Waste Appropriately:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, away from sources of ignition, and secondary containment should be used to prevent spills.
-
Follow the storage temperature recommendations, which are typically at +4°C for the pure compound.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Never dispose of this compound down the drain or in the regular trash.
-
Experimental Protocols Cited
The safe handling and disposal procedures outlined above are based on standard laboratory practices and are not derived from specific experimental protocols. The biological activity of this compound as an inhibitor of the Arp2/3 complex, which is central to actin polymerization, underscores the importance of preventing its release into the environment.
By adhering to these procedures and prioritizing the guidance found in the official Safety Data Sheet, research professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
Essential Safety and Operational Guide for Handling CK-869
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with CK-869. It includes detailed operational and disposal plans to ensure the safe and effective use of this compound in the laboratory.
Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 394.3 g/mol | [1] |
| Purity | ≥98% | |
| IC₅₀ (Arp2/3 Complex) | 7 µM | [1][2] |
| IC₅₀ (Actin Polymerization) | 11 µM | |
| Solubility in DMSO | to 100 mM | |
| Storage Temperature | +4°C |
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following PPE is required:
-
Eye Protection : Chemical safety goggles or glasses that provide a complete seal around the eyes are mandatory to protect against splashes.[1]
-
Hand Protection : Chemically resistant gloves, such as nitrile or latex, must be worn.[1] Gloves should be inspected for integrity before use and changed immediately if contaminated.
-
Body Protection : A standard laboratory coat must be worn to protect the skin and clothing.[1] For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.
-
Respiratory Protection : If handling the solid form outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator is necessary.
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is essential for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Step-by-Step Handling Procedure:
-
Preparation : Before handling, ensure all required PPE is correctly worn. Prepare the workspace by ensuring it is clean, uncluttered, and within a designated chemical handling area, preferably a fume hood.
-
Weighing (Solid Form) : If working with the solid form, weigh the required amount in a chemical fume hood to avoid inhalation of any dust particles. Use appropriate tools, such as a chemical spatula, and handle gently to minimize dust generation.
-
Reconstitution : For creating a stock solution, slowly add the solvent (e.g., DMSO) to the solid this compound. Mix gently by vortexing or pipetting until the solid is completely dissolved.
-
Use in Experiments : When adding this compound to your experimental system (e.g., cell culture), do so in a controlled manner to avoid splashes or spills.
-
Post-Handling : After use, securely cap the stock solution container. Clean all tools and the work area thoroughly. Remove PPE in the correct order to avoid cross-contamination.
Storage Plan:
-
Short-term and Long-term : this compound should be stored at +4°C in a tightly sealed container, protected from light.
-
Stock Solutions : Aliquot the reconstituted stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and minimize the risk of contamination. Store these aliquots at -20°C for long-term stability.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. This compound should be treated as hazardous chemical waste.
Step-by-Step Disposal Procedure:
-
Segregation : All waste contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be segregated from general laboratory waste.
-
Waste Containers :
-
Liquid Waste : Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste" and the chemical name "this compound".
-
Solid Waste : Collect all contaminated solid waste in a separate, clearly labeled hazardous waste container.
-
-
Storage of Waste : Store waste containers in a designated, secure area away from general laboratory traffic until they are collected for disposal.
-
Final Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not pour this compound down the drain or dispose of it in the regular trash.[3]
Mechanism of Action and Signaling Pathway
This compound is a cell-permeable inhibitor of the Actin-Related Protein 2/3 (Arp2/3) complex. The Arp2/3 complex is a crucial component of the cellular machinery that regulates the actin cytoskeleton. It functions by nucleating new actin filaments from the sides of existing filaments, creating a branched, web-like network. This process is essential for various cellular functions, including cell motility, phagocytosis, and membrane trafficking.
This compound inhibits the Arp2/3 complex by binding to a hydrophobic pocket on the Arp3 subunit.[4] This binding event allosterically destabilizes the active conformation of the Arp2/3 complex, preventing it from nucleating new actin filaments.[4][5]
Experimental Protocol: Cell Migration (Wound Healing) Assay
This protocol provides a detailed methodology for assessing the effect of this compound on cell migration using a wound healing (scratch) assay.
Materials:
-
Cell line of interest (e.g., MCF10A epithelial cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (in DMSO)
-
24-well tissue culture plates
-
200 µL pipette tips
-
Microscope with live-cell imaging capabilities
Step-by-Step Methodology:
-
Cell Seeding : Seed cells in a 24-well plate at a density that will result in a confluent monolayer after 24-48 hours.
-
Creating the "Wound" : Once the cells have reached confluency, create a "wound" in the monolayer by gently scraping a straight line across the center of the well with a sterile 200 µL pipette tip.
-
Washing : Gently wash the wells twice with PBS to remove any detached cells.
-
Treatment : Replace the PBS with fresh complete cell culture medium containing the desired concentration of this compound. Include a vehicle control (DMSO) at the same final concentration as the this compound treated wells.
-
Imaging : Immediately after adding the treatment, acquire the initial (T=0) images of the wounds using a microscope.
-
Incubation : Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Time-Lapse Imaging : Acquire images of the same wound fields at regular intervals (e.g., every 2-4 hours) for 24-48 hours, or until the wound in the control wells has closed.
-
Data Analysis : Measure the area of the wound at each time point for both the control and this compound treated wells. The rate of cell migration can be quantified by calculating the change in the wound area over time.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Cellular and pathophysiological consequences of Arp2/3 complex inhibition: role of inhibitory proteins and pharmacological compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecules CK-666 and this compound inhibit Arp2/3 complex by blocking an activating conformational change - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
